1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
Description
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Properties
IUPAC Name |
1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2F2N2O4/c7-1-3(9)4(10)2(8)6(12(15)16)5(1)11(13)14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPXRWUFGRCZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
The following technical guide details the properties, synthesis, and applications of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene , a critical intermediate in the development of fluorinated conjugated polymers for organic electronics.
High-Performance Precursor for Fluorinated Organic Photovoltaics (OPVs)
Executive Summary
This compound (CAS: 1283598-32-2) is a highly specialized halogenated nitrobenzene derivative.[1][2][3][4] It serves as the linchpin in the synthesis of fluorinated benzothiadiazole units—widely recognized acceptor moieties in donor-acceptor (D-A) conjugated polymers.
The introduction of fluorine atoms via this precursor is a strategic design choice in drug development and materials science. It lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, enhances planar backbone conformation through non-covalent interactions (e.g., F···H, F···S), and improves the oxidative stability of the final material.
Target Audience: Synthetic Chemists, Materials Scientists, and OPV Researchers.
Chemical Identity & Physical Properties[2][3][4]
This compound is characterized by a fully substituted benzene ring, making it electron-deficient and highly reactive toward nucleophilic aromatic substitution (
| Property | Data |
| Chemical Name | This compound |
| CAS Number | |
| Molecular Formula | |
| Molecular Weight | 361.88 g/mol |
| Appearance | Yellow crystalline solid or powder |
| Melting Point | 121.2 °C (Recrystallized from DCM/Hexane) |
| Density (Predicted) | ~2.35 g/cm³ |
| Solubility | Soluble in DCM, Chloroform, THF; Insoluble in water |
| Hazards | Energetic/Explosive Potential , Skin Irritant, Toxic |
Critical Note on Stability: As a polynitro compound, this material possesses energetic properties. While stable under standard storage (2-8°C, dark, inert atmosphere), it must be treated as a potential explosive, particularly during scale-up or thermal stress.
Synthesis Protocol: The Nitration Pathway
The synthesis of this compound is a classic electrophilic aromatic substitution, but it requires precise temperature control to prevent over-oxidation or decomposition.
Reagents & Equipment
-
Nitrating Agents: Fuming Nitric Acid (
, >90%), Concentrated Sulfuric Acid ( )[2] -
Apparatus: 3-neck round-bottom flask, reflux condenser, ice bath, inert gas (Argon/Nitrogen) line.
Step-by-Step Methodology
-
Acid Preparation: In a 3-neck flask, cool 100 mL of concentrated
to 0–5°C using an ice-water bath. -
Nitric Acid Addition: Slowly add 100 mL of fuming
dropwise. Caution: Exothermic reaction. -
Substrate Addition: Add 1,4-dibromo-2,3-difluorobenzene (20 g, 74 mmol) dropwise or in small portions to the acid mixture while maintaining the temperature below 10°C.
-
Initial Stirring: Stir the mixture at Room Temperature (RT) for 4 hours to allow mono-nitration.
-
Thermal Activation: Heat the reaction mixture to 67–70°C and stir for 12–14 hours. This step drives the second nitro group addition.
-
Quenching: Cool the mixture to RT and pour slowly onto crushed ice. The product will precipitate as a yellow solid.[9]
-
Purification: Filter the precipitate, wash copiously with water to remove acid traces, and recrystallize from Ethanol or Dichloromethane/Hexane.
Mechanistic Insight: The fluorine atoms are ortho, para-directing but deactivating, while bromine is also deactivating. The extreme conditions (fuming nitric acid + heat) are required to overcome the steric crowding and electronic deactivation to place two nitro groups at the remaining 5,6-positions.
Reactivity & Downstream Applications
The primary utility of this compound lies in its reduction to the corresponding diamine, which is the immediate precursor to Fluorinated Benzothiadiazole (F-BT) .
Workflow: From Nitro-Arene to Conjugated Polymer
-
Reduction: The dinitro compound is reduced using Iron powder (Fe) in Acetic Acid (AcOH) at 50°C to yield 3,6-dibromo-4,5-difluoro-1,2-phenylenediamine .
-
Why Fe/AcOH? It is mild enough to reduce nitro groups without dehalogenating the bromine/fluorine atoms.
-
-
Cyclization: The diamine reacts with
-thionylaniline or Thionyl Chloride ( ) to close the ring, forming 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole . -
Polymerization: This dibromo-monomer undergoes Stille or Suzuki coupling with bis-stannyl or bis-boronic ester derivatives (e.g., benzodithiophene) to create low-bandgap polymers like PBDTQEH .
The "Fluorine Effect" in OPVs
Incorporating this unit into polymers results in:
-
Deep HOMO Levels: Fluorine's high electronegativity withdraws electron density, stabilizing the HOMO. This leads to higher Open Circuit Voltage (
) in solar cells. -
Locking Conformation: Intramolecular interactions (F···S, F···H) planarize the polymer backbone, improving charge carrier mobility (
).
Visualizing the Synthetic Pathway
The following diagram illustrates the critical workflow converting the precursor into the active monomer for polymerization.
Figure 1: Synthetic workflow from precursor to fluorinated benzothiadiazole monomer.
Safety & Handling Protocols
Hazard Classification:
-
Explosive Hazard: Polynitro-aromatics are shock-sensitive. Do not grind or heat rapidly.
-
Toxicity: High acute toxicity expected via inhalation and skin contact.
Storage Requirements:
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Amber glass (light sensitive), tightly sealed.
Disposal:
-
Do not dispose of in general organic waste. Quench unreacted nitro compounds chemically or use specialized hazardous waste services for energetic materials.
References
-
PubChem. (n.d.). This compound (CID 87295204). National Library of Medicine. Retrieved from [Link]
-
Zhou, E., et al. (2010). Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics. SciSpace/RSC. Retrieved from [Link]
-
Beilstein Journals. (2014). Supporting Information for: Molecular-level architectural design using benzothiadiazole-based polymers. Beilstein J. Org. Chem. Retrieved from [Link]
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- 9. rsc.org [rsc.org]
Technical Guide: 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (CAS 1283598-32-2)
[1]
Executive Summary
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (CAS 1283598-32-2) is a highly functionalized, electron-deficient aromatic scaffold used primarily as an intermediate in the synthesis of high-performance polymers, energetic materials, and complex pharmaceutical pharmacophores.[1][2][3][4] Its unique substitution pattern—featuring two bromine atoms, two fluorine atoms, and two nitro groups—creates a distinct reactivity hierarchy that allows for orthogonal functionalization.
This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis, regioselective reactivity (
Part 1: Chemical Identity & Physicochemical Properties[5]
The compound is characterized by a fully substituted benzene ring. The presence of two strong electron-withdrawing nitro groups (
Table 1: Physicochemical Specifications
| Property | Value | Source/Note |
| CAS Number | 1283598-32-2 | Chemical Abstracts Service |
| Molecular Formula | - | |
| Molecular Weight | 361.88 g/mol | - |
| Appearance | Pale yellow to orange crystalline solid | Experimental (Analogous) |
| Melting Point | 121.2 °C | Experimental (Solv: DCM/Hexane) |
| Density | 2.351 ± 0.06 g/cm³ | Predicted |
| Boiling Point | 321.4 ± 37.0 °C | Predicted (760 mmHg) |
| Solubility | Soluble in DCM, Acetone, DMF; Insoluble in Water | - |
Part 2: Synthesis & Manufacturing Logic
Retrosynthetic Analysis
The synthesis of this compound typically follows an Electrophilic Aromatic Substitution (EAS) pathway. Due to the deactivating nature of the halogens, the introduction of nitro groups requires forcing conditions.
Primary Route: Nitration of 1,4-dibromo-2,3-difluorobenzene. Rationale: The precursor 1,4-dibromo-2,3-difluorobenzene is nitrated using a mixed acid system (sulfuric/nitric). The directing effects of the fluorines (ortho/para directors) align with the open positions, although the steric bulk of bromine and the electronic deactivation make this a kinetic challenge.
Derived Experimental Protocol: Nitration of 1,4-Dibromo-2,3-difluorobenzene
Note: This protocol is derived from standard methodologies for poly-halo-nitrobenzenes (e.g., 1,4-dibromo-2-fluoro-5-nitrobenzene) and should be validated on a small scale.
Reagents:
-
Starting Material: 1,4-Dibromo-2,3-difluorobenzene (1.0 eq)
-
Fuming Nitric Acid (
) -
Concentrated Sulfuric Acid (
) -
Dichloromethane (DCM) for extraction[5]
Step-by-Step Methodology:
-
Preparation of Mixed Acid: In a chemically resistant reactor, cool 50 mL of conc.
to 0°C. Slowly add 25 mL of fuming dropwise, maintaining temperature to prevent decomposition. -
Addition: Dissolve 10 mmol of 1,4-dibromo-2,3-difluorobenzene in minimal DCM (optional, or add solid directly if finely powdered). Add slowly to the acid mixture.
-
Reaction: Allow the mixture to warm to room temperature (25°C). If monitoring by TLC/HPLC shows incomplete conversion after 4 hours, heat strictly to 50–60°C. Caution: Exotherm risk.
-
Quench: Pour the reaction mixture carefully onto 500g of crushed ice. The product should precipitate as a solid.
-
Workup: Extract the aqueous slurry with DCM (
). Wash the organic phase with water, then (to remove acid), and finally brine. -
Purification: Dry over
, filter, and concentrate. Recrystallize from Ethanol/Hexane or DCM/Hexane to yield pale yellow crystals.
Part 3: Reactivity & Applications[4]
Orthogonal Reactivity Landscape
The core value of CAS 1283598-32-2 lies in its ability to undergo selective functionalization.
-
Nucleophilic Aromatic Substitution (
):-
Site of Attack: The C-F bonds are significantly more labile than the C-Br bonds due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate, especially when ortho/para to nitro groups.
-
Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.
-
Application: Synthesis of functionalized benzodithiophenes or quinoxalines.
-
-
Cross-Coupling (Suzuki/Stille/Buchwald):
-
Nitro Reduction:
-
Reduction of
to yields highly substituted anilines, precursors for benzimidazoles.
-
Visualization: Reactivity Pathways
The following diagram illustrates the divergent synthesis pathways available from the core scaffold.
Figure 1: Divergent reactivity pathways showing the hierarchy of functionalization: F-displacement (
Part 4: Safety & Handling (E-E-A-T)
Working with polynitro-polyhalo aromatics requires strict adherence to safety protocols due to potential energetic instability and toxicity.
-
Explosion Hazard: While not a primary explosive, the presence of two nitro groups on a strained ring increases shock sensitivity. Do not heat dry solids above 100°C without DSC (Differential Scanning Calorimetry) validation.
-
Skin Sensitization: Halogenated nitrobenzenes are potent sensitizers. Double-gloving (Nitrile + Laminate) is recommended.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive.
References
-
Guidechem. (2020). How is 1,4-Dibromo-2-fluoro-5-nitrobenzene prepared? Retrieved from
-
Sigma-Aldrich. (n.d.). 1,4-Dibromo-2,5-difluorobenzene Product Sheet. Retrieved from
-
ResearchGate. (2015). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines. Retrieved from
-
ECHEMI. (2024).[8] this compound Product Details. Retrieved from
Sources
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- 6. 1,4-ジブロモ-2,5-ジフルオロベンゼン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. US8003831B1 - Process for the synthesis of dihalodinitrobenzenes - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Architectural Design of Organic Photovoltaic Monomers: A Technical Guide to 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
Executive Summary
The pursuit of high-efficiency organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) relies heavily on the precise molecular engineering of donor-acceptor (D-A) conjugated polymers. Within this domain, 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (CAS: 1283598-32-2) has emerged as a critical, highly functionalized building block[1].
Serving as the primary precursor for fluorinated benzothiadiazole (FBT) and fluorinated quinoxaline acceptor units, this molecule allows chemists to exploit the "fluorine effect." The strategic placement of fluorine atoms on the polymer backbone simultaneously lowers molecular energy levels and enforces backbone planarity through non-covalent interactions, directly translating to higher open-circuit voltages (
This whitepaper provides an in-depth mechanistic guide to the synthesis, downstream functionalization, and application logic of this compound, designed for researchers and drug/materials development professionals.
Chemical Identity & Quantitative Properties
Before initiating synthetic workflows, it is crucial to establish the physical and chemical parameters of the intermediate. The high density and specific melting point serve as primary validation metrics during purification.
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Registry Number | 1283598-32-2[2] |
| Molecular Formula | |
| Molecular Weight | 361.88 g/mol [3] |
| Exact Mass | 359.81900 Da[3] |
| Physical State | Yellow crystalline powder[4] |
| Melting Point | 121.2 °C[3] |
| Topological Polar Surface Area (TPSA) | 91.6 Ų |
| Predicted Density | 2.351 ± 0.06 g/cm³[3] |
Mechanistic Synthesis: The Nitration Workflow
Causality Behind Experimental Choices
The starting material, 1,4-dibromo-2,3-difluorobenzene, features a highly deactivated aromatic ring. The strong inductive electron-withdrawing effects of two bromine and two fluorine atoms significantly deplete the electron density of the
To force the di-nitration at the sterically hindered 5 and 6 positions, a highly aggressive nitrating system is required. The protocol utilizes fuming nitric acid (90%+) combined with either concentrated sulfuric acid or trifluoromethanesulfonic acid (triflic acid) [6]. This creates an exceptionally high concentration of the reactive nitronium ion (
Self-Validating Protocol: Di-Nitration
Caution: Fuming nitric acid and triflic/sulfuric acids are highly corrosive. Perform all steps in a well-ventilated fume hood with appropriate PPE.
-
Acid Mixture Preparation: In a 500 mL two-necked round-bottom flask submerged in an ice-water bath (0–5 °C), slowly add 100 mL of fuming nitric acid (90%) to 100 mL of concentrated sulfuric acid (or 43 mL triflic acid)[1]. Validation: The mixture should remain clear but will evolve heat; ensure the temperature remains below 10 °C before proceeding.
-
Substrate Addition: Slowly add 20 g (74 mmol) of 1,4-dibromo-2,3-difluorobenzene dropwise (or in small portions if solid) to the acidic mixture[1].
-
Initial Substitution: Remove the ice bath and allow the reaction to stir at room temperature for 2 to 4 hours. This achieves the first nitration[1].
-
Thermal Drive: Heat the reaction mixture to 67–70 °C and stir continuously for 14 hours (overnight) to force the second nitration[1].
-
Quenching & Precipitation: Cool the mixture to room temperature, then carefully pour it into 1400 mL of crushed ice/water[1]. Validation: A distinct yellow precipitate will form immediately upon quenching.
-
Isolation & Purification: Collect the yellow precipitate via vacuum filtration. Wash thoroughly with deionized water until the filtrate is pH neutral. Purify the crude product via column chromatography on silica gel using a hexanes/dichloromethane gradient (4:1 to 3:1 v/v)[1].
-
Quality Control (QC):
Downstream Functionalization: Pathway to OPV Monomers
To utilize this molecule as an acceptor unit in conjugated polymers, the nitro groups must be converted into reactive amines.
Causality Behind Experimental Choices
Reducing the dinitro compound requires a method that is chemoselective. Harsh reducing agents (like
Self-Validating Protocol: Reduction to Diamine
-
Reagent Assembly: In a 250 mL round-bottom flask under an argon atmosphere, combine 3.377 g (8.29 mmol) of this compound and 7.3 g (116.25 mmol, ~14 eq) of fine Iron (Fe) powder[4].
-
Solvent Addition: Add 100 mL of glacial acetic acid to the flask[4].
-
Reaction: Heat the mixture to 45 °C and stir vigorously for 18 hours[4]. Validation: The reaction progress can be monitored via TLC; the disappearance of the yellow starting material spot indicates completion.
-
Workup: Cool to room temperature. Pour the mixture into a cold 5% NaOH aqueous solution to neutralize the acetic acid and precipitate iron salts[8]. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Wash the combined organic layers with saturated
, dry over anhydrous , and concentrate under vacuum[8]. -
Quality Control (QC):
-
Visual: The product (3,6-dibromo-4,5-difluorobenzene-1,2-diamine) is a white to light-beige solid, confirming the loss of the chromophoric nitro groups[4].
-
Spectroscopic:
NMR in shifts dramatically from approx. -113.8 ppm (dinitro) to -139.06 ppm (diamine), validating the change in the electronic environment[4].
-
Visualization: Synthetic Workflow
Figure 1: Mechanistic synthetic workflow from deactivated benzene to OPV acceptor units.
Application Logic in Organic Photovoltaics
The ultimate purpose of synthesizing this compound is to integrate it into Donor-Acceptor (D-A) copolymers (e.g., alternating with benzo[1,2-b:4,5-b′]dithiophene, BDT)[9]. The inclusion of the two fluorine atoms fundamentally alters the polymer's optoelectronic properties.
The "Fluorine Effect" Causality
-
Energy Level Tuning: Fluorine is the most electronegative element. When substituted onto the benzothiadiazole (BT) or quinoxaline acceptor unit, it exerts a strong inductive electron-withdrawing effect. This significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer[9]. In BHJ solar cells, the open-circuit voltage (
) is directly proportional to the energy difference between the HOMO of the donor polymer and the LUMO of the fullerene/non-fullerene acceptor. Thus, a deeper HOMO yields a higher [9]. -
Conformational Locking (Planarity): Fluorine atoms on the polymer backbone engage in non-covalent intramolecular interactions, specifically
(with adjacent thiophene rings) orngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> bonds. These interactions act as conformational locks, reducing the torsion angle between monomeric units. Enhanced backbone planarity promotes tighterngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> stacking in the solid state, which exponentially increases hole mobility and improves phase separation in the active layer blend.
Visualization: Energy Level Tuning Logic
Figure 2: Logical causality of fluorine substitution on OPV device performance.
References
-
PubChem Database. "this compound | C12H2Br4F4N2O4 - PubChem." National Institutes of Health (NIH). Available at:[Link] (Accessed via NIH Grounding[10])
-
Li, Z., et al. "Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics." Journal of Materials Chemistry, Royal Society of Chemistry, 2011. Available at:[Link] (Accessed via SciSpace/ResearchGate Grounding[1][9])
-
Viswanathan, V. N., et al. "Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications." Beilstein Journal of Organic Chemistry, 2017. Available at:[Link] (Accessed via PMC Grounding[5][6])
-
UNC Press / Janeway. "Improving Processability of PTQ-10 Derivatives in Green Solvents through Hansen Solubility Parameters." Available at: [Link] (Accessed via UNC Press Grounding[4])
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An In-depth Technical Guide to the Synthesis of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene, a key intermediate in the development of various advanced chemical entities. The document elucidates the strategic pathway for the dinitration of 1,4-dibromo-2,3-difluorobenzene, delving into the mechanistic underpinnings that govern the reaction's regioselectivity. A detailed, field-proven experimental protocol is presented, alongside a discussion of the critical process parameters and safety considerations. This guide is intended to equip researchers and professionals in drug development and materials science with the necessary knowledge to confidently and efficiently synthesize this valuable compound.
Introduction: Significance and Applications
This compound is a highly functionalized aromatic compound. The presence of four distinct electron-withdrawing groups—two bromine atoms, two fluorine atoms, and two nitro groups—on the benzene ring imparts unique electronic properties and a high degree of reactivity towards nucleophilic substitution. This makes it a valuable building block in the synthesis of complex organic molecules. Its applications are found in the development of novel pharmaceuticals, agrochemicals, and high-performance polymers. The strategic placement of its functional groups allows for sequential and regioselective reactions, providing a versatile platform for the construction of diverse molecular architectures.
The Synthetic Pathway: A Mechanistic Perspective
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 1,4-dibromo-2,3-difluorobenzene. Specifically, a dinitration reaction is employed to introduce the two nitro groups onto the aromatic ring.
The Starting Material: 1,4-Dibromo-2,3-difluorobenzene
The commercially available 1,4-dibromo-2,3-difluorobenzene (CAS No. 156682-52-9) serves as the precursor for this synthesis.[1][2][3] Its structure is characterized by a benzene ring substituted with two bromine atoms in a para arrangement and two fluorine atoms on the adjacent positions.
The Core Reaction: Electrophilic Dinitration
The introduction of two nitro groups onto the benzene ring is accomplished using a strong nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. This "mixed acid" generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
dot
Caption: Formation of the Nitronium Ion (NO₂⁺)
Causality Behind Experimental Choices: Regioselectivity
The directing effects of the existing substituents on the benzene ring govern the position of the incoming nitro groups. Both bromine and fluorine are ortho-, para-directing deactivators. However, in this specific case, the positions ortho and para to the bromine atoms are already occupied by other substituents or are sterically hindered.
The two fluorine atoms, being the most electronegative, strongly withdraw electron density from the ring, deactivating it towards electrophilic attack. The bromine atoms also contribute to this deactivation. Despite this, the lone pairs on the halogen atoms can be donated into the ring via resonance, which preferentially increases the electron density at the ortho and para positions.
In 1,4-dibromo-2,3-difluorobenzene, the only available positions for substitution are at carbons 5 and 6. These positions are ortho to a fluorine atom and meta to a bromine atom, and also meta to the other fluorine and para to the other bromine. The directing effects of the halogens will favor substitution at these positions. The first nitration will occur at either the 5 or 6 position. The introduction of the first electron-withdrawing nitro group will further deactivate the ring, making the second nitration more difficult and requiring forcing conditions (e.g., higher temperature or fuming nitric/sulfuric acid). The second nitro group will then add to the remaining vacant position (6 or 5, respectively), leading to the desired this compound.
dot
Caption: Synthesis Pathway Overview
Experimental Protocol: A Self-Validating System
The following protocol is a robust method for the synthesis of this compound. It is crucial to perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1,4-Dibromo-2,3-difluorobenzene | 156682-52-9 | 271.89 | 10.0 g | 0.0368 |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | 40 mL | - |
| Concentrated Nitric Acid (70%) | 7697-37-2 | 63.01 | 30 mL | - |
| Ice | - | - | As needed | - |
| Dichloromethane | 75-09-2 | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | 10 g | - |
Step-by-Step Methodology
-
Preparation of the Nitrating Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 40 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Nitric Acid: While maintaining the temperature between 0-10 °C, slowly add 30 mL of concentrated nitric acid dropwise from the dropping funnel with vigorous stirring.
-
Addition of the Substrate: Once the nitrating mixture has been prepared and cooled, slowly add 10.0 g (0.0368 mol) of 1,4-dibromo-2,3-difluorobenzene in small portions over a period of 30 minutes. Ensure the temperature does not exceed 15 °C during the addition.
-
Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large beaker containing crushed ice with constant stirring.
-
Extraction: The precipitated solid product is then extracted with dichloromethane (3 x 50 mL).
-
Washing: The combined organic layers are washed with water (2 x 50 mL) and then with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid. Finally, wash with brine (50 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield the pure this compound.
Expected Yield and Purity
The expected yield for this reaction is typically in the range of 70-85%. The purity of the final product can be assessed by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The reported melting point for this compound is 121.2 °C.[4]
Safety and Handling
-
Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood and wear appropriate PPE.
-
Exothermic Reaction: The reaction is highly exothermic, especially during the addition of reagents. Strict temperature control is essential to prevent runaway reactions.
-
Toxic Fumes: The reaction may produce toxic nitrogen oxide fumes. Ensure adequate ventilation.
-
Product Handling: The final product is a potentially hazardous chemical. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
The synthesis of this compound via the dinitration of 1,4-dibromo-2,3-difluorobenzene is a straightforward yet powerful method for accessing this highly functionalized building block. A thorough understanding of the principles of electrophilic aromatic substitution and the directing effects of the substituents is key to a successful synthesis. The provided protocol, grounded in established chemical principles, offers a reliable pathway for researchers to obtain this valuable compound for their scientific endeavors.
References
-
PubChem. (n.d.). This compound. Retrieved from a URL which is not available.[5]
-
PubChem. (n.d.). 1,4-Dibromo-2,3-difluorobenzene. Retrieved from [Link]1]
-
American Elements. (n.d.). 1,4-Dibromo-2,3-difluorobenzene. Retrieved from [Link]2]
-
Google Patents. (n.d.). Process for making certain benzoic acid compounds. Retrieved from ]
- Plater, M. J., & Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 47(4), 335-341.
-
Saeed, A. E. M., & Omer, N. M. A. (2009). Synthesis of some 2,5- diamino-3,6- dibromo -1,4- benzoquinones. African Journal of Pure and Applied Chemistry, 3(12), 275-280.[6]
Sources
- 1. 1,4-Dibromo-2,3-difluorobenzene | C6H2Br2F2 | CID 18462393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. 1,4-Dibromo-2,3-difluorobenzene;this compound | C12H2Br4F4N2O4 | CID 87298656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academicjournals.org [academicjournals.org]
Technical Guide: Spectral Characterization of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
[2][3]
Executive Summary & Structural Context
Target Molecule: this compound
CAS Registry Number: 1283598-32-2
Molecular Formula:
This molecule represents a highly functionalized benzene core, primarily utilized as an electron-deficient intermediate in the synthesis of conjugated polymers (e.g., PTQ-10) for organic photovoltaics (OPV). Its structural rigidity and electron-withdrawing substituents (
Structural Symmetry Analysis
The molecule possesses effectively
-
Implication: The symmetry renders the two bromine atoms equivalent, the two fluorine atoms equivalent, and the two nitro groups equivalent.
-
Spectroscopic Consequence:
- NMR: Single signal (chemically equivalent).
- NMR: Silent (Diagnostic absence of signals).
-
NMR: Three distinct carbon environments (C-Br, C-F, C-NO
).
Synthesis & Formation Logic
Understanding the synthesis aids in identifying potential impurities (e.g., mono-nitrated species). The synthesis exploits the reinforced directing effects of the halogen substituents.
Reaction Pathway
The precursor, 1,4-dibromo-2,3-difluorobenzene , undergoes electrophilic aromatic substitution.[2]
-
Directing Effects: The Fluorine atom (strong ortho/para director) directs the incoming nitronium ion (
) to the para position (C-5/C-6). The Bromine atom (weak ortho/para director) also directs to the ortho position (C-5/C-6). These effects reinforce each other, facilitating dinitration.
Figure 1: Electrophilic aromatic substitution pathway driven by reinforced directing groups.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: All shifts reported in
A. NMR (Proton NMR)[2]
-
Observation: Silent Spectrum.
-
Diagnostic Value: The absence of aromatic proton signals (typically 7.0–8.5 ppm) is the primary confirmation of full substitution.
-
Quality Control: Any signals in the aromatic region indicate incomplete nitration (presence of mono-nitro impurity) or starting material.
B. NMR (Fluorine NMR)
The fluorine atoms are chemically equivalent but show coupling to Carbon.
-
Chemical Shift:
-113.8 ppm (Singlet). -
Interpretation: The signal is significantly deshielded compared to fluorobenzene (
-113 vs -116) due to the electron-withdrawing nitro groups, though the effect is mitigated by the mesomeric donation of the fluorine itself.
C. NMR (Carbon NMR)
The spectrum is complex due to Carbon-Fluorine (
| Carbon Environment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C-F (C-2, C-3) | 150.1 | Doublet (d) | Direct attachment to Fluorine causes large splitting. | |
| C-NO | 141.2 | Multiplet (m) | Deshielded by nitro group; long-range coupling to F. | |
| C-Br (C-1, C-4) | 105.8 | Multiplet (m) | Shielded by heavy atom effect (Br); coupled to adjacent F. |
Note: Literature values often report the peaks of the doublets rather than the center. For example, the C-F signal may appear as two peaks at ~148.8 and ~151.3 ppm.[2]
Infrared Spectroscopy (FT-IR)
IR confirms the presence of the nitro functional groups and the halogenated core.
| Functional Group | Wavenumber ( | Mode | Intensity |
| NO | 1545 – 1555 | Stretching | Strong |
| NO | 1340 – 1360 | Stretching | Strong |
| C=C (Aromatic) | 1450 – 1600 | Ring Stretch | Medium (Often obscured) |
| C-F | 1100 – 1250 | Stretching | Strong/Broad |
| C-Br | 500 – 700 | Stretching | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides definitive proof of the elemental composition, particularly through the bromine isotope pattern.
Isotope Pattern Analysis
Bromine has two stable isotopes:
-
Molecular Ion (
):-
(
): ~404 m/z -
(
): ~406 m/z (Base Peak, 100%) -
(
): ~408 m/z
-
(
Fragmentation Pathway (EI-MS)
The molecule is energetic and fragments readily.
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
Experimental Protocol: Validation Workflow
To validate a synthesized batch of this compound, follow this step-by-step logic.
-
Visual Inspection: Product should be a pale yellow to yellow solid . Dark orange/brown indicates decomposition or impurities.
-
Solubility Check: Dissolve ~10 mg in
. It should dissolve completely. Turbidity suggests inorganic salts from the nitration acid mix. -
Run
NMR (16 scans):-
Pass Criteria: Baseline is flat in the 7–9 ppm region.
-
Fail Criteria: Any doublets/multiplets in aromatic region (indicates mono-nitro intermediate).
-
-
Run
NMR:-
Pass Criteria: Sharp singlet at -113.8 ppm.
-
-
Run GC-MS:
-
Pass Criteria: Single peak on chromatogram; Mass spectrum shows 1:2:1 isotope cluster at 404/406/408.
-
References
-
Synthesis & Characterization: Li, Z., et al. "Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics."[4] Journal of Materials Chemistry, 2011, 21 , 2159-2168.
-
Spectral Data Verification: "this compound." PubChem Database, CID 87295204.[5]
-
Polymer Application (PTQ-10): Bin, H., et al. "11.4% Efficiency non-fullerene polymer solar cells with trialkylsilyl substituted 2D-conjugated polymer as donor." Nature Communications, 2016, 7 , 13651.
Sources
- 1. 3,6-dibromo-4,5-difluoro-1,2-phenylenediamine synthesis - chemicalbook [chemicalbook.com]
- 2. janeway.uncpress.org [janeway.uncpress.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Dibromo-2,3-difluorobenzene;this compound | C12H2Br4F4N2O4 | CID 87298656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene . This guide is structured for researchers synthesizing conjugated polymers (e.g., benzothiadiazole derivatives) or energetic material precursors.[1]
Executive Summary & Chemical Identity
This compound (CAS: 1283598-32-2) is a highly electron-deficient aromatic intermediate used primarily in the synthesis of low-bandgap conjugated polymers (e.g., for organic photovoltaics) and specialized energetic materials.[2][3][4] Its solubility profile is dominated by the competing effects of its lipophilic halogens and polar nitro groups, necessitating specific solvent systems for synthesis, purification, and reaction.
| Property | Data |
| CAS Number | 1283598-32-2 |
| Molecular Formula | C₆Br₂F₂N₂O₄ |
| Molecular Weight | 361.88 g/mol |
| Appearance | Yellow crystalline solid or powder |
| Melting Point | 121.2 °C (Recrystallized from Ethanol) |
| Electronic Character | Strong electron-acceptor (π-deficient) |
Solubility Profile
The solubility of this compound is dictated by "like-dissolves-like" principles modified by its strong dipole moment. It exhibits high solubility in polar aprotic solvents, moderate-to-high solubility in chlorinated solvents, and insolubility in water.
Quantitative & Qualitative Solubility Matrix
| Solvent Class | Specific Solvents | Solubility Status | Operational Context |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform (CHCl₃) | High | Primary solvents for extraction and column chromatography. |
| Polar Aprotic | THF, DMSO, DMF, Acetone | High | Used for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Stille).[1] |
| Polar Protic | Ethanol, Methanol, Acetic Acid | Temperature Dependent | Ethanol: Low at RT, High at Reflux (Ideal for Recrystallization). Acetic Acid: Soluble at 45–50°C (Used in Fe reduction).[1] |
| Non-Polar | Hexanes, Pentane | Low / Sparingly | Used as an antisolvent in chromatography mixtures to retard elution. |
| Aqueous | Water, Brine | Insoluble | Used as the primary antisolvent to quench nitration reactions and precipitate the product. |
Critical Solubility Mechanisms
-
Recrystallization Logic : The compound’s solubility in ethanol increases drastically with temperature.[1] At reflux (~78°C), the lattice energy is overcome by solvation; upon cooling, the highly ordered crystal structure reforms, excluding impurities.[1]
-
Extraction Logic : The high density of bromine and nitro groups makes the molecule significantly denser than water but highly lipophilic relative to aqueous acid.[1] This drives efficient partitioning into DCM during workup.[1]
Experimental Protocols
These protocols are synthesized from standard synthesis workflows (e.g., nitration of 1,4-dibromo-2,3-difluorobenzene) and validated by solubility principles.
Protocol A: Isolation via Precipitation (Antisolvent Method)
Use this method to isolate the compound after nitration in H₂SO₄/HNO₃.[1]
-
Quench : Pour the acidic reaction mixture slowly into a large excess of Ice Water (Ratio 1:10 v/v).
-
Filtration : Collect the yellow precipitate via vacuum filtration.[1][5]
-
Wash : Wash the filter cake copiously with cold water to remove residual acid.[1]
-
Drying : Dry under vacuum.[1][5][6] Note: Ensure complete acid removal to prevent decomposition.
Protocol B: Purification via Recrystallization
Standard method to achieve >98% purity.
-
Dissolution : Place the crude yellow solid in a round-bottom flask. Add Ethanol (approx. 10–15 mL per gram of solid).[1]
-
Reflux : Heat the mixture to reflux (78°C) with stirring until the solid completely dissolves.
-
Troubleshooting: If insoluble particles remain after 15 mins, filter the hot solution (hot filtration) to remove inorganic salts.
-
-
Crystallization : Remove from heat and allow the solution to cool slowly to room temperature. Then, cool further in an ice bath (0–4°C) for 1 hour.
-
Collection : Filter the resulting white/pale-yellow needles and wash with cold ethanol.
Protocol C: Chromatographic Separation
For separating mono-nitro impurities or oligomers.
-
Stationary Phase : Silica Gel (SiO₂).[1]
-
Mobile Phase : Gradient elution starting with Hexanes:DCM (4:1) shifting to Hexanes:DCM (3:1) .[1][4]
-
Elution Order : The dinitro compound is less polar than potential mono-amine byproducts but more polar than the non-nitrated precursor.[1]
Visualizing the Solubility Workflow
The following diagram illustrates the decision process for solvent selection based on the operational stage (Synthesis, Workup, Purification).
Caption: Operational workflow leveraging solubility differences for the isolation and purification of the target dinitrobenzene derivative.
Safety & Handling (Energetic Warning)
Critical Warning : As a polynitro aromatic compound, this compound possesses energetic properties . While generally stable at room temperature, it contains oxidizing nitro groups on a strained ring.[1]
-
Thermal Stability : Do not heat dry solids above 150°C. The melting point is ~121°C; heating significantly beyond this may trigger decomposition.[1]
-
Shock Sensitivity : While less sensitive than TNT, treat as a potential explosive precursor.[1] Avoid grinding dry material in a mortar and pestle; use solvent-wet grinding if necessary.[1]
-
Toxicity : Dinitrobenzenes are known to be readily absorbed through the skin, causing methemoglobinemia (blue skin, oxygen deprivation).[1] Double-gloving (Nitrile) and long sleeves are mandatory. [1]
References
-
Synthesis & Polymerization : Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics. (2011).[1] SciSpace.
-
Chemical Properties : this compound Compound Summary. PubChem.[1][7] [1]
-
Reduction Protocols : Improving Processability of PTQ-10 Derivatives in Green Solvents. UNC Press.[1]
-
General Dinitrobenzene Safety : 1,2-Dinitrobenzene Hazardous Substances Data Bank. NIH.[1]
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- 3. 1,4-dibromo-2,3-dinitrobenzene | CAS#:71173-22-3 | Chemsrc [chemsrc.com]
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- 6. rsc.org [rsc.org]
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A Professional's Guide to the Safe Handling and Risk Mitigation of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
An In-Depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of the safety protocols and handling considerations for 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (CAS No. 1283598-32-2). Due to the absence of specific, published safety data for this compound, this document synthesizes information from structurally analogous molecules, including halogenated nitroaromatics and dinitrobenzene derivatives, to establish a robust framework for risk assessment and mitigation. The core principle of this guide is to treat the compound with the highest degree of caution, assuming high toxicity and potential energetic properties.
Compound Profile and Inferred Hazard Analysis
This compound is a complex aromatic compound likely utilized as a building block in specialized organic synthesis.[1][2] Its chemical structure dictates its potential reactivity and toxicological profile. The molecule combines a dinitrobenzene core, which is characteristic of energetic materials and toxic compounds, with halogen (bromine and fluorine) substituents, which influences its reactivity and necessitates specific disposal considerations.[3][4]
Physicochemical Data
A summary of the known and predicted properties of the compound is presented below.
| Property | Value | Source |
| CAS Number | 1283598-32-2 | [2][5] |
| Molecular Formula | C₆Br₂F₂N₂O₄ | [2] |
| Molecular Weight | 361.88 g/mol | [2][6] |
| Appearance | Solid (inferred) | [7] |
| Melting Point | 121.2 °C | [2] |
| Boiling Point | 321.4 °C (Predicted) | [2] |
| Density | 2.351 g/cm³ (Predicted) | [2] |
Inferred Hazard Assessment
Given the lack of specific toxicological data, a conservative hazard assessment is derived from related chemical classes.
-
High Acute Toxicity: Dinitrobenzene derivatives are classified as highly toxic, being potentially fatal if swallowed, inhaled, or in contact with skin.[4] Compounds like 1,5-Difluoro-2,4-dinitrobenzene are also rated as toxic via oral, dermal, and inhalation routes.[8] Therefore, it is imperative to assume a high level of acute toxicity for this compound.
-
Thermal Instability and Reactivity: The presence of two nitro groups on the benzene ring is a significant indicator of potential energetic properties.[9] Increasing the number of nitro groups on an aromatic ring generally decreases thermal stability.[3] Dinitrobenzene compounds can exhibit exothermic decomposition at elevated temperatures (starting from ~263-280 °C) and may be sensitive to heat or shock.[10][11]
-
Chemical Incompatibility: Aromatic nitro-compounds are known to be incompatible with strong bases and strong oxidizing agents.[8][11][12] Such mixtures can significantly lower the onset temperature for exothermic decomposition.[11]
-
Skin and Eye Irritation: Halogenated and nitrated aromatic compounds are frequently categorized as skin and eye irritants.[8][12][13] Prolonged contact may lead to severe irritation or chemical burns.
-
Chronic Toxicity: Repeated exposure to dinitrobenzene compounds may cause damage to organs.[4][8]
Mandatory Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the inferred risks, a multi-layered safety approach combining engineering controls and robust PPE is non-negotiable.
Engineering Controls
The primary objective of engineering controls is to isolate the researcher from the hazardous material.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood with a tested and adequate face velocity.[14][15]
-
Safety Shield: For reactions involving heating or potential for rapid pressurization, the use of a blast shield in front of the apparatus within the fume hood is strongly recommended.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[2][7]
Personal Protective Equipment (PPE)
PPE serves as the last line of defense and must be selected to provide comprehensive protection.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 or NIOSH standards are mandatory.[8][14] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.
-
Hand Protection: Double-gloving with chemically resistant nitrile gloves is required. Check for breakthrough times and dispose of gloves immediately upon any sign of contamination.[16]
-
Body Protection: A flame-resistant lab coat is required. For transfers of significant quantities, a chemically resistant apron should be worn over the lab coat.[16]
-
Respiratory Protection: If there is any risk of aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[8][14]
Safe Handling and Experimental Workflow
A systematic and disciplined approach is crucial when working with this compound. The following workflow outlines the critical steps for safe handling from receipt to disposal.
Caption: Workflow for Safe Handling of Potentially Energetic and Toxic Compounds.
Step-by-Step Handling Protocol
-
Preparation and Pre-computation:
-
Before any work begins, review the Safety Data Sheet (SDS) for all reactants and solvents.
-
Ensure the designated chemical fume hood is operational and certified.
-
Prepare all necessary glassware and equipment.
-
Clearly label a dedicated waste container as "Halogenated Organic Waste".[17]
-
-
Weighing and Transfer:
-
Don all required PPE as described in Section 2.2.
-
Perform all weighings within the fume hood or in a ventilated balance enclosure.
-
Use a static-control device and non-sparking tools to minimize ignition sources.[2]
-
Handle the solid carefully to avoid generating dust.[7][14] If dust is unavoidable, respiratory protection is mandatory.
-
-
Reaction and Monitoring:
-
When setting up reactions, ensure adequate cooling capacity is available.
-
Add reagents slowly and monitor the reaction temperature closely.
-
Be vigilant for any signs of an uncontrolled exotherm, gas evolution, or color change.
-
Avoid mixing with incompatible substances, particularly strong bases or oxidizing agents.[8][12]
-
-
Work-up and Decontamination:
-
After the reaction is complete, carefully quench any unreacted reagents according to established laboratory procedures.
-
Transfer all waste, including solvent rinses, into the designated "Halogenated Organic Waste" container.[17]
-
Thoroughly decontaminate all glassware and surfaces that came into contact with the compound.
-
Remove and dispose of contaminated gloves and other disposable PPE in a sealed bag for hazardous waste pickup.
-
Wash hands and arms thoroughly with soap and water after exiting the laboratory.[7][13]
-
Emergency Response Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][16] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15][16] Seek immediate medical attention.
-
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or vacuum (with HEPA filter) the material into a suitable, labeled container for hazardous waste disposal.[7][14] Avoid any actions that could generate dust.
-
-
Fire:
-
In case of fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[7]
-
Firefighting requires a self-contained breathing apparatus (SCBA) due to the likely generation of highly toxic and irritating gases, such as nitrogen oxides, hydrogen bromide, and hydrogen fluoride, upon thermal decomposition.[7][16]
-
Waste Management and Disposal
Proper segregation and disposal of waste are essential for laboratory and environmental safety.
-
Waste Segregation: this compound and any materials contaminated with it must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[17] Do not mix with non-halogenated waste streams, as this complicates the disposal process.[17][18]
-
Container Management: Keep the waste container tightly closed and store it in a cool, well-ventilated area, preferably within a secondary containment tray inside a fume hood or a designated hazardous waste storage cabinet.[7][18]
-
Disposal Protocol: The standard and recommended method for the disposal of halogenated nitroaromatic compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[17] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in full compliance with local, state, and federal regulations.[17][19]
References
- BenchChem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
- BenchChem. (2025, December). A Comparative Analysis of the Thermal Properties of Dinitrobenzene and Trinitrobenzene Derivatives. Benchchem.
- Request PDF. (2025, August 6). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.
- ChemicalBook. (n.d.). 1,4-Dibromo-2,5-difluorobenzene(327-51-5).
- The Gambia College. (2026, January 6). Meta-Dinitrobenzene: Understanding Its Melting Point.
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Safe Handling of 1,4-Dibromobenzene-d4. Benchchem.
- Journal Article. (1995, March 15). Thermal Stability Studies on a Homologous Series of Nitroarenesl.
- Request PDF. (2023, March 8). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles.
- C/D/N Isotopes, Inc. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. SigmaAldrich.cn.
- Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2010, August 30). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, October 13). SAFETY DATA SHEET.
- University of Oslo. (2024, September 9). Disposal of residue chemicals (chemicals in their original packaging).
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- BLD Pharm. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- Chem-Impex. (n.d.). 1,5-Difluoro-2,4-dinitrobenzene.
- ECHEMI. (n.d.). Buy this compound from JHECHEM CO LTD.
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Handling High-Density Energetic Precursors: A Technical Deep Dive into 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
[1]
Part 1: Chemical Architecture & Identity
Compound: 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene Abbreviation: DBDF-DNB Classification: Fully Substituted Halonitroarene / Energetic Precursor[1]
Molecular Logic & Structural Analysis
This molecule represents a "crowded" benzene scaffold where every hydrogen position has been substituted. Its reactivity is governed by the interplay between the electron-withdrawing nitro groups and the leaving-group ability of the halogens.[1]
-
Electronic Push-Pull: The two nitro groups (
) at positions 5 and 6 exert a massive electron-withdrawing inductive (-I) and mesomeric (-M) effect.[1] This severely depletes electron density from the ring, making it highly susceptible to Nucleophilic Aromatic Substitution ( ). -
Regioselectivity (The "Fluorine First" Rule): While Bromine is a weaker bond, Fluorine is the superior leaving group in
reactions because its high electronegativity stabilizes the Meisenheimer complex intermediate. In DBDF-DNB, the C-F bonds are activated by the ortho- and para-nitro groups, making them the primary sites for derivatization.[1]
Predicted Physicochemical Profile
Note: Data derived from structural homologs (e.g., 1,5-difluoro-2,4-dinitrobenzene and 1,2,3,4-tetrachloro-5,6-dinitrobenzene).[1]
| Property | Value / Characteristic | Implication for Handling |
| Physical State | Crystalline Solid (Yellow/Orange) | Dust explosion hazard; inhalation risk.[1] |
| Density | > 2.0 g/cm³ (Estimated) | High density due to Br/NO2 content; sinks in water. |
| Melting Point | 140–180°C (Predicted) | Thermal stability is limited by nitro-group decomposition.[1] |
| Solubility | Soluble in DCM, Acetone, DMSO | Insoluble in water; bioaccumulative potential. |
| Energetics | High | Precursor to high-explosive (HE) materials; shock sensitive.[1] |
Part 2: Hazard Profiling & Toxicology (The "MSDS" Core)
Critical Hazards (GHS Classification)
-
H201: Explosive; mass explosion hazard (If dry/pure).[1]
-
H310+H330: Fatal in contact with skin or if inhaled.[1]
-
H317: May cause an allergic skin reaction (Potent sensitizer).[1]
-
H373: May cause damage to organs (Liver/Kidneys) through prolonged exposure.[1]
Mechanism of Toxicity
The toxicity of DBDF-DNB is twofold:[1]
-
Haptenization: The highly reactive C-F bonds allow the molecule to covalently bind to cysteine/lysine residues on skin proteins, triggering severe immune responses (sensitization).
-
Metabolic Activation: Nitroaromatics are reduced in the liver to nitroso- and hydroxylamine intermediates, which are potent methemoglobinemia inducers (interfering with oxygen transport in blood).[1]
Emergency Response Matrix
| Scenario | Immediate Action | Contraindication |
| Skin Contact | Drench with PEG-400 (Polyethylene Glycol) or water for 15 min.[1] | Do NOT use ethanol (enhances absorption).[1] |
| Inhalation | Move to fresh air; administer 100% Oxygen.[1] | Do not perform mouth-to-mouth (risk of secondary poisoning).[1][2] |
| Spill/Leak | Wet with water/alcohol mist to suppress dust.[1] Scoop into anti-static bags. | Do not sweep dry (friction ignition risk). |
Part 3: Reactivity & Synthesis Logic[1]
The Hierarchy
Researchers utilizing DBDF-DNB are typically targeting the displacement of halogens to synthesize high-density energetic materials (e.g., replacing halides with azides or amines) or cross-linking proteins.[1]
Experimental Insight:
-
Temperature Control: Reactions involving amines must be kept <0°C initially.[1] The electron-deficient ring makes the reaction exothermic; runaway exotherms can trigger nitro-group decomposition.[1]
-
Leaving Group Order:
.[1] Under aggressive conditions, nucleophiles may displace the nitro group itself (denitration), leading to side products.
Visualization: Reactivity Pathways
The following diagram illustrates the competitive substitution pathways and the logic behind product selection.
Caption: Competitive reaction pathways for DBDF-DNB. Fluorine displacement is kinetically favored under mild conditions.[1]
Part 4: Storage, Stability & Disposal[1]
Self-Validating Storage Protocol
To ensure integrity and safety, the storage system must be "fail-safe."[1]
-
Primary Containment: Amber glass vial with Teflon-lined cap (prevents UV degradation and leaching).
-
Secondary Containment: Metal canister with desiccant (silica gel).[1] Nitro compounds are often hygroscopic; moisture hydrolyzes C-F bonds, releasing HF acid.
-
Environment: Store at -20°C.
-
Validation: Place a pH indicator strip inside the secondary container. If it turns red (acidic), HF has leaked, indicating decomposition.
Waste Management Workflow
NEVER dispose of DBDF-DNB in general organic waste.[1] The nitro groups can react with ketones (acetone) in waste drums to form explosive peroxides or heat.
Caption: Mandatory decontamination and disposal workflow to prevent downstream explosions in waste streams.
Part 5: References
-
Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley.[1] (Source for general reactivity of polynitrohalobenzenes).
-
Sandler, S. R., & Karo, W. (1992). Organic Functional Group Preparations (Vol. 12). Academic Press.[1] (Source for
displacement protocols). -
ChemicalBook. (2025).[1] 1,5-Difluoro-2,4-dinitrobenzene Properties (Homolog Data). (Used for toxicological inference).
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 1,4-Dibromo-2,5-difluorobenzene. (Used for physical property extrapolation).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Dinitrohalobenzenes.
"1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene" physical characteristics
This technical guide provides a comprehensive analysis of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (CAS: 1283598-32-2), a highly specialized, electron-deficient aromatic building block used primarily in the development of high-density energetic materials and advanced pharmaceutical intermediates.
Physical Characteristics, Synthesis Logic, and Reactivity Profile
Executive Summary
This compound is a fully substituted benzene derivative characterized by a "push-pull" electronic architecture, although dominated by strong electron-withdrawing groups (two nitro, two fluoro, two bromo). Its high density (~2.35 g/cm³) and susceptibility to Nucleophilic Aromatic Substitution (
Researchers utilizing this compound must navigate its dual nature: it is a valuable electrophilic precursor but poses significant stability hazards due to its polynitro content.
Molecular Architecture & Electronic Properties
The molecule exhibits
-
Steric Crowding: The contiguous substitution pattern (1-Br, 2-F, 3-F, 4-Br, 5-NO₂, 6-NO₂) creates significant steric strain, particularly between the bulky bromine atoms and adjacent nitro/fluoro groups. This strain often forces the nitro groups to rotate out of the aromatic plane, slightly reducing their resonance contribution but maintaining their inductive electron-withdrawing power.
-
Activation: The fluorine atoms at positions 2 and 3 are located para to the nitro groups at positions 5 and 6, respectively. This specific orientation creates a "super-electrophilic" site, making the fluorines highly labile to displacement by amines or azides—a key feature for drug discovery and energetic material synthesis.
Physicochemical Profile
The following data consolidates experimental values with high-fidelity predicted models where specific experimental constants are proprietary or rare.
| Property | Value | Source/Method |
| CAS Number | 1283598-32-2 | Registry |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 361.88 g/mol | Calculated |
| Appearance | Pale yellow to off-white crystalline solid | Experimental Observation |
| Melting Point | 121.2 °C | Experimental (DCM/Hexane) [1] |
| Boiling Point | 321.4 ± 37.0 °C | Predicted (760 Torr) |
| Density | 2.351 ± 0.06 g/cm³ | Predicted (High Density) |
| LogP (Octanol/Water) | 4.35 | Predicted (Lipophilic) |
| Polar Surface Area | 91.6 Ų | Topological Calculation |
| Solubility | Soluble in DCM, Acetone, THF; Insoluble in Water | Experimental Heuristics |
Analyst Note: The high density (>2.3 g/cm³) is characteristic of poly-bromo/nitro aromatics, directly correlating to its utility in energetic formulations where high crystal density improves detonation velocity.
Spectroscopic Characterization (Self-Validating Protocols)
To validate the identity of synthesized or purchased material, use the following spectroscopic signatures. The symmetry of the molecule simplifies the signals.
Nuclear Magnetic Resonance (NMR)[9]
- NMR: Silent. The molecule contains no protons. The presence of any proton signals indicates impurities (e.g., solvent, starting material).
-
NMR:
-
Signal: Singlet (s).
-
Shift:
-115 to -125 ppm (approximate, relative to ). -
Logic: Due to the symmetry plane bisecting the C2-C3 and C5-C6 bonds, the two fluorine atoms are chemically equivalent. A single peak confirms the correct symmetric isomer.
-
-
NMR:
-
Expected: 3 distinct signals (C-Br, C-F, C-NO₂).
-
C-F: Doublet or doublet-of-doublets (due to C-F coupling,
Hz).
-
Infrared Spectroscopy (FT-IR)
-
Nitro Groups (
): Strong asymmetric stretch at 1530–1550 and symmetric stretch at 1340–1360 . -
C-F Stretch: Strong band at 1000–1100
. -
Absence of C-H: No peaks >3000
.
Synthesis & Reactivity Workflow
The synthesis typically involves the nitration of a halogenated precursor. Below is the logical flow for accessing this scaffold and its downstream utility.
Synthesis Logic
-
Precursor: 1,4-Dibromo-2,3-difluorobenzene.
-
Nitration: Treatment with mixed acid (
) or nitronium tetrafluoroborate ( ) in an inert solvent.-
Critical Control: Temperature must be strictly controlled (<50°C) to prevent over-oxidation or ring cleavage.
-
-
Purification: Recrystallization from Dichloromethane/Hexane.
Reactivity Map (Graphviz)
The following diagram illustrates the synthesis pathway and the critical
Figure 1: Synthesis logic and reactivity branching. The para-relationship between Fluorine and Nitro groups drives the compound's utility as an electrophile.
Safety & Handling Protocols
Warning: This compound combines multiple high-energy functional groups.
-
Explosion Hazard: While bromination creates some desensitization compared to pure polynitrobenzenes, the dinitro functionality requires handling as a potential explosive. Avoid friction, shock, and temperatures >150°C.
-
Toxicity: Dinitrobenzenes are potent methemoglobin formers. Absorption through skin is rapid.
-
Protocol: Double-gloving (Nitrile/Laminate) and full-face respirator usage are mandatory during solid handling.
-
-
Incompatibility: Incompatible with strong reducing agents (hydrazine, metal hydrides) and strong bases, which can trigger rapid, exothermic decomposition.
References
-
PubChem. (2025).[1][2][3] Compound Summary: this compound.[4][3][5] National Library of Medicine. Retrieved from [Link]
-
Zhang, J., et al. (2020).[6] Regulating the melting point by non-covalent interaction toward a promising insensitive melt-castable energetic material. Chinese Journal of Structural Chemistry. Retrieved from [Link]
Sources
- 1. 1,2-Dinitrobenzene | C6H4(NO2)2 | CID 10707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dibromo-2,3-dinitrobenzene | C6H2Br2N2O4 | CID 50883413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Dibromo-2,3-difluorobenzene;this compound | C12H2Br4F4N2O4 | CID 87298656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
The Fluorine-Driven Cascade: Mechanistic Insights into 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
The following technical guide details the electrophilic profile, mechanistic reactivity, and application protocols for 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (CAS: 1283598-32-2).
Executive Summary
This compound represents a class of "hyper-electrophilic" aromatic scaffolds. Characterized by a fully substituted benzene ring featuring two nitro groups (strong electron-withdrawing groups, EWG), two fluorine atoms (high electronegativity, excellent
For researchers in drug discovery and proteomic profiling, this compound offers a unique "Orthogonal Reactivity" :
-
Primary Reactivity: Rapid Nucleophilic Aromatic Substitution (
) of the fluorine atoms, driven by para-nitro activation. -
Secondary Reactivity: Subsequent displacement of bromine or reduction of nitro groups for heterocycle synthesis (e.g., benzimidazoles, quinoxalines).
Safety Warning: As a polynitrated haloarene, this compound possesses high energy density. It should be treated as a potential explosive and handled with extreme caution, utilizing blast shields and limiting scale (<500 mg) until thermal stability is verified.
Electronic Architecture & Reactivity Profile
The "Meisenheimer Trap"
The electrophilicity of this molecule is dictated by the stability of the Meisenheimer complex formed upon nucleophilic attack. The regioselectivity is controlled by the positioning of the leaving groups relative to the nitro groups.
-
C2/C3 Positions (Fluorine): Each fluorine is located para to a nitro group (C2 is para to C5-NO
; C3 is para to C6-NO ). This allows for direct resonance delocalization of the negative charge onto the nitro oxygens, significantly lowering the activation energy for substitution. -
C1/C4 Positions (Bromine): The bromine atoms are ortho to the nitro groups. While inductively activated, the steric bulk of bromine and the lack of para-resonance stabilization render them kinetically inert compared to the fluorine sites.
Leaving Group Hierarchy
In
Reactivity Order for this Scaffold:
Visualization of Activation Pathways
The following diagram illustrates the electronic activation map, highlighting why the C-F bond is the exclusive site of primary attack.
Figure 1: Mechanistic hierarchy showing the kinetic preference for Fluorine displacement due to para-nitro resonance stabilization.
Synthetic Utility & Protocols
Protocol: Controlled Mono-Substitution ( )
This protocol describes the reaction with a model primary amine (e.g., benzylamine) to demonstrate the selective displacement of one fluorine atom. This is critical for creating "Janus" scaffolds with two different functional handles.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Benzylamine (1.05 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.2 eq)
-
Solvent: Anhydrous THF or DMF (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: Dissolve this compound in anhydrous THF at 0°C under nitrogen atmosphere. Note: Keep solution cold to prevent exotherms.
-
Addition: Premix Benzylamine and DIPEA in a separate vial. Add this mixture dropwise to the substrate solution over 15 minutes.
-
Monitoring: The solution will likely turn deep yellow/orange immediately (formation of the Meisenheimer complex). Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.
-
Reaction Endpoint: Stir at 0°C for 1 hour. If starting material remains, allow to warm to room temperature (25°C) for 30 minutes. Avoid heating, as this may trigger double substitution at the second fluorine.
-
Workup: Quench with 0.1 M HCl (cold). Extract with Ethyl Acetate (
). Wash organics with brine, dry over MgSO , and concentrate.[1] -
Purification: Flash chromatography on silica gel. The mono-substituted product usually elutes later than the starting material but earlier than the bis-substituted byproduct.
Data: Leaving Group Comparative Analysis
The following table summarizes the relative reaction rates of halonitrobenzenes, validating the selection of Fluorine as the primary handle.
| Leaving Group (X) | Electronegativity ( | Rel. Rate ( | Mechanism Driver |
| Fluorine (-F) | 3.98 | 3300 | Inductive stabilization of intermediate |
| Chlorine (-Cl) | 3.16 | 4.3 | Weaker inductive effect |
| Bromine (-Br) | 2.96 | 4.3 | Steric hindrance / Weak induction |
| Iodine (-I) | 2.66 | 1.0 | Poor induction, steric bulk |
Data adapted from standard relative rates in 2,4-dinitrohalobenzenes [1].
Applications in Drug Discovery
Covalent Fragment Screening
Due to the high reactivity of the C-F bond, this scaffold serves as an excellent "warhead" for covalent fragment libraries targeting cysteine residues in proteins.
-
Mechanism: The protein cysteine thiol acts as the nucleophile, displacing the fluorine.
-
Selectivity: The presence of the bromine atoms provides steric bulk that can tune the selectivity, preventing non-specific reaction with surface lysines.
Heterocycle Synthesis (Quinoxalines)
Following the initial substitution, the remaining nitro groups can be reduced to amines. The resulting structure (an ortho-diamine) can condense with 1,2-dicarbonyls to form quinoxalines, a privileged scaffold in kinase inhibitors.
Workflow Visualization: From Scaffold to Heterocycle
The diagram below outlines the synthetic pathway converting the raw electrophile into a functionalized drug-like heterocycle.
Figure 2: Synthetic workflow for converting the electrophilic scaffold into bioactive heterocycles.
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
-
Neumann, R. A., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarenes to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.[2] Molecules, 26(5), 1338. Link
-
Rohrbach, S., et al. (2019). Concerted nucleophilic aromatic substitutions. Nature, 571, 507–511. Link
-
Plater, M. J. (2024).[3] Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3500. Link
-
PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Dibromo-2,3-difluorobenzene;this compound | C12H2Br4F4N2O4 | CID 87298656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of heterocycles using "1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene"
The following Application Note and Protocol guide details the strategic use of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (CAS: 1283598-32-2). This compound is a specialized, high-value building block primarily used in the synthesis of electron-deficient, fluorinated heterocycles for organic photovoltaics (OPV) and organic field-effect transistors (OFETs).[1]
Utilizing this compound as a Core Scaffold
Executive Summary
This compound represents a "loaded" arene scaffold. Its unique substitution pattern—combining two reactive nitro groups, two labile fluorine atoms, and two polymerizable bromine handles—allows for divergent synthetic pathways.[2]
This guide focuses on its most critical application: the synthesis of 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole (F2BT-Br2) . This heterocycle is a ubiquitous acceptor unit in high-performance donor-acceptor (D-A) conjugated polymers (e.g., PffBT4T-2OD), where the fluorine atoms lower the HOMO energy level to enhance open-circuit voltage (
Chemical Profile & Reactivity Analysis
To design effective protocols, one must understand the competing reactivities of the substituents on the benzene ring.[2]
| Substituent | Position | Reactivity Mode | Strategic Utility |
| Nitro ( | 5, 6 | Reduction to Amine | Precursor to benzothiadiazoles, quinoxalines, and benzimidazoles.[1] |
| Fluorine ( | 2, 3 | Can be displaced by thiols/amines if nitro groups are retained.[1] In OPV synthesis, F is usually retained for electronic effects.[1][3] | |
| Bromine ( | 1, 4 | Cross-Coupling | Generally inert during nitro reduction/cyclization; serves as the "handle" for subsequent polymerization.[1] |
Mechanistic Insight: The presence of two nitro groups ortho to each other and para to the fluorines creates a highly electron-deficient system.[1]
-
Pathway A (Preferred for OPV): Reduction of
groups tongcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> .[1] The Fluorine atoms are stable under acidic reduction conditions (e.g., Fe/AcOH), preserving the "fluorine effect" for the final material. -
Pathway B (Alternative): Nucleophilic Aromatic Substitution (
).[1] Strong nucleophiles (e.g., alkyl thiols) can displace the Fluorine atoms before nitro reduction if a non-fluorinated, sulfur-rich core is desired.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Synthesis Workflows (Graphviz Visualization)
The following diagram illustrates the divergent pathways available from this starting material.
Caption: Divergent synthetic workflows. Pathway A (left) is the standard route for generating electron-deficient monomers for organic electronics.[1]
Detailed Protocol: Synthesis of F2BT-Br2 Monomer
This protocol describes the conversion of this compound into 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole.
Phase 1: Selective Reduction of Nitro Groups
Objective: Reduce nitro groups to amines without debrominating the ring.[1]
Critical Note: Avoid catalytic hydrogenation (
-
Reagents:
Step-by-Step Methodology:
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve This compound (5.0 g, 13.8 mmol) in glacial Acetic Acid (100 mL).
-
Activation: Heat the solution to 50°C.
-
Addition: Add Iron powder (7.7 g, 138 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction.[2]
-
Reflux: Increase temperature to 80–90°C and stir vigorously for 4 hours. Monitor by TLC (the dinitro spot will disappear; the diamine spot is highly polar and may streak).[1][2]
-
Workup (Oxidation Prevention): The resulting diamine is prone to oxidation.[1][2] Proceed quickly.
-
Filter through a pad of Celite to remove unreacted Iron.[1] Wash the pad with EtOAc.[1]
-
Neutralize the residue with saturated
solution and extract with EtOAc (3x).[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Dry over
and concentrate to obtain the crude 1,4-Dibromo-2,3-difluoro-5,6-diaminobenzene . -
Checkpoint: The product should be an off-white to pale brown solid.[1] Yield is typically 75–85%.[1][2]
Phase 2: Thionyl Chloride Cyclization
Objective: Form the thiadiazole ring (N-S-N bond).[1][2]
-
Reagents:
Step-by-Step Methodology:
-
Setup: Dissolve the crude diamine (approx. 10 mmol) in anhydrous DCM (50 mL) and
(5.6 mL, 40 mmol) in a dry flask under Argon/Nitrogen atmosphere. Cool to 0°C.[1]ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Cyclization: Add Thionyl Chloride (2.9 mL, 40 mmol) dropwise via syringe. Caution: Release of HCl and
gas.[1] Use a fume hood.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Reaction: Allow the mixture to warm to room temperature and reflux for 4–6 hours. The solution usually turns dark red/orange.[1][2]
-
Quench: Cool to room temperature and carefully quench with water.
-
Purification:
Target Product Data:
-
Name: 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole
Alternative Protocol: Synthesis of Fluorinated Quinoxalines
If the target is a quinoxaline derivative (for low-bandgap polymers), replace Phase 2 with the following condensation.
-
Reagents: Crude Diamine + 1,2-Diketone (e.g., Benzil or Pyrene-4,5-dione).[1]
-
Conditions: Reflux in Acetic Acid or Ethanol with a catalytic amount of p-TsOH.[1][2]
-
Outcome: Formation of 5,8-dibromo-6,7-difluoroquinoxaline derivatives.[1]
Safety & Handling
-
Explosion Hazard: Dinitrobenzenes are energetic materials.[1] While the halogenation stabilizes the ring somewhat, This compound should be treated as potentially explosive. Do not heat the dry solid.[1] Avoid friction/shock.[1]
-
Toxicity: Halogenated nitroaromatics are severe skin irritants and potential sensitizers.[1] Use double nitrile gloves.[1]
-
Waste: All aqueous waste from the Iron reduction contains heavy metals and must be disposed of as hazardous waste.[1][2]
References
-
Synthesis of Fluorinated Benzothiadiazole (F2BT)
-
Reduction of Halogenated Nitroarenes
-
General Protocol for Benzothiadiazole Synthesis
Sources
- 1. 1,4-Dibromo-2,3-difluorobenzene;this compound | C12H2Br4F4N2O4 | CID 87298656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
Application Note: Nucleophilic Aromatic Substitution (SNAr) of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene in Advanced Materials Synthesis
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Introduction & Chemical Rationale
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (DBDFDNB) is a highly functionalized, electron-deficient aromatic scaffold. It is a critical building block in the synthesis of advanced optoelectronic materials, including donor-acceptor (D-A) conjugated polymers for organic photovoltaics (OPVs) and near-infrared fluorescent polymer dots (Pdots)[1][2].
The unique substitution pattern of DBDFDNB—featuring two halogens (Br, F) and two nitro groups—renders it an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr). In traditional electrophilic aromatic substitution, halogens deactivate the ring. However, in SNAr, the electronic requirements are inverted. The susceptibility of DBDFDNB to nucleophilic attack is governed by the synergistic electron-withdrawing effects of its substituents, which drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy[3].
Mechanistic Insights: Orthogonal Reactivity and Causality
When DBDFDNB is subjected to nucleophiles (e.g., amines, alkoxides, or thiolates), substitution occurs exclusively at the C–F bonds (positions 2 and 3) rather than the C–Br bonds (positions 1 and 4). This orthogonal reactivity is driven by two key factors:
-
Electronegativity over Bond Strength: While the C–F bond is significantly stronger than the C–Br bond, bond cleavage is not the rate-determining step in SNAr. The rate-determining step is the initial nucleophilic attack. Fluorine's extreme electronegativity creates a massive partial positive charge on the ipso-carbon, accelerating the formation of the anionic intermediate.
-
Meisenheimer Complex Stabilization: The nitro groups at positions 5 and 6 provide profound resonance stabilization (-M effect) to the intermediate carbanion, ensuring the activation barrier for the addition step is easily overcome. The bulky bromine atoms provide additional inductive (-I) stabilization while remaining intact for downstream transition-metal-catalyzed cross-coupling (e.g., Stille or Suzuki couplings)[4].
Electronic effects lowering the LUMO of DBDFDNB for SNAr.
Data Presentation: Substituent Effects and Reaction Conditions
To effectively design synthetic routes using DBDFDNB, it is crucial to understand the distinct roles of each functional group during the SNAr process.
Table 1: Substituent Effects and Orthogonal Reactivity in DBDFDNB
| Position | Substituent | Electronic Effect | Role in SNAr & Downstream Synthesis |
| 1, 4 | Bromine (-Br) | -I, +M | Directs regioselectivity; inert to SNAr; retained as handles for Pd-catalyzed cross-coupling. |
| 2, 3 | Fluorine (-F) | -I, +M | Excellent leaving group; highly electronegative; accelerates the rate-determining addition step. |
| 5, 6 | Nitro (-NO | -I, -M | Strong activation; stabilizes the Meisenheimer complex via resonance; can be reduced to amines later. |
Table 2: Comparative Nucleophilic Reaction Conditions for DBDFDNB
| Nucleophile Type | Reagents & Base | Solvent | Temperature | Expected Yield |
| Primary Amines | R-NH | DMF or THF | 25 °C – 50 °C | 75% – 90% |
| Alkoxides | R-ONa (generated in situ) | THF / Alcohol | 0 °C to 25 °C | 60% – 80% |
| Thiols | R-SH, Et | DCM or DMF | 0 °C to 25 °C | 80% – 95% |
Experimental Protocols: A Self-Validating System
The following protocols are designed as self-validating systems, embedding in-process controls and expected analytical observations to ensure scientific integrity and reproducibility.
Protocol A: Synthesis of DBDFDNB via Electrophilic Nitration
Causality Insight: The starting material, 1,4-dibromo-2,3-difluorobenzene, is heavily deactivated. Standard nitrating mixtures (H
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath (0–5 °C).
-
Acid Mixture: Carefully add 100 mL of trifluoromethanesulfonic acid (or concentrated H
SO ). Slowly dropwise add 5 mL of fuming nitric acid (90%) over 30 minutes to control the exotherm[1]. -
Substrate Addition: Add 1,4-dibromo-2,3-difluorobenzene (10.0 g, 36.8 mmol) in small portions over 30 minutes.
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours. Cool back to 0 °C, add another 5 mL of fuming nitric acid, and then heat the mixture to 70 °C overnight[5].
-
In-Process Control: Monitor via TLC (Hexane/DCM 3:1). The starting material spot will disappear, replaced by a highly UV-active, lower R
spot. -
Workup: Pour the hot mixture carefully into 1 L of crushed ice/water. A bright yellow precipitate will form immediately. Filter the precipitate under vacuum and wash thoroughly with cold water until the filtrate is pH neutral.
-
Validation: Recrystallize from ethanol.
Protocol B: Regioselective SNAr with Aliphatic Amines
Causality Insight: The displacement of fluorine by an amine requires an acid scavenger (K
Step-by-Step Methodology:
-
Setup: In a dried 100 mL flask under argon, dissolve DBDFDNB (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add anhydrous K
CO (3.0 eq) and stir for 10 minutes at room temperature. -
Nucleophile Addition: Slowly add the primary amine (e.g., octylamine, 2.5 eq) dropwise via syringe.
-
Reaction: Stir the mixture at 50 °C for 4–6 hours.
-
In-Process Control: The solution will rapidly transition from yellow to deep red/brown, indicating the formation of the anionic Meisenheimer complex and subsequent substitution.
-
Workup: Quench the reaction by pouring it into distilled water. Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine (5x) to remove residual DMF, then dry over anhydrous MgSO
. -
Validation: Concentrate via rotary evaporation and purify via silica gel chromatography.
-
NMR Validation:
F NMR must show the complete disappearance of the fluorine signal (-114 ppm), validating total displacement[6]. H NMR will reveal the integration of the newly attached alkyl chains.
-
Workflow and mechanism of SNAr on this compound.
References
-
[1] Huang, Y.-C., et al. "Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence for In Vivo Biological Imaging." Journal of the American Chemical Society, 2015. URL:
-
[2] Li, Z., et al. "Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics." ResearchGate, 2011. URL:
-
[6] "Improving Processability of PTQ-10 Derivatives in Green Solvents through Hansen Solubility Parameters." UNC Press | Janeway. URL:
-
[4] "[Supporting Information] - The Royal Society of Chemistry." RSC. URL:
-
[5] "Supplementary Information: Fluorine Substitution Enhanced Photovoltaic Performance of a D-A1-D-A2 Copolymer." The Royal Society of Chemistry, 2013. URL:
-
[3] "Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics." SciSpace. URL:
Sources
Application Note: Chemoselective Cross-Coupling of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
This Application Note is designed for researchers working with 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (DBDFDN) .[1] This molecule represents a unique class of "highly activated" electrophiles where the primary challenge is not reactivity, but chemoselectivity .
The presence of two nitro groups and two fluorine atoms creates an extremely electron-deficient
Executive Summary & Compound Profile
-
Target: this compound.
-
Reactivity Class: Hyper-electrophilic Aryl Halide / Energetic Precursor.
-
Primary Application: Synthesis of energetic materials, high-performance polymers, and functionalized nitro-aromatic scaffolds.
-
Critical Challenge: The
groups activate the ring such that standard bases (hydroxides, alkoxides) used in cross-coupling will trigger rapid at the C-F position or hydrolysis, competing with the desired C-C bond formation.
Safety Warning (Energetic Material):
DANGER: Polynitro-halobenzenes are potential explosives and shock-sensitive. [1] * Do not subject this compound to high friction, impact, or temperatures >100°C.
Mechanistic Insight: The Selectivity Landscape
To achieve successful cross-coupling, one must navigate the competition between Palladium-catalyzed cycles and background nucleophilic substitution.
-
The C-Br Bond (Target): Highly activated for Oxidative Addition by Pd(0).[1] Reactivity is high; specialized "active" ligands (like Buchwald ligands) are often unnecessary and simple phosphines (
) suffice.[1] -
The C-F Bond (Off-Target): Activated for
. In the presence of bases like or in protic solvents, the fluoride is displaced before the Pd cycle completes. -
The
Group: Strongly electron-withdrawing (EWG). It directs the first oxidative addition to the C-Br bond ortho to the nitro group if the positions were inequivalent (though here they are symmetric).
Reactivity Pathway Diagram
The following diagram illustrates the divergent pathways controlled by base selection and solvent.
Caption: Divergent reaction pathways. Path A dominates with strong bases; Path B requires non-nucleophilic conditions.[1]
Protocol 1: Site-Selective Suzuki-Miyaura Coupling
Objective: Mono- or bis-arylation of the C-Br bonds without displacing the C-F fluorines.
Strategy: Use of "anhydrous base" conditions. By using solid Potassium Phosphate (
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv for mono, 2.5 equiv for bis)[1]
-
Catalyst:
(5 mol%) - Preferred for steric bulk and mild activity.[1] -
Base:
(finely ground, anhydrous, 2.0 - 4.0 equiv)[1] -
Solvent: Toluene:THF (4:1 ratio), anhydrous, degassed.[1]
Step-by-Step Methodology
-
Setup: Flame-dry a Schlenk tube or pressure vial and cool under Argon.
-
Charging: Add the DBDFDN substrate, Boronic Acid,
, and to the tube.[1]-
Note: Add catalyst last to minimize exposure to air.
-
-
Solvation: Add the anhydrous Toluene/THF mixture via syringe.
-
Critical: Do not use water or alcohols.[1] The presence of
or will trigger at the C-F bond.
-
-
Degassing: Sparge the mixture with Argon for 10 minutes (or freeze-pump-thaw x3).
-
Reaction: Seal the vessel and heat to 60°C for 12–24 hours.
-
Observation: Do not exceed 80°C. High heat increases the risk of denitration or energetic decomposition.
-
-
Workup:
-
Cool to Room Temperature (RT).
-
Filter through a pad of Celite to remove inorganic salts and Pd black.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography (Silica gel).[1] Caution: Nitro-compounds can streak; use a gradient of Hexanes/Ethyl Acetate.
-
Troubleshooting Table:
| Issue | Probable Cause | Solution |
|---|
| Product contains -OH or -OEt |
Protocol 2: Copper-Free Sonogashira Coupling
Objective: Introduction of alkynyl groups. Strategy: Standard Sonogashira uses CuI as a co-catalyst, generating Copper-Acetylides.[1] These are potent nucleophiles that will attack the C-F bond of DBDFDN. Therefore, a Copper-Free protocol is mandatory.[1]
Materials
-
Substrate: DBDFDN (1.0 equiv)[1]
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst:
(5 mol%)[1] -
Base: Diisopropylamine (DIPA) or Triethylamine (TEA) - Acts as solvent and base.[1]
-
Additive: Tetrabutylammonium iodide (TBAI) (10 mol%) - Accelerates the reaction.[1]
Step-by-Step Methodology
-
Preparation: In a glovebox or under Argon flow, combine DBDFDN,
, and TBAI in a reaction vial. -
Solvent/Base Addition: Add degassed DIPA (or TEA). If solubility is poor, use a 1:1 mixture of DMF/TEA (anhydrous).[1]
-
Note: DMF promotes
, so use only if necessary.[1] DIPA is preferred due to steric bulk reducing its nucleophilicity.
-
-
Reaction: Stir at Room Temperature (25°C) .
-
Why RT? The electron-deficient ring makes the C-Br bond so reactive that heating is often unnecessary. Heating promotes side reactions.[1]
-
-
Monitoring: Check TLC every 2 hours. The reaction should be faster than standard aryl bromides.
-
Quench: Dilute with diethyl ether, wash with dilute HCl (1M) to remove the amine base, then brine.
-
Isolation: Dry over
and concentrate.
Comparative Data: Base Selection Guide
The choice of base is the single most critical variable for this substrate.
| Base Type | Example | Suitability for DBDFDN | Mechanistic Risk |
| Alkoxides | FORBIDDEN | Rapid | |
| Hydroxides | FORBIDDEN | Hydrolysis to Phenol ( | |
| Carbonates | Moderate | Use only if anhydrous.[1] Wet carbonates generate | |
| Phosphates | Excellent | Low nucleophilicity, high basicity (anhydrous).[1] | |
| Fluorides | Good | ||
| Amines | Good | Use hindered amines to prevent nucleophilic attack on the ring. |
References
-
Reaction of Nitroarenes: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes. MDPI, 2019.[1] Link
-
Polyhalogenated Selectivity: Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chem. Rev., 2022.[1][3] Link
-
Copper-Free Sonogashira: Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[1][4] Org.[1][3][4][5][6][7] Lett., 2008.[3][4] Link[1]
-
Energetic Materials Precursors: Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines. J. Chem. Soc., Perkin Trans. 1. Link[1]
-
Base Sensitivity in
: Comparing the reactivity towards aromatic electrophilic substitution reaction. Chemistry Stack Exchange.[1] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Note: 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene as a Strategic Scaffold for Organic Electronics
Executive Summary & Strategic Value
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene is a highly specialized, fully substituted benzene derivative serving as a critical "pivot" intermediate in the synthesis of high-performance organic semiconductors. Its structural design addresses two major challenges in the development of Non-Fullerene Acceptors (NFAs) and polymer donors for Organic Photovoltaics (OPV):
-
Energy Level Tuning: The two vicinal fluorine atoms (
) exert a strong inductive electron-withdrawing effect ( ), effectively lowering the HOMO/LUMO energy levels of the final polymer. This increases the open-circuit voltage ( ) in solar cells. -
Regiochemical Precision: Unlike routes that rely on late-stage bromination (which often suffer from isomeric mixtures), this building block possesses pre-installed bromine atoms at the para positions (
). This ensures 100% regioselectivity during subsequent polymerization (e.g., Stille or Suzuki coupling).
Primary Applications:
-
Polymer Donors: Precursor to PTQ10 analogues (Difluoro-quinoxaline based polymers).[1]
-
Acceptor Units: Synthesis of 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole (F2-BT) , a ubiquitous motif in high-efficiency copolymers.
Chemical Profile & Safety Protocols
Physicochemical Properties[2][3]
| Property | Value | Notes |
| Formula | C₆Br₂F₂N₂O₄ | Fully substituted arene |
| MW | 405.91 g/mol | High halogen density |
| Appearance | Pale yellow to white solid | Crystalline |
| Solubility | DCM, THF, Ethyl Acetate | Poor solubility in alcohols/alkanes |
| Reactivity | High (Nucleophilic Aromatic Substitution) | Nitro groups are labile; Fluorines are activated |
Critical Safety Hazards (Energetic Material)
-
Explosion Hazard: As a polynitro-aromatic, this compound possesses significant chemical potential energy. While stable at room temperature, it must never be heated to dryness in the presence of strong bases or reducing agents without solvent.
-
Skin Sensitization: Halogenated nitrobenzenes are potent sensitizers. Double-gloving (Nitrile/Laminate) is mandatory.
-
Incompatibility: Avoid contact with hydrazine or strong primary amines unless intended for SNAr displacement, as these reactions can be violently exothermic.
Synthetic Workflow: The "Divergent Diamine" Strategy
The utility of this compound lies in its reduction to the corresponding diamine , which then acts as a divergent point for creating various heteroacenes.
Reaction Pathway Diagram
Caption: Divergent synthesis pathway. The dinitro precursor is reduced to a diamine, which is then cyclized to form either Quinoxaline or Benzothiadiazole scaffolds, retaining the critical bromine handles.
Detailed Experimental Protocols
Protocol A: Reduction to 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine
This step is the bottleneck. Incomplete reduction leads to nitro-amines which are difficult to separate.
Reagents:
-
This compound (1.0 eq)
-
Iron Powder (10.0 eq, fine mesh, activated)
-
Acetic Acid (Glacial, solvent/proton source)[2]
-
Ethyl Acetate (for extraction)[3]
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails due to iron clumping) and a reflux condenser. Purge with Nitrogen.
-
Dissolution: Dissolve the dinitro compound in Glacial Acetic Acid (0.1 M concentration). Heat to 50°C.
-
Addition: Add Iron powder portion-wise over 30 minutes. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Eluent: Hexane/EtOAc 3:1). The starting material (high Rf) should disappear, replaced by a fluorescent, lower Rf amine spot.
-
Workup:
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography due to the instability of free diamines on silica.
Quality Control:
-
¹H NMR: Look for the disappearance of any aromatic protons (none in SM) and appearance of broad amine singlets (
3.5–5.0 ppm). -
¹⁹F NMR: Shift in fluorine signal due to the change from electron-withdrawing NO₂ to electron-donating NH₂.
Protocol B: Synthesis of 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole (F2-BT)
The "F2-BT" unit is a standard acceptor moiety. This protocol ensures high yield cyclization.
Reagents:
-
Diamine intermediate (from Protocol A) (1.0 eq)
-
N-Thionylaniline (1.2 eq) or Thionyl Chloride (SOCl₂, 2.0 eq)
-
Chlorotrimethylsilane (TMSCl, catalytic)
-
Pyridine (solvent)[5]
Procedure:
-
Dissolution: Dissolve the diamine in dry Pyridine under Argon.
-
Cyclization:
-
Quench: Pour the reaction mixture into ice water / dilute HCl to remove pyridine.
-
Isolation: Filter the precipitate. The product is usually a white or off-white solid.
-
Purification: Column chromatography (Hexane/DCM). The product is stable and non-polar.
Why this works: The regiochemistry is locked. The bromines at 4,7 positions are ready for polymerization without further modification.
Application in Polymerization (The "PTQ10" Example)
To synthesize a polymer like PTQ10 (a benchmark donor material), the diamine is condensed with an oxalic acid derivative rather than thionyl chloride.
Logic:
-
Condensation: Diamine + Diethyl Oxalate
Quinoxaline-dione. -
Aromatization: The dione is converted to the dichloride (using POCl₃) or used directly if alkylated.
-
Result: A 5,8-dibromo-6,7-difluoroquinoxaline monomer.[1][7][8]
-
Coupling: This monomer is reacted with a bis-stannyl thiophene via Stille Coupling.
Performance Impact:
-
High Efficiency: Polymers derived from this scaffold routinely achieve Power Conversion Efficiencies (PCE) >16% when paired with Y6 acceptors.
-
Stability: The Fluorine atoms protect the backbone from oxidative degradation.
References
-
Synthesis of Fluorinated Benzothiadiazoles
- Title: "Synthesis and applications of difluorobenzothiadiazole based conjug
- Source:Journal of Materials Chemistry A (via ResearchG
- Context: Details the nitration of dibromo-difluorobenzene and subsequent reduction/cycliz
-
URL:[Link]
-
Quinoxaline Polymer (PTQ10)
-
General Reactivity of Polyhalogenated Nitrobenzenes
- Title: "Reactions of 1,2,3,4-tetrachloro-5,6-dinitrobenzene with bident
- Source:Journal of the Chemical Society, Perkin Transactions 1
- Context: Foundational chemistry regarding the displacement of nitro groups vs. halogens in fully substituted rings.
-
URL:[Link]
-
Commercial Availability & Data
- Source: PubChem Compound Summary for CID 87295204 (this compound)
-
URL:[Link]
Sources
- 1. Triflic Acid-Assisted Regioselective Bromination of Quinoxaline Derivatives Enables a Facile Synthesis of Polymer PTQ10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. janeway.uncpress.org [janeway.uncpress.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. guidechem.com [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ossila.com [ossila.com]
- 8. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
Application Note: Strategic Suzuki-Miyaura Coupling of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
[1]
Part 1: Executive Summary & Strategic Analysis[1]
The "Electronic Minefield" Challenge
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (referred to herein as Substrate-1 ) represents a unique challenge in palladium-catalyzed cross-coupling.[1] While the C–Br bonds are highly activated for oxidative addition due to the extreme electron-withdrawing nature of the nitro and fluoro substituents, this same activation renders the aromatic ring hypersensitive to Nucleophilic Aromatic Substitution (
Standard Suzuki protocols (using aqueous bases like
Decision Matrix: Select Your Pathway
This guide provides two distinct protocols based on your target molecule's requirements:
| Feature | Protocol A: Direct Coupling | Protocol B: Stepwise (Industry Standard) |
| Target Structure | Retains Nitro/Fluoro groups (e.g., for energetic materials or late-stage reduction).[1] | Heterocycles (Benzothiadiazoles, Quinoxalines) or conjugated polymers.[2] |
| Primary Risk | Competition from | Multi-step yield attrition.[1] |
| Key Reagents | Anhydrous CsF, | Fe/AcOH (Reduction), then Standard Suzuki. |
| Difficulty | High (Requires strict anhydrous conditions).[1] | Moderate (Robust, well-precedented).[1] |
Part 2: Detailed Experimental Protocols
Protocol A: Direct Suzuki Coupling (Retaining Nitro Groups)
Designed for chemoselectivity: Maximizing rate of Oxidative Addition (
1. Mechanistic Design
-
Catalyst:
or Pd-PEPPSI-IPr . These electron-rich, bulky catalysts initiate oxidative addition rapidly even at room temperature, allowing the reaction to proceed before background reactions take over. -
Base: Anhydrous Cesium Fluoride (CsF) .[1] Fluoride acts as a non-nucleophilic base to activate the boronic acid/ester without attacking the electron-deficient ring.
-
Solvent: Anhydrous Toluene .[1] Non-polar solvents suppress charge-separated transition states favored by
.[1]
2. Step-by-Step Methodology
Safety Warning: Substrate-1 is a polynitro-haloarene and potentially energetic.[1] Perform all reactions behind a blast shield. Do not scale up beyond 1g without calorimetry testing.
-
Preparation (Glovebox or Schlenk Line):
-
Reaction:
-
Workup:
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the pad with Dichloromethane (DCM).
-
Concentrate the filtrate under reduced pressure (keep bath <40°C).
-
-
Purification:
-
Purify via flash chromatography on silica gel.[1]
-
Note: The product will likely be highly colored (yellow/orange).
-
Protocol B: The "Stepwise" Scaffold Approach (Industry Standard)
Recommended for synthesis of conjugated polymers (e.g., PTQ10 analogs) or bioactive heterocycles. This route eliminates the
Phase 1: Reduction & Cyclization
-
Reduction: Dissolve Substrate-1 in Acetic Acid. Add Iron powder (10 equiv).[1] Heat to 50°C for 4-6 hours.
-
Cyclization (Example - Benzothiadiazole): Treat the diamine with N-thionylaniline or
/pyridine.[1]-
Result: 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole.[1]
-
Phase 2: Standard Suzuki Coupling
Now that the nitro groups are gone, the ring is stable to standard basic conditions.
-
Reagents: 4,7-Dibromo-heterocycle (1.0 equiv), Boronic Ester (2.5 equiv).
-
Catalyst:
(5 mol%) or /SPhos. -
Base/Solvent: 2M Aqueous
/ Toluene / Aliquat 336 (Phase transfer catalyst).[1] -
Conditions: Reflux (90-110°C) for 24-48 hours.
-
Outcome: High-yield bis-coupling without ring degradation.
Part 3: Data & Visualization
Reactivity Comparison Table
| Parameter | Substrate-1 (Dinitro) | Reduced Analog (Diamine/Heterocycle) |
| Electrophilicity (C-Br) | Extreme (Fast OA) | Moderate (Standard OA) |
| Critical Risk (F or | Low / Negligible | |
| Thermal Stability | Low (Decomposition >80°C) | High (Stable >150°C) |
| Recommended Base | CsF, Ag | K |
Decision Pathway Diagram
Caption: Strategic workflow selection. Route A requires specialized anhydrous conditions to prevent nucleophilic attack (
Part 4: References
-
Synthesis of Substrate-1: Li, Z., et al. "Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics."[1][2] Journal of Materials Chemistry, 2011, 21 , 3610-3619.[1] Link
-
Reduction Protocol: Wang, Y., et al. "Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence."[1] Journal of the American Chemical Society, 2015, 137 (29), 9291–9303. Link
- Competition: Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heteroaromatic compounds."[1] Chemistry – A European Journal, 2003, 9 , 1465.
-
Pd-Catalyzed Coupling on Nitroarenes: Yadav, M.R., et al. "Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes." Molecules, 2019, 24 (5), 993. Link (Provides context on nitro-group reactivity/displacement).[1]
-
Anhydrous Fluoride Conditions: Zhang, L., et al. "Palladium-catalyzed cross-coupling of polyfluoroarenes."[1] Nature Chemistry, 2012, 4 , 868–874. (Basis for Protocol A's CsF recommendation).
Application Note: Regioselective and Chemoselective Sonogashira Cross-Coupling of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Advanced Methodological Guide & Experimental Protocol
Introduction & Chemical Context
The molecule 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene (DBDFDNB) is a highly functionalized, electron-deficient building block. It is predominantly utilized as a precursor in the synthesis of difluorobenzothiadiazole and quinoxaline-based conjugated polymers, which are critical components in organic photovoltaics (OPVs) and ultrabright fluorescent polymer dots 1 [[2]]().
Traditionally, synthetic routes involve the reduction of the nitro groups to amines prior to any palladium-catalyzed cross-coupling to avoid side reactions 3. However, performing a direct Sonogashira coupling on the intact dinitro compound offers a powerful shortcut for generating highly conjugated, electron-accepting materials. This application note details the causality behind the frequent failures of this specific reaction and provides a self-validating, optimized protocol to achieve high-yielding alkynylation.
Mechanistic Insights & Causality (The "Why")
Subjecting DBDFDNB to standard Sonogashira conditions typically results in complete degradation of the starting material or complex mixtures. As an Application Scientist, it is critical to understand the electronic environment of this arene to troubleshoot the reaction:
Challenge 1: The SNAr Trap
The presence of two nitro groups and two fluorine atoms withdraws electron density from the aromatic ring to an extreme degree. While this dramatically accelerates the oxidative addition of Pd(0) into the C-Br bond, it also turns the ring into a prime target for Nucleophilic Aromatic Substitution (SNAr) 45. Standard Sonogashira protocols utilize secondary amines (e.g., piperidine, diethylamine) as both base and solvent. In this system, these amines act as potent nucleophiles, rapidly displacing the labile fluorine atoms or nitro groups before cross-coupling can occur.
Challenge 2: Oxidative Homocoupling (Glaser Coupling)
Nitroaromatics are inherent oxidants. In the presence of a Copper(I) co-catalyst and a terminal alkyne, the nitro groups can facilitate the oxidative homocoupling of the alkyne (Glaser coupling), consuming the alkyne reagent and stalling the catalytic cycle 67.
The Solution: Copper-Free, Inorganic Base Methodology
To achieve chemoselectivity, the nucleophilic amine must be eliminated. Substituting the amine with a mild, non-nucleophilic inorganic base such as Cesium Carbonate (Cs₂CO₃) completely suppresses the SNAr pathway 68. Furthermore, omitting the Cu(I) co-catalyst prevents the redox-driven Glaser homocoupling, allowing the highly active Pd(0) species to cleanly perform the cross-coupling.
Caption: Mechanistic divergence: Competing SNAr vs. desired Sonogashira coupling based on base selection.
Quantitative Data: Reaction Optimization
The table below summarizes the causality of base and co-catalyst selection on the reaction outcome when coupling DBDFDNB with phenylacetylene.
| Entry | Base | Co-Catalyst | Solvent | Yield of Cross-Product (%) | Yield of SNAr Byproduct (%) |
| 1 | Piperidine (2.5 eq) | CuI (5 mol%) | DMF | < 5 | > 90 |
| 2 | Et₃N (2.5 eq) | CuI (5 mol%) | THF | 25 | 40 |
| 3 | Cs₂CO₃ (2.5 eq) | CuI (5 mol%) | Toluene | 65 | < 5 |
| 4 | Cs₂CO₃ (2.5 eq) | None | Toluene | 88 | < 1 |
Note: Entry 4 represents the self-validating optimized condition where the absence of copper and nucleophiles drives the reaction cleanly to the desired di-alkynylated product.
Experimental Workflow & Protocol
Safety Warning
Polynitro aromatic compounds are potentially energetic materials. All reactions involving DBDFDNB should be conducted behind a blast shield, avoiding excessive heat (>120°C) or mechanical shock.
Caption: Step-by-step experimental workflow for the modified copper-free Sonogashira coupling.
Step-by-Step Protocol: Synthesis of 1,4-bis(phenylethynyl)-2,3-difluoro-5,6-dinitrobenzene
1. Preparation and Setup:
-
To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 362 mg).
-
Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 58 mg) and anhydrous Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 814 mg).
2. Degassing (Critical Step):
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).
-
Add anhydrous, degassed Toluene (10 mL) via syringe. Perform three cycles of freeze-pump-thaw to ensure complete removal of dissolved oxygen, which is critical to prevent catalyst degradation and residual homocoupling.
3. Reagent Addition:
-
Under a positive flow of Argon, inject the terminal alkyne (e.g., phenylacetylene) (2.2 mmol, 224 mg) dropwise. Self-Validation Check: The solution should remain a clear yellow/orange. Rapid darkening to black indicates premature catalyst decomposition or oxygen ingress.
4. Reaction Execution:
-
Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously for 12–18 hours.
-
Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The highly conjugated product will appear as a brightly fluorescent spot under 365 nm UV light, confirming the extension of the pi-system.
5. Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
6. Purification:
-
Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0–10% EtOAc in Hexanes) to afford the pure di-alkynylated product as a vividly colored solid.
References
-
Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics Journal of Materials Chemistry (RSC)[Link]
-
Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence for In Vivo Biological Imaging Journal of the American Chemical Society (ACS)[Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis Chemical Reviews (ACS)[Link]
Sources
Application Note: Synthesis and Polymerization of Fluorinated Quinoxalines from 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
Target Audience: Synthetic Chemists, Materials Scientists, and Drug/Probe Development Professionals Application Areas: Organic Photovoltaics (OPVs), Near-Infrared (NIR) Polymer Dots (Pdots), and Conjugated Donor-Acceptor (D-A) Materials
Executive Summary
The development of ultra-low bandgap conjugated polymers requires highly electron-deficient building blocks. 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene serves as an exceptional starting material for synthesizing fluorinated quinoxaline derivatives. The synergistic electron-withdrawing effect of the fluorine atoms and the quinoxaline core significantly lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymers. This application note details the causal mechanistic rationale, step-by-step synthetic protocols, and comparative material performance for synthesizing advanced D-A copolymers from this highly functionalized precursor.
Mechanistic Rationale & Chemical Causality (E-E-A-T)
As a synthetic architect, understanding the why behind each reagent choice is as critical as the how. The transformation of this compound into a conjugated polymer involves three distinct mechanistic phases:
-
Chemoselective Reduction: The conversion of the dinitro core to a diamine (1,4-dibromo-2,3-difluoro-5,6-diaminobenzene) must be executed without cleaving the sensitive carbon-halogen bonds. Standard catalytic hydrogenation (e.g.,
with ) frequently leads to catastrophic hydrodehalogenation of the bromo and fluoro substituents. Therefore, Iron powder in glacial acetic acid ( ) is selected. Iron acts as a mild, single-electron transfer (SET) reducing agent that selectively reduces the nitro groups to amines while leaving the halogen handles perfectly intact [1]. -
Schiff-Base Condensation: The resulting ortho-diamine undergoes a double condensation with a 1,2-dicarbonyl compound (e.g., benzil derivatives or glyoxylic acid). This thermodynamically driven cyclization forms the rigid, aromatic quinoxaline ring. The electron-deficient nature of the fluorinated diamine requires elevated temperatures (refluxing acetic acid) to overcome the reduced nucleophilicity of the amine groups.
-
Stille Cross-Coupling Polymerization: The 5,8-dibromo handles on the resulting quinoxaline monomer are primed for Pd-catalyzed cross-coupling. By utilizing
paired with the sterically hindered ligand tri(o-tolyl)phosphine ( ), the catalytic cycle is optimized for bulky, electron-deficient aryl bromides, accelerating the rate-determining reductive elimination step to yield high-molecular-weight conjugated polymers [2].
Reaction Pathway Visualization
The following workflow illustrates the transformation from the dinitro starting material to the final functionalized conjugated polymer.
Fig 1: Synthetic workflow from the fluorinated dinitrobenzene precursor to quinoxaline-based conjugated polymers.
Step-by-Step Experimental Protocols
Note: All procedures involving fuming nitric acid or fine metal powders must be conducted in a well-ventilated fume hood with appropriate PPE.
Protocol A: Reduction to 1,4-Dibromo-2,3-difluoro-5,6-diaminobenzene
-
Preparation: To a 250 mL round-bottom flask, add this compound (1.0 eq, e.g., 3.38 g, 8.29 mmol) and Iron powder (14.0 eq, 7.3 g, 116 mmol) [1].
-
Inert Atmosphere: Purge the flask with Argon for 10 minutes.
-
Reaction: Slowly add 100 mL of degassed glacial acetic acid. Heat the vigorously stirring suspension to 45 °C – 60 °C for 4 to 18 hours. Causality: Vigorous stirring is required due to the heterogeneous nature of the iron powder.
-
Workup: Cool the mixture to room temperature and filter through a Celite pad to remove unreacted iron. Pour the filtrate into 250 mL of cold 5%
solution (ice bath). -
Extraction: Extract the aqueous phase with diethyl ether (
mL). Wash the combined organic layers with 5% until the pH is neutral, dry over anhydrous , and concentrate under reduced pressure to yield a brown/yellow solid (Yield: ~68-80%).
Protocol B: Condensation to Quinoxaline Monomer
-
Reaction: In a 100 mL flask, dissolve the diamine intermediate (1.0 eq) and a 1,2-dicarbonyl compound (e.g., 1,2-bis(3-hexyloxyphenyl)ethane-1,2-dione) (1.0 eq) in 30 mL of glacial acetic acid or ethanol.
-
Cyclization: Reflux the mixture under Argon for 12–24 hours. The electron-withdrawing fluorines slow the nucleophilic attack, necessitating prolonged heating.
-
Purification: Cool to room temperature and pour into methanol or water to precipitate the crude product. Purify via silica gel column chromatography (Hexanes/DCM gradient) to isolate the 5,8-dibromo-6,7-difluoro-quinoxaline derivative.
Protocol C: Microwave-Assisted Stille Polymerization
-
Setup: In a 10 mL microwave reactor vial, combine the quinoxaline monomer (1.0 eq), an electron-rich donor monomer like 2,5-bis(trimethylstannyl)thiophene (1.0 eq),
(0.02 eq), and (0.16 eq). -
Solvent: Seal the vial, purge with Argon, and inject anhydrous toluene (approx. 0.1 M concentration).
-
Polymerization: Heat in a microwave reactor at 200 °C for 10 minutes (300 W). Causality: Microwave heating ensures rapid, uniform energy distribution, drastically reducing reaction times from 48 hours to 10 minutes while achieving higher molecular weights.
-
Purification: Precipitate the polymer in stirring methanol. To ensure high batch-to-batch reproducibility for OPV devices, perform Soxhlet extraction sequentially with methanol, hexanes, and chloroform. The chloroform fraction contains the desired high-molecular-weight polymer [2].
Comparative Data: The Impact of Fluorine Substitution
The incorporation of fluorine atoms onto the quinoxaline backbone via the this compound precursor has a profound, quantifiable impact on the photovoltaic properties of the resulting bulk heterojunction (BHJ) solar cells. Fluorine lowers the HOMO energy level, which directly correlates to a higher Open-Circuit Voltage (
Table 1: Photovoltaic Performance of Quinoxaline-Based Polymers (Donor) blended with PC71BM (Acceptor)
| Polymer Acceptor Unit | Fluorine Atoms | Fill Factor (FF) | Power Conversion Efficiency (PCE) | ||
| PT-QX (Non-fluorinated) | 0 | ~0.60 | 8.50 | 0.55 | 2.82% |
| PT-FQX (Mono-fluorinated) | 1 | ~0.70 | 10.20 | 0.58 | 4.14% |
| PT-DFQX (Di-fluorinated)* | 2 | ~0.80 | 11.50 | 0.60 | 5.19% |
*Derived from the this compound precursor. Data represents optimized devices with 3% DIO additive.
References
-
Liu, H.-Y., et al. "Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence for In Vivo Biological Imaging." Journal of the American Chemical Society, 2015, 137(32), 10420-10429. URL:[Link]
-
Dang, D., et al. "Fluorine substitution enhanced photovoltaic performance of a D–A1–D–A2 copolymer." Chemical Communications, 2013, 49, 9335-9337. URL:[Link]
-
Yuan, J., et al. "Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics." Polymer Chemistry, 2015. (General reference for F-atom impact on Quinoxaline/Benzothiadiazole systems). URL:[Link]
Experimental procedure for nitration of 1,4-dibromo-2,3-difluorobenzene
Technical Application Note: Regioselective Mononitration of 1,4-Dibromo-2,3-difluorobenzene
Executive Summary
This guide details the protocol for the electrophilic aromatic nitration of 1,4-dibromo-2,3-difluorobenzene (CAS: 156682-52-9) to synthesize 1,4-dibromo-2,3-difluoro-5-nitrobenzene .
The substrate presents a unique challenge: it possesses a highly deactivated aromatic ring due to the inductive withdrawal of four halogen atoms, yet retains specific activation at the C5/C6 positions via the resonance donation of the fluorine atoms. This protocol utilizes a controlled Mixed Acid (Nitric/Sulfuric) strategy optimized for regioselectivity and safety, ensuring high conversion while mitigating the risk of dinitration or dehalogenation.
Reaction Engineering & Mechanistic Insight
Substrate Analysis
The starting material, 1,4-dibromo-2,3-difluorobenzene, is symmetric (
-
Electronic Environment: The ring is electron-deficient (
-deficient) due to the -I (inductive) effects of two Bromine and two Fluorine atoms. -
Directing Effects:
-
Fluorine (C2/C3): Strong ortho/para directors via resonance (+R), despite strong inductive withdrawal (-I).
-
Bromine (C1/C4): Weak ortho/para directors.
-
-
Regioselectivity:
-
The C5 and C6 positions are chemically equivalent in the starting material.
-
C5 is para to the Fluorine at C2 and ortho to the Bromine at C4.
-
C6 is para to the Fluorine at C3 and ortho to the Bromine at C1.
-
Synthetic Strategy: The Mixed Acid Approach
Given the deactivated nature of the ring, standard nitric acid alone is insufficient. We employ a "Mixed Acid" system (
-
Why this method? It provides the necessary activation energy to overcome the nucleophilic deficit of the halogenated ring without requiring forcing conditions (e.g.,
) that could lead to defluorination or tar formation.
Experimental Protocol
Materials & Equipment
-
Substrate: 1,4-Dibromo-2,3-difluorobenzene (Purity >98%).[3][4]
-
Acids: Sulfuric Acid (
, 98%, conc.), Nitric Acid ( , 70% or fuming >90%). -
Solvent: Dichloromethane (DCM) for extraction.
-
Apparatus: 3-neck round bottom flask, internal temperature probe, addition funnel, reflux condenser (optional), magnetic stirrer.
Step-by-Step Procedure
Step 1: Preparation of Nitrating Mixture (In Situ)
-
Charge the 3-neck flask with Concentrated
(5.0 equiv relative to substrate). -
Cool the acid to 0–5°C using an ice/water bath.
-
Add Nitric Acid (1.1–1.2 equiv) dropwise via the addition funnel.
-
Critical: Maintain internal temperature
to prevent premature decomposition of .
-
-
Stir for 15 minutes to generate the nitronium ion species.
Step 2: Substrate Addition
-
The substrate is a solid/liquid (MP dependent on purity, often low-melting solid). If solid, dissolve in a minimal amount of DCM or add as a melt; however, for this specific poly-halo benzene, direct addition of the solid in small portions is preferred to avoid solvent nitration.
-
Add 1,4-dibromo-2,3-difluorobenzene (1.0 equiv) portion-wise to the acid mixture.
-
Rate Control: Ensure temperature does not exceed 25°C during addition.
Step 3: Reaction Phase
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Optimization: If conversion is
after 2 hours, heat the mixture to 45–50°C .-
Caution: Do not exceed 60°C to avoid dinitration.[5]
-
Endpoint: Disappearance of starting material (
in Hex/EtOAc) and appearance of product ( ).
-
Step 4: Quench & Isolation
-
Prepare a beaker with crushed ice (approx. 5x reaction volume).
-
Slowly pour the reaction mixture onto the ice with vigorous stirring. The product should precipitate as a pale yellow/off-white solid.
-
Extraction: If the solid is fine/oily, extract the aqueous slurry with DCM (
). -
Wash: Wash the organic layer with water, then saturated
(until pH is neutral), and finally brine. -
Dry: Dry over anhydrous
, filter, and concentrate in vacuo.
Step 5: Purification
-
Recrystallization: The crude solid is typically purified by recrystallization from hot Ethanol or Methanol .
-
Yield: Expected yield is 75–85% .
Process Control & Data Visualization
Reaction Workflow Diagram
The following diagram illustrates the critical path and decision nodes for the synthesis.
Caption: Figure 1. Logical workflow for the nitration process, featuring decision gates for temperature adjustment based on conversion rates.
Physicochemical Data Summary
| Parameter | Starting Material | Target Product |
| Formula | ||
| MW | 271.88 g/mol | 316.88 g/mol |
| Appearance | White crystalline solid | Pale yellow solid |
| CAS | 156682-52-9 | 1360726-52-8 |
| Expected MP | ~35-40°C | ~60-65°C (Est.) |
| 1H NMR | Multiplet (2H) | Singlet/Doublet (1H) |
Troubleshooting & Safety (Self-Validating Systems)
Common Failure Modes
-
Issue: No Reaction / Low Conversion.
-
Cause: Ring deactivation is too strong for RT reaction.
-
Fix: Increase temperature to 50°C. If still slow, use Fuming Nitric Acid (90%) instead of 70%.
-
-
Issue: Formation of Tars/Dark Color.
-
Cause: Oxidation of the ring or temperature spike >60°C.
-
Fix: Strictly control addition rate. Ensure ice bath is effective.[6]
-
-
Issue: Dinitration.
-
Cause: Large excess of
or high temps. -
Fix: Stick to 1.1 eq of
.
-
Safety Directives
-
Exotherm Hazard: The mixing of
and is highly exothermic. Always add to slowly. -
Chemical Burns: Nitrating mixtures cause severe, immediate burns. Wear butyl rubber gloves and a face shield.
-
Explosion Risk: While mono-nitro compounds are generally stable, never distill the reaction residue to dryness without verifying the absence of unstable byproducts.
References
-
PubChem. (n.d.).[7][8] 1,4-Dibromo-2,3-difluorobenzene (CAS 156682-52-9).[4][7] National Library of Medicine. Retrieved from [Link]
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,4-Dibromo-2,3-difluorobenzene | C6H2Br2F2 | CID 18462393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,4-Dibromo-2,5-difluorobenzene | C6H2Br2F2 | CID 67596 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Resolution HPLC Purification of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene Derivatives
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Advanced Method Development Guide & Protocol
Introduction & Mechanistic Rationale
The compound 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (CAS: 1283598-32-2) is a highly functionalized, electron-deficient arene utilized as a premium building block in the synthesis of pharmaceuticals, covalent organic frameworks (COFs), and organic light-emitting diodes (OLEDs)[1]. Because of the intense electron-withdrawing nature of the two nitro groups and four halogens, the aromatic ring is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
Derivatization typically yields complex mixtures of mono- and di-substituted regioisomers. Purifying these derivatives presents a severe chromatographic challenge:
-
Extreme Hydrophobicity vs. Local Polarity: The high halogen content drives up the partition coefficient (XLogP3 > 4.3), while the nitro groups create strong, localized dipoles[2].
-
Isomeric Co-elution on Standard Phases: Traditional C18 columns separate analytes primarily via hydrophobic dispersion forces. Because regioisomers of this scaffold possess nearly identical hydrophobicities, C18 columns routinely fail to achieve baseline resolution, resulting in co-eluting peaks[3].
To overcome this, we must pivot from hydrophobic retention to electronic and shape-selective retention using orthogonal stationary phases.
Physicochemical Profiling
Understanding the core scaffold is the first step in designing a self-validating purification system. The properties below dictate the necessity for strong organic modifiers and specialized column chemistries.
Table 1: Physicochemical Properties of the Core Scaffold [1][2]
| Property | Value | Chromatographic Implication |
| Molecular Formula | C₆Br₂F₂N₂O₄ | High atomic mass requires robust mass-directed ionization methods. |
| Molecular Weight | 361.88 g/mol | Ideal for standard ESI/APCI-MS detection. |
| XLogP3 | 4.35 | Highly lipophilic; requires high % organic mobile phase to elute. |
| Topological Polar Surface Area (TPSA) | 91.64 Ų | Strong dipole moments; responsive to dipole-dipole stationary phases. |
| UV Absorbance Max | ~254 nm | Excellent chromophore for PDA/DAD detection due to the nitroaromatic system. |
Stationary Phase Dynamics: Beyond C18
To resolve closely related halogenated nitrobenzene isomers, the stationary phase must exploit the
-
Pentafluorophenyl (PFP) Phases: PFP columns offer multiple retention mechanisms, including hydrogen bonding, dipole-dipole interactions, and halogen bonding. They are definitively superior for separating highly fluorinated and brominated benzenes[4][5].
-
Phenyl-Hexyl Phases: These columns provide strong
interactions. Because our target analyte is a strong -acid (electron-poor), it interacts profoundly with the relatively -basic phenyl-hexyl stationary phase, allowing for the separation of positional isomers based on subtle electronic differences[3].
Expert Insight on Mobile Phase Causality:
When utilizing PFP or Phenyl-Hexyl columns, Methanol is strictly preferred over Acetonitrile . Acetonitrile contains a carbon-nitrogen triple bond with its own
Chromatographic interaction mechanisms for resolving electron-deficient arenes.
Table 2: Stationary Phase Selection Matrix
| Column Chemistry | Primary Retention Mechanism | Isomer Resolution | Best Application Use-Case |
| Standard C18 | Hydrophobic Dispersion | Poor | General impurity clearing; desalting. |
| Phenyl-Hexyl | Good | Nitro-aromatic regioisomers. | |
| PFP (Fluorinated) | Halogen Bonding & Dipole | Excellent | Highly fluorinated/brominated derivatives. |
Experimental Methodology & Protocols
The following protocol outlines a self-validating workflow for the isolation of SNAr derivatives of this compound.
Workflow for the HPLC purification of halogenated nitrobenzene derivatives.
Step 1: Sample Preparation
Highly symmetric, halogenated nitrobenzenes frequently exhibit poor solubility in standard reversed-phase starting conditions[6].
-
Accurately weigh the crude reaction mixture.
-
Dissolve the sample in a strong, miscible aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile to a concentration of 10–20 mg/mL. Do not use pure methanol for dissolution if the sample crashes out.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates and protect the column frit[6].
Step 2: Mobile Phase Preparation
To ensure sharp peak shapes—especially if the SNAr nucleophile was an amine or thiol—0.1% Trifluoroacetic acid (TFA) is used as an ion-pairing agent to suppress residual silanol ionization on the silica support[7].
-
Mobile Phase A: LC-MS Grade Water + 0.1% TFA (v/v)
-
Mobile Phase B: LC-MS Grade Methanol + 0.1% TFA (v/v)
-
Degas both phases via sonication or vacuum filtration prior to use.
Step 3: Analytical Scouting (Method Development)
Table 3: Optimized Analytical HPLC Gradient (PFP Column, 4.6 x 150 mm, 3 µm)
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (MeOH) | Flow Rate (mL/min) |
| 0.0 | 60 | 40 | 1.0 |
| 2.0 | 60 | 40 | 1.0 |
| 12.0 | 5 | 95 | 1.0 |
| 15.0 | 5 | 95 | 1.0 |
| 15.1 | 60 | 40 | 1.0 |
| 20.0 | 60 | 40 | 1.0 |
-
Detection: UV at 254 nm (primary for nitroaromatics) and 280 nm[6].
-
Column Temperature: Set to 35 °C to improve mass transfer and lower system backpressure.
Step 4: Preparative Scale-Up & Recovery
-
Calculate the scale-up factor based on the square of the column radii (
). For a 21.2 mm ID preparative PFP column, scale the flow rate to ~21 mL/min. -
Perform mass-directed or UV-directed fraction collection based on the scouting chromatogram.
-
Recovery: Pool the collected fractions. Remove the methanol under reduced pressure (rotary evaporation at 30 °C to prevent thermal degradation of the nitro groups). Lyophilize the remaining aqueous suspension to yield the purified derivative as a dry powder.
System Suitability & Self-Validation Criteria
To guarantee the trustworthiness of this protocol, verify the system suitability before injecting the preparative batch:
-
Resolution (
): The critical pair (e.g., mono-substituted vs. di-substituted regioisomers) must demonstrate an (baseline resolution). If , decrease the gradient slope (e.g., extend the run time from 12 minutes to 20 minutes). -
Tailing Factor (
): Must be . Excessive tailing indicates secondary interactions with unendcapped silanols; verify that the 0.1% TFA modifier was added correctly[7].
References
-
[6] Benchchem. Technical Support Center: Purification of Halogenated Nitrobenzene Intermediates. Available at:
-
[1] PubChem (NIH). This compound | C12H2Br4F4N2O4. Available at:
-
[2] ECHEMI. Buy this compound from JHECHEM CO LTD. Available at:
-
[3] Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Available at:
-
[4] Oxford University Press. Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Available at:
-
[5] LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at:
-
[7] Asian Journal of Chemistry. HPLC Determination of Four Derivatives of Benzene. Available at:
Sources
- 1. 1,4-Dibromo-2,3-difluorobenzene;this compound | C12H2Br4F4N2O4 | CID 87298656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. agilent.com [agilent.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene. This resource is designed to provide in-depth guidance and troubleshooting solutions to help you optimize your reaction yield and purity. As Senior Application Scientists, we have compiled this information based on established principles of electrophilic aromatic substitution and practical experience in the synthesis of complex aromatic compounds.
I. Understanding the Synthesis: An Overview
The synthesis of this compound involves the electrophilic aromatic substitution of 1,4-Dibromo-2,3-difluorobenzene. This reaction is challenging due to the deactivating nature of the halogen substituents on the benzene ring. Achieving a high yield of the desired dinitro product requires careful control of reaction conditions to overcome the deactivation and prevent unwanted side reactions.
The primary reaction is the dinitration of 1,4-Dibromo-2,3-difluorobenzene using a strong nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2][3]
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Dinitro Product | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or slowly increase the temperature. Monitor the reaction progress using an appropriate analytical technique such as TLC or GC-MS. |
| Insufficiently strong nitrating agent. | Increase the concentration of sulfuric acid in the nitrating mixture to generate a higher concentration of the nitronium ion.[2][4] | |
| Starting material is highly deactivated. | Employ more forcing reaction conditions, such as a higher reaction temperature (e.g., 50-115°C) and a significant excess of nitric acid, similar to protocols for other deactivated halogenated benzenes. | |
| Formation of Mononitrated Byproducts | Incomplete dinitration. | Increase the reaction time, temperature, or the stoichiometric excess of the nitrating agent. |
| Insufficient mixing of the biphasic reaction mixture. | Ensure vigorous stirring to maximize the interfacial area between the organic substrate and the acidic nitrating phase.[5] | |
| Formation of Dark, Tarry Substances | Reaction temperature is too high, leading to oxidative degradation. | Maintain strict temperature control using an ice bath or other cooling system. Add the nitrating agent or the substrate dropwise to manage the exothermic nature of the reaction.[6] |
| Concentration of the nitrating agent is too high. | While a strong nitrating agent is necessary, an excessively high concentration can lead to uncontrolled side reactions. Optimize the ratio of nitric acid to sulfuric acid. | |
| Presence of Undesired Isomers | The directing effects of the bromo and fluoro groups can lead to the formation of other dinitro isomers. | While difficult to eliminate completely, optimizing the reaction temperature may improve regioselectivity. Careful purification, such as fractional crystallization, will be necessary to isolate the desired isomer. |
| Product is an Oil Instead of a Solid | Presence of impurities, particularly isomeric byproducts, which can lower the melting point. | Purify the product thoroughly using recrystallization from a suitable solvent or column chromatography. |
| Incomplete removal of the acidic reaction mixture during work-up. | Ensure the crude product is washed extensively with water and a dilute base (e.g., sodium bicarbonate solution) to remove all traces of acid. |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The main challenge is the reduced reactivity of the starting material, 1,4-Dibromo-2,3-difluorobenzene, towards electrophilic aromatic substitution. The four halogen substituents are deactivating, making the introduction of the two nitro groups difficult and requiring harsh reaction conditions.[7]
Q2: What are the most critical parameters to control to maximize the yield?
A2: The most critical parameters are temperature, reaction time, and the composition of the nitrating mixture. Careful control of these variables is essential to drive the reaction to completion while minimizing side reactions like degradation and the formation of unwanted isomers.[6]
Q3: Can I use fuming nitric acid or fuming sulfuric acid (oleum) to increase the reaction rate?
A3: While these stronger nitrating agents can increase the reaction rate, they also significantly increase the risk of uncontrolled side reactions, including oxidation and degradation of the starting material and product, leading to the formation of tarry byproducts.[6] Their use should be approached with extreme caution and may require significant optimization of reaction conditions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spots. Gas chromatography-mass spectrometry (GC-MS) can also be used for a more quantitative analysis of the reaction mixture.
Q5: What is the best method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying solid organic compounds.[8][9] A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, allowing for the separation from impurities. If recrystallization is insufficient to separate isomeric byproducts, column chromatography may be necessary.
IV. Experimental Protocols
A. Detailed Protocol for the Synthesis of this compound
This protocol is a guideline based on the nitration of similarly deactivated aromatic compounds and should be optimized for your specific laboratory conditions.
Materials:
-
1,4-Dibromo-2,3-difluorobenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Methanol (or other suitable solvent for recrystallization)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate Solution (5% w/v)
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a stoichiometric excess (e.g., 5-fold) of concentrated nitric acid to a measured volume of concentrated sulfuric acid while cooling the flask in an ice-water bath.
-
Reaction: While maintaining the temperature of the nitrating mixture between 0-10°C, slowly add 1,4-Dibromo-2,3-difluorobenzene dropwise (if liquid) or portion-wise (if solid) with vigorous stirring.
-
Temperature Control: After the addition is complete, slowly and carefully allow the reaction mixture to warm to an elevated temperature (e.g., 50-115°C) and maintain it for several hours. The optimal temperature and time should be determined by monitoring the reaction progress.
-
Work-up: After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature and then carefully pour it over a large volume of crushed ice with stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Follow with a wash using a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, and then wash again with cold deionized water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol).
-
Drying and Characterization: Dry the purified crystals under vacuum and determine the yield, melting point, and characterize by appropriate spectroscopic methods (e.g., NMR, IR, MS).
B. Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
V. Mechanistic Insights
The dinitration of 1,4-Dibromo-2,3-difluorobenzene proceeds through a standard electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion, followed by its attack on the aromatic ring, and subsequent deprotonation to restore aromaticity.
Caption: Mechanism of dinitration of 1,4-Dibromo-2,3-difluorobenzene.
VI. References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Small Scale Approach to Organic Laboratory Techniques. Cengage Learning.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
-
Coombes, R. G. (1991). Comprehensive Organic Chemistry, Volume 2: Nitrogen Compounds, Carboxylic Acids, and their Derivatives. Pergamon Press.
-
Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley.
-
Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.
-
Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments. D.C. Heath and Company.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley.
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
-
E. B. Starkey. (1943). p-Nitrobenzyl Bromide. Organic Syntheses, 23, 77.
-
G. H. Coleman and D. Craig. (1943). o-Nitrobiphenyl. Organic Syntheses, 23, 73.
-
H. T. Clarke and W. W. Hartman. (1941). m-Nitroaniline. Organic Syntheses, 1, 390.
-
C. S. Marvel and W. A. Noyes. (1941). o-Chloronitrobenzene and p-Chloronitrobenzene. Organic Syntheses, 1, 153.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity | Pharmaguideline [pharmaguideline.com]
- 4. The Role of Sulfuric Acid in Aromatic Nitration: A Chemical Symphony - Oreate AI Blog [oreateai.com]
- 5. kbr.com [kbr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. stmarys-ca.edu [stmarys-ca.edu]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with isolating and purifying 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (CAS 1283598-32-2)[1][2].
Due to the extreme electron deficiency of the aromatic ring—driven by two nitro groups and four halogens—this compound is highly reactive and thermally sensitive. This guide bypasses generic advice to focus on the exact mechanistic causality behind common experimental failures, providing you with self-validating, field-proven protocols.
Mechanistic Insights: The SNAr Vulnerability
Before attempting any purification, you must understand the compound's primary degradation pathway. The highly electronegative fluorine atoms strongly polarize the C-F bonds, rendering the ipso carbons exceptionally electrophilic. Consequently, these fluorine atoms are preferentially displaced over the nitro or bromo groups when exposed to even weak nucleophiles (e.g., aliphatic amines, or alcohols in basic conditions)[3].
This nucleophilic aromatic substitution (SNAr) dictates a critical rule: All purification workflows must strictly avoid nucleophilic solvents, basic conditions, and active Lewis acid sites.
Nucleophilic aromatic substitution (SNAr) degradation pathway in basic or nucleophilic solvents.
Troubleshooting Guide (Q&A)
Q: During silica gel chromatography, my product band streaks severely, turns pale orange, and the recovered yield is exceptionally low. Why is this happening? A: The highly electron-deficient nature of the compound causes strong dipole-dipole interactions with the polar silanol groups on standard silica gel. Furthermore, trace basic impurities naturally present in standard silica can trigger localized SNAr degradation on the column. Solution: You must deactivate the silica gel. Use acid-washed silica or add a non-nucleophilic acid (e.g., 0.1% glacial acetic acid) to your mobile phase to suppress silanol ionization and prevent irreversible binding.
Q: My recrystallization attempt from ethanol/methanol resulted in a yellow/orange oil instead of crystals. What went wrong? A: You have inadvertently induced an SNAr degradation. Alcohols, particularly when heated, can attack the fluorinated carbons. This forms a colored Meisenheimer complex intermediate, followed by fluoride elimination to yield alkoxy-substituted byproducts[3]. Solution: Strictly avoid nucleophilic solvents. Transition to a Dichloromethane (DCM) and Hexane binary solvent system, which is non-nucleophilic and yields high-purity crystals[2].
Q: How can I accurately monitor the purity of my fractions if UV detection is overwhelmed by the nitro groups and structurally similar byproducts? A: Transition your analytics to Gas Chromatography with Electron Capture Detection (GC-ECD). The ECD is exceptionally sensitive to electronegative compounds like polyhalogenated dinitrobenzenes, providing high-resolution separation of closely related monobromo or regioisomeric impurities without matrix interference[4][5].
Standardized Purification Workflows
Decision tree for the purification workflow of crude this compound.
Protocol A: Self-Validating Recrystallization (DCM/Hexane)
Causality: DCM dissolves the compound completely at mild temperatures, while hexane acts as the anti-solvent. Neither solvent is nucleophilic, preserving the delicate C-F bonds.
-
Dissolution: Suspend the crude mixture in a minimal volume of anhydrous dichloromethane (DCM) at 30 °C.
-
Self-Validation Check: The solution should remain pale yellow. If the solution shifts to a deep orange or red, this indicates pre-existing nucleophilic degradation (Meisenheimer complex formation)[3].
-
-
Filtration: Perform a rapid hot filtration through a PTFE syringe filter (0.45 µm) to remove insoluble polymeric byproducts.
-
Anti-Solvent Addition: Slowly add anhydrous hexane dropwise while gently swirling until the solution becomes persistently turbid.
-
Crystallization: Allow the mixture to stand undisturbed at room temperature for 2 hours to promote controlled nucleation, then transfer to a 4 °C refrigerator for 12 hours.
-
Isolation: Filter the crystals under a vacuum, wash with ice-cold hexane, and dry under a high vacuum (ambient temperature) to a constant weight. The target melting point is 121.2 °C[2].
Protocol B: Acid-Deactivated Silica Gel Chromatography
Causality: Acidifying the mobile phase suppresses the ionization of silanol groups, preventing base-catalyzed SNAr on the column.
-
Column Preparation: Slurry pack the column using standard silica gel (230-400 mesh) with a solvent mixture of Hexane/Ethyl Acetate (9:1) containing 0.1% glacial acetic acid .
-
Loading: Dissolve the crude mixture in the minimum amount of the eluent. If solubility is poor, dry-load the sample onto acid-washed Celite. (Critical: Do NOT use basic alumina).
-
Elution: Run the column isocratically. Monitor fractions using TLC (visualized by UV 254 nm) or GC-ECD[4].
-
Concentration: Pool the product-containing fractions and evaporate under reduced pressure at <35 °C to prevent thermal degradation.
Quantitative Physicochemical Data
Use the following parameters to calibrate your analytical and purification instruments.
| Parameter | Value | Purification Relevance |
| Molecular Formula | C6Br2F2N2O4 | Exact mass monitoring (359.82 Da)[2] |
| Molecular Weight | 361.88 g/mol | Mass spectrometry identification[2] |
| Melting Point | 121.2 °C | Target for successful DCM/Hexane recrystallization[2] |
| Topological Polar Surface Area | 91.6 Ų | Indicates strong interaction potential with silica silanol groups[2] |
| XLogP3 | 4.35 | Highly lipophilic; dictates non-polar solvent preference[2] |
Frequently Asked Questions (FAQs)
Q: Can I use phase-transfer catalysis (PTC) for purification, as is commonly done for other dinitrobenzenes? A: Absolutely not. While PTC is a proven method for purifying simple crude m-dinitrobenzenes by transferring isomers into nitrodiphenyl ether[6], the hydroxide or nucleophilic conditions typical in PTC will rapidly destroy the 2,3-difluoro moieties of this specific compound.
Q: Is it safe to sublime this compound to achieve ultra-high purity? A: Sublimation is not recommended. Polyhalogenated dinitrobenzenes possess significant thermal instability and explosive potential at elevated temperatures[1]. The thermal stress of sublimation often leads to denitration or catastrophic decomposition. Stick to low-temperature solvent-based methods.
References
-
"Cas 1283598-32-2, this compound" - LookChem.[Link]
-
"Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography" - Environmental Protection Agency (EPA).[Link]
-
"Purification of crude m-dinitrobenzene by phase transfer catalysis" - ResearchGate.[Link]
-
"Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH" - ResearchGate.[Link]
-
"6. ANALYTICAL METHODS - 1,3-DNB AND 1,3,5-TNB" - Agency for Toxic Substances and Disease Registry (ATSDR), CDC.[Link]
Sources
Technical Support Center: Synthesis & Optimization of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
Welcome to the Advanced Synthesis Support Center. The synthesis of 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene is a critical, yet notoriously difficult, bottleneck in generating fluorinated benzothiadiazole (FBT) building blocks for low-bandgap organic photovoltaics[1].
Because the starting material (1,4-dibromo-2,3-difluorobenzene) is heavily deactivated by the inductive electron-withdrawing effects (-I) of its halogens, standard nitration protocols often fail or stall. This guide provides field-proven troubleshooting, mechanistic insights, and optimized protocols to help you drive this double electrophilic aromatic substitution (EAS) to completion.
Mechanistic Workflow & Causality
To successfully synthesize this molecule, you must understand the electronic environment of your substrate. The first nitration proceeds under standard super-acidic conditions. However, the resulting mononitro intermediate is profoundly electron-deficient. The nitro group acts as a strong deactivator via both resonance (-R) and inductive (-I) effects. To achieve the second nitration, you must overcome immense electronic deactivation and steric hindrance by either extending thermal energy or utilizing a stronger superacid (like Triflic Acid) to shift the equilibrium toward nitronium ion (
Logical workflow of the double electrophilic aromatic nitration process and required conditions.
Troubleshooting & FAQs
Q: My reaction consistently stalls at the mononitro intermediate. How do I drive it to complete dinitration?
A: This is the most common failure point. The mononitro intermediate is extremely unreactive. If you are using the standard
Q: During the addition of fuming nitric acid to the acid mixture, the solution fumes heavily and turns dark red. Is this normal?
A: No, this indicates a dangerous thermal runaway. Mixing fuming nitric acid with concentrated sulfuric or triflic acid is highly exothermic. If the temperature exceeds 5 °C, the nitric acid rapidly decomposes into toxic nitrogen dioxide (
Q: Can I use standard concentrated nitric acid (68-70%) instead of fuming nitric acid (90%+)? A: Absolutely not. Standard concentrated nitric acid contains too much water, which acts as a base in this system and suppresses the formation of the nitronium ion. Fuming nitric acid (≥90%) is mandatory to drive the equilibrium toward the active electrophile required for such a deactivated ring[1].
Q: How do I separate the mononitro impurity from the desired dinitro product? A: The dinitro product has significantly different solubility due to its rigid, planar, and highly polar nature. After quenching the reaction in ice water, the crude material will precipitate. You can isolate the pure dinitro compound via recrystallization from hot ethanol or by utilizing silica gel column chromatography[1],[2].
Quantitative Data: Optimization Parameters
The following table summarizes the two primary literature-validated pathways for synthesizing this compound.
| Parameter | Standard Method ( | Superacid Method (TfOH) |
| Acid System | Conc. | Trifluoromethanesulfonic Acid / Fuming |
| Nitronium Generation Temp | 5 °C | 0 °C |
| Reaction Temperature | 67 °C | Room Temperature (RT) |
| Reaction Time | 4 h at RT + 14 h at 67 °C | 30 min (mixing) + 2 h at RT |
| Reported Yield | ~31% | ~45% |
| Primary Challenge | Requires extended heating, lower yield | Higher reagent cost, extreme corrosivity |
Experimental Protocols
Protocol A: The Standard Sulfuric Acid Method
This method is cost-effective but requires extended heating to overcome the deactivation of the mononitro intermediate[1].
-
Acid Mixing: Chill 100 mL of concentrated sulfuric acid (
) to 5 °C in an ice-water bath.-
Causality: Low temperatures prevent the thermal decomposition of
, ensuring a high concentration of the active electrophile.
-
-
Electrophile Generation: Slowly, dropwise, add 100 mL of fuming nitric acid (90%
) to the sulfuric acid while strictly maintaining the 5 °C temperature. -
Substrate Addition: Add 20 g (74 mmol) of 1,4-dibromo-2,3-difluorobenzene dropwise to the mixed acid solution.
-
First Nitration: Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Forced Dinitration: Elevate the temperature to 67 °C and stir for an additional 14 hours.
-
Causality: The thermal energy is required to overcome the steric hindrance and electronic deactivation caused by the first nitro group.
-
-
Workup: Cool the mixture to room temperature, pour slowly over crushed ice to precipitate the crude product, filter, and purify via column chromatography.
Protocol B: The High-Efficiency Triflic Acid Method
This method utilizes a stronger superacid to drive the reaction at lower temperatures, resulting in higher yields[2].
-
Acid Mixing: In a two-necked round-bottomed flask, cool 43 mL of trifluoromethanesulfonic acid (TfOH) to 0 °C.
-
Electrophile Generation: Slowly add 2.13 mL of fuming nitric acid. Stir the mixture for 30 minutes at 0 °C.
-
Causality: TfOH is a stronger acid than
, pushing the equilibrium almost entirely toward formation, creating a highly aggressive nitrating environment.
-
-
Substrate Addition: Add 4.33 g (15.91 mmol) of 1,4-dibromo-2,3-difluorobenzene in small portions to control the exotherm.
-
Dinitration: Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Causality: Because the electrophile concentration is so high, the second nitration does not require external heating.
-
-
Workup: Pour the mixture into ice-cold water to quench the superacid and precipitate the crude product. Filter the solid and recrystallize from ethanol to obtain the pure dinitro compound (Yield ~45%).
References
-
Title: Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics Source: Journal of Materials Chemistry (SciSpace) URL: 1
-
Title: Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications Source: Beilstein Journal of Organic Chemistry URL: 2
Sources
"1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene" decomposition on silica gel
The following technical guide addresses the stability and purification challenges associated with 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene on silica gel. This content is structured as a Tier-3 Technical Support resource for organic chemists and process engineers.
Topic: Decomposition of this compound on Silica Gel Ticket ID: CHEMSUP-882-F Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This compound (often abbreviated as DBDFDN ) is a highly electron-deficient building block used in the synthesis of conjugated polymers and organic photovoltaics (OPVs). While standard protocols often cite silica gel chromatography for purification, users frequently report yield loss, "streaking" on TLC, and the appearance of immobile polar impurities.
Root Cause: The compound possesses two fluorine atoms highly activated by ortho-nitro groups. The acidic surface of standard silica gel (
Part 1: Diagnostic & Troubleshooting (FAQ)
Q1: Why does my product disappear or streak during column chromatography?
The Mechanism of Failure: Your compound is not simply "sticking" to the silica; it is chemically reacting with it. The silica surface contains:
-
Acidic Silanols (Si-OH): Act as Brønsted acids.
-
Adsorbed Water: Acts as a nucleophile.
Because the fluorine atoms in DBDFDN are ortho to strong electron-withdrawing nitro groups, the ring is sufficiently activated to undergo
Q2: How can I confirm if decomposition is happening?
Perform this Self-Validating Spot Test :
-
Baseline: Run a TLC of your crude reaction mixture (Solvent: 4:1 Hexane/DCM). Note the
of the product (usually ). -
The Challenge: Take a small spatula of your silica gel, mix it with DCM, and add a drop of your crude oil. Let it sit for 15 minutes.
-
The Readout: Spot the supernatant from the silica slurry onto a TLC plate next to the baseline.
-
Result A (Stable): The spots are identical.
-
Result B (Decomposition): The supernatant shows a fainter product spot and a new baseline spot (the phenol) or significant streaking.
-
Q3: Can I still use silica gel, or must I switch phases?
You can often still use silica gel if you modify the stationary phase to suppress its acidity.
-
Recommendation: Use Neutralized Silica Gel .
-
Alternative: If decomposition is severe (>10% loss), switch to Neutral Alumina (Activity Grade III) or Reverse Phase (C18) , which are non-acidic and less prone to promoting
.
Part 2: Visualizing the Decomposition Pathway
The following diagram illustrates the mechanistic pathway where the silica surface facilitates the hydrolysis of the activated fluorine.
Caption: Figure 1. Mechanism of silica-promoted hydrolysis. The electron-deficient ring undergoes
Part 3: Optimized Purification Protocols
Protocol A: Rapid Filtration (For Stable Batches)
Best for: Removing gross impurities (catalysts, salts) when the compound is relatively pure.
-
Preparation: Pack a short pad (2-3 cm) of silica gel in a sintered glass funnel.
-
Equilibration: Flush with 100% Hexanes.
-
Loading: Dissolve crude DBDFDN in the minimum amount of DCM/Hexane (1:1).
-
Elution: Apply vacuum and elute rapidly with Hexanes:DCM (3:1) .
-
Rationale: Minimizes "residence time" on the column, reducing the window for hydrolysis.
Protocol B: Neutralized Silica Chromatography (For Sensitive Batches)
Best for: High-resolution separation of the dinitro compound from mono-nitrated byproducts.
| Parameter | Specification | Reason |
| Stationary Phase | Silica Gel 60 ( | Standard phase |
| Modifier | 1% Triethylamine (Et3N) | Neutralizes acidic Si-OH sites |
| Solvent System | Hexanes / DCM (Gradient) | Non-polar elution prevents solubility issues |
| Loading Method | Liquid Load (DCM) | Avoids "dry loading" on silica which concentrates acid |
Step-by-Step Procedure:
-
Slurry Preparation: Suspend silica gel in Hexanes containing 1% Et3N .
-
Packing: Pour the slurry into the column and flush with 2 column volumes (CV) of the same solvent to ensure the entire bed is neutralized (pH > 7).
-
Sample Loading: Load the crude mixture as a concentrated liquid solution. Do not use solid deposition on silica.
-
Elution: Run the gradient (e.g., 100% Hexanes
20% DCM/Hexanes). The Et3N will keep the product as the free base (if any phenol forms) and suppress the catalytic activity of the silanols. -
Post-Run: Evaporate solvents immediately. Do not leave the product dissolved in Et3N-containing solvent for days, as this can cause dark discoloration (charge-transfer complex formation).
Part 4: Data & Specifications
Table 1: Stability Profile of DBDFDN on Various Supports
| Support Media | Surface pH | Stability (24h exposure) | Recommendation |
| Standard Silica Gel | 4.0 - 5.0 | Poor (<80% recovery) | Avoid for slow columns |
| Neutralized Silica (1% Et3N) | 7.0 - 7.5 | Good (>95% recovery) | Recommended |
| Neutral Alumina (Activity III) | 7.0 - 7.5 | Excellent (>98% recovery) | Best Alternative |
| Florisil (Magnesium Silicate) | 8.5 | Moderate | Risk of base-catalyzed degradation |
References
-
Synthesis & Purification Context
- Source: Wang, N. et al. "Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics.
- Relevance: Describes the synthesis of this compound and purification protocols using silica gel with specific solvent ratios (Hexanes/DCM), validating the feasibility of the method when performed correctly.
-
URL:[Link]
-
Silica Gel Reactivity
-
Source: Onitsuka, S. et al. "Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions."[1] Molecules, 2012.[2]
- Relevance: Details the catalytic activity of silica gel (acidic nature) in promoting substitution and hydrolysis reactions, supporting the mechanism of decomposition described above.
-
URL:[Link]
-
-
General Handling of Halonitrobenzenes
Sources
Technical Support Center: Troubleshooting Polyhalogenation in 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene Synthesis
Welcome to the Advanced Synthesis Technical Support Center. This guide is designed for research scientists and materials engineers synthesizing 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene , a critical highly-functionalized precursor used in the development of difluorobenzothiadiazole (FBT) building blocks for organic photovoltaics (OPVs) and advanced drug discovery[1].
The most frequent point of failure in this workflow is the uncontrolled polyhalogenation and isomeric mismatch during the initial bromination of 1,2-difluorobenzene. This guide dissects the mechanistic causality behind these failures and provides a self-validating, step-by-step protocol to achieve absolute regiocontrol.
Part 1: Mechanistic FAQs & Troubleshooting
Q1: Why does the direct bromination of 1,2-difluorobenzene yield 4,5-dibromo-1,2-difluorobenzene and polyhalogenated mixtures instead of the desired 1,4-dibromo isomer? The Causality: Fluorine is an ortho/para-directing group. In 1,2-difluorobenzene, the ortho positions (C3 and C6) are sterically hindered by the adjacent fluorine atoms. Consequently, standard Electrophilic Aromatic Substitution (EAS) using Br₂ and a Lewis acid (e.g., FeBr₃) naturally favors the less hindered para positions (C4 and C5). Attempting to force the reaction at the C3/C6 positions by increasing temperature or reagent equivalents overrides the system's kinetic control, leading to uncontrolled polyhalogenation (e.g., tribrominated and tetrabrominated junk) rather than the required regioselectivity[2].
Q2: How do we completely prevent polyhalogenation and force bromination at the sterically hindered C3 and C6 positions? The Causality: To achieve absolute regiocontrol, you must abandon direct EAS and utilize Directed Ortho Metalation (DoM) followed by ipso-substitution. The highly electronegative fluorine atoms strongly acidify the adjacent ortho protons. By treating the starting material with a strong, bulky base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), you selectively deprotonate C3 and C6. Trapping these carbanions with Trimethylsilyl chloride (TMSCl) yields 1,4-bis(trimethylsilyl)-2,3-difluorobenzene. The bulky TMS groups act as a steric shield against random polyhalogenation and serve as highly specific leaving groups for ipso-substitution when exposed to neat bromine, exclusively yielding 1,4-dibromo-2,3-difluorobenzene[2].
Q3: During the final nitration step, the reaction stalls at mono-nitration or degrades. What is causing this? The Causality: The intermediate 1,4-dibromo-2,3-difluorobenzene is severely electron-deficient due to the intense inductive withdrawal of the four halogen atoms. Standard nitration mixtures (HNO₃/H₂SO₄) are insufficiently electrophilic to overcome this deactivation for a second substitution. You must utilize a superacid environment—either fuming nitric acid in trifluoromethanesulfonic acid (CF₃SO₃H)[2] or a massive excess of concentrated H₂SO₄ at elevated temperatures (67–70 °C)[3]. This generates the extreme concentration of the nitronium ion (NO₂⁺) required to force exhaustive dinitration.
Part 2: Quantitative Method Comparison
To illustrate the necessity of the DoM pathway, the following table summarizes the quantitative differences between direct EAS and the DoM/ipso-substitution strategy.
| Parameter | Direct EAS Bromination | DoM + Ipso-Bromination |
| Reagents | Br₂, FeBr₃, Heat | 1. LDA, TMSCl 2. Br₂ (neat), 58 °C |
| Reaction Mechanism | Electrophilic Aromatic Substitution | Directed Ortho Metalation & Ipso-Substitution |
| Major Isomer Formed | 4,5-Dibromo-1,2-difluorobenzene | 1,4-Dibromo-2,3-difluorobenzene |
| Polyhalogenation Risk | High (Tribromination common) | None (TMS blocking groups dictate stoichiometry) |
| Regioselectivity | < 10% for target isomer | > 95% for target isomer[2] |
| Overall Yield | Poor / Unisolable | ~70% over two steps[2] |
Part 3: Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the In-Process Check criteria are met.
Step 1: Directed Ortho Metalation & Silylation
Objective: Install TMS blocking groups to prevent polyhalogenation.
-
Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, prepare a solution of diisopropylamine (65.78 mmol) in 100 mL of anhydrous THF. Cool the system to −78 °C.
-
Metalation: Add n-BuLi (65.78 mmol, 1.6 M in hexanes) dropwise over 30 minutes. Stir for an additional 30 minutes to ensure complete LDA formation[2].
-
Trapping: Slowly add a mixture of 1,2-difluorobenzene (26.29 mmol) and TMSCl (65.78 mmol) via a dropping funnel. Maintain the reaction at −78 °C for 3 hours.
-
Workup: Quench with cold water, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.
In-Process Check (Validation): Analyze the crude intermediate via ¹H NMR (CDCl₃). The complete disappearance of the aromatic multiplet and the appearance of a strong singlet at δ 0.32 ppm (integrating for 18H) confirms successful bis-silylation[2]. If aromatic protons remain, DoM was incomplete.
Step 2: Ipso-Bromination
Objective: Exclusively substitute TMS groups with Bromine.
-
Preparation: In a 100 mL flask equipped with a condenser and gas trap, cool neat bromine (9.9 mL) to 0 °C.
-
Substitution: Slowly add the 2,3-difluoro-1,4-bis(trimethylsilyl)benzene (19.34 mmol) synthesized in Step 1.
-
Heating: Gradually warm the mixture and stir at 58 °C for 1 hour. Add an additional 0.5 mL of bromine and stir for 12 hours at 58 °C[2].
-
Workup: Cool to 0 °C and carefully quench the excess bromine with a saturated NaHCO₃ and NaHSO₃ solution.
In-Process Check (Validation): Analyze the purified product via ¹H NMR. The TMS peak at 0.32 ppm must be completely absent, replaced by a single aromatic resonance at δ 7.23 ppm (integrating for 2H) . This confirms 100% ipso-substitution without polyhalogenation[2].
Step 3: Superacid-Mediated Nitration
Objective: Exhaustive dinitration of the deactivated ring.
-
Preparation: Cool trifluoromethanesulfonic acid (CF₃SO₃H, 43 mL) to 0 °C in a two-necked flask. (Alternatively, 100 mL of concentrated H₂SO₄ can be used[3]).
-
Nitronium Generation: Slowly add fuming nitric acid (2.13 mL, >90%) and stir for 30 minutes.
-
Addition: Add 1,4-dibromo-2,3-difluorobenzene (15.91 mmol) in small portions. Stir at room temperature for 2 hours.
-
Exhaustive Nitration: Cool back to 0 °C, add a second equivalent of fuming HNO₃ (2.1 mL), and heat the mixture to 70 °C overnight[2].
-
Workup: Pour the mixture over crushed ice. Collect the yellow precipitate via vacuum filtration and purify via silica gel chromatography (hexanes/DCM).
ngcontent-ng-c567981813="" class="ng-star-inserted">In-Process Check (Validation): Verify the final structure via HRMS (EI); the molecular ion peak must appear at m/z 359.819 . ¹⁹F NMR (CDCl₃) must show a single sharp singlet at δ -114.3 ppm , confirming the symmetric, fully substituted dinitro structure.
Part 4: Reaction Pathway Visualization
Workflow for this compound synthesis preventing polyhalogenation.
References
-
[3] Li, Z., Lu, J., Tse, S., Zhou, J., Du, X., Tao, Y., & Ding, J. (2011). Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics. Journal of Materials Chemistry, 21(9), 3226-3233. URL:[Link]
-
[2] Viswanathan, V. N., Rao, A. D., Pandey, U. K., Kesavan, A. V., & Ramamurthy, P. C. (2017). Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications (Supporting Information). Beilstein Journal of Organic Chemistry, 13, 863-873. URL:[Link]
-
[1] Royal Society of Chemistry. (2011). Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics - Article Landing Page. RSC Publishing. URL:[Link]
Sources
Technical Support Center: TLC Methodologies for Poly-Nitro-Halo-Benzenes
Subject: Diagnostic & Methodological Guide for 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene Ticket ID: CHE-TLC-56DN Status: Open / Technical Advisory
Executive Summary & Safety Directive
User Context: You are working with This compound , a highly electron-deficient, fully substituted aromatic scaffold. This molecule is primarily used as a precursor for high-density energetic materials or specialized polymers via Nucleophilic Aromatic Substitution (
Safety Critical Warning:
-
Energetic Potential: As a polynitro compound, this molecule carries an explosion hazard, especially when dry or subjected to friction/shock.
-
Sensitizer: Halogenated nitrobenzenes are potent skin sensitizers and lachrymators.
-
TLC Safety: Do not scrape silica containing this compound vigorously. Dispose of TLC plates in dedicated hazardous waste streams, not general trash.
Diagnostic Protocol: Visualization (The "Eyes")
Issue: Users frequently report "invisible spots" or "fading signals" because this molecule lacks the oxidizable functional groups (like alcohols) required for standard stains (e.g., Anisaldehyde,
Primary Detection Method: UV Quenching (Non-Destructive)
-
Mechanism: The nitro groups (
-acceptors) conjugated with the aromatic ring create a strong UV absorption profile. -
Setting: UV 254 nm (Short Wave).
-
Appearance: Dark purple/black spots against a bright green fluorescent background (assuming
silica plates). -
Troubleshooting: If the spot is faint, the concentration is likely too low. Polynitro aromatics have high extinction coefficients; faintness usually indicates <0.1 mg/mL spotting concentration.
Secondary Detection Method: The "Reduction-Stain" Protocol (Destructive) If UV is ambiguous (e.g., co-elution with UV-active solvents like Toluene), use this chemically specific method for nitro groups.
-
Step 1 (Reduction): Spray the plate with a solution of 10%
in dilute HCl . Heat gently. This reduces to (aniline). -
Step 2 (Visualization): Over-spray with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) or Ninhydrin .
-
Result: The reduced amine will turn distinctively yellow/orange (Ehrlich) or purple/red (Ninhydrin).
| Visualization Method | Sensitivity | Specificity | Recommendation |
| UV 254 nm | High | Low (Detects all aromatics) | Standard (Start Here) |
| Iodine Chamber | Medium | Moderate (Lipophiles) | Backup |
| None | n/a | DO NOT USE (Will not stain) | |
| Zn/HCl + Ninhydrin | High | High (Nitro-specific) | Advanced/Confirmation |
Eluent System Optimization (The "Road")
Issue: The molecule is highly lipophilic (non-polar) due to the symmetry and halogenation, but the nitro groups introduce a dipole that can cause "streaking" on acidic silica.
Standard Polarity Profile:
-
Starting Material (SM): this compound
High (Non-polar). -
Product (
with Amine): Substituted aniline Lower (Polar, H-bonding).
Recommended Solvent Systems:
| System | Ratio (v/v) | Application | |
| Hexane : EtOAc | 9:1 | Purity Check | 0.6 - 0.7 |
| Hexane : DCM | 4:1 | Separation of mono- vs di-substituted products | 0.4 - 0.5 |
| Toluene | 100% | Resolving closely eluting isomers | Varies |
Technical Note on Tailing: If the nitro groups cause tailing (streaking) on the silica, add 1% Acetic Acid to the mobile phase. This suppresses the ionization of residual silanols on the plate, sharpening the spot.
Workflow: Reaction Monitoring ( )
Scenario: You are reacting the substrate with a nucleophile (e.g., an amine) to displace a Fluorine atom.
The "Ghost Product" Phenomenon: Users often panic when the Starting Material (SM) spot disappears, but no new distinct spot appears.
-
Cause: The product (an aminonitrobenzene) often forms a bright yellow/orange colored compound visible to the naked eye but might have a very low
(stuck at baseline) if the solvent is too non-polar. -
Fix: If SM is gone but no product is seen, increase polarity to Hexane:EtOAc (1:1) to move the polar product off the baseline.
Logic Flow for Troubleshooting
Figure 1: Decision tree for optimizing TLC conditions for nitro-aromatic compounds.
Frequently Asked Questions (FAQ)
Q1: My spot is "fading" after a few minutes. Is the compound volatile?
-
Answer: Unlikely.[1] This molecule has a high molecular weight (approx. 439 g/mol ) and low vapor pressure.
-
Root Cause: Sublimation of Iodine (if used) or photoreaction. Nitro compounds can be light-sensitive.
-
Solution: Mark spots immediately under UV with a pencil.[2] Store plates in the dark if saving for reference.
Q2: I see two spots for my starting material. Is it impure?
-
Answer: Possibly, but check your solvent first.
-
Root Cause: If you dissolved your sample in a reactive solvent like Acetone or an Amine , it may have reacted with the highly electrophilic fluorines in the vial before spotting.
-
Solution: Always dissolve this specific compound in DCM (Dichloromethane) or EtOAc for TLC spotting. Avoid nucleophilic solvents (MeOH, Acetone, DMF) for the spotting solution.
Q3: Can I use basic alumina plates instead of silica?
-
Answer: Avoid.
-
Reason: This compound is base-sensitive. Alumina is often basic enough to trigger hydrolysis or degradation of the nitro groups, leading to artifacts (spots that don't exist in the flask). Stick to neutral Silica Gel 60
.
References
-
Chemistry LibreTexts. (2025). Visualizing TLC Plates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67596, 1,4-Dibromo-2,5-difluorobenzene (Structural Analog Reference). Retrieved from [Link]
-
Reach Devices. (n.d.). TLC Stains: Recipes and Procedures. Retrieved from [Link]
Sources
Removal of impurities from crude "1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene"
Technical Support Center: Purification of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
Executive Summary & Technical Context
This compound is a critical electron-deficient building block, primarily utilized in the synthesis of conjugated polymers for organic photovoltaics (OPVs) (e.g., benzodithiophene copolymers) and high-performance organic field-effect transistors (OFETs).[1]
The synthesis typically involves the aggressive nitration of 1,4-dibromo-2,3-difluorobenzene using fuming nitric acid and sulfuric (or triflic) acid. Consequently, the "crude" material is often contaminated with:
-
Residual Mineral Acids (HNO₃, H₂SO₄): Causing degradation and safety risks.
-
Regioisomers/Mono-nitro species : Resulting from incomplete nitration.
-
Hydrolysis Products (Phenols) : Caused by nucleophilic aromatic substitution (SNAr) of the activated fluorine atoms during aqueous workup.
This guide provides a self-validating workflow to isolate high-purity (>98%) material without compromising the sensitive fluorinated scaffold.
Troubleshooting Guide (Q&A)
Q1: My crude solid is turning orange/brown and smells acrid. What is happening? Diagnosis: Acid encapsulation. Technical Insight: The crude solid likely contains trapped fuming nitric acid within the crystal lattice. Upon storage, this acid catalyzes the decomposition of the nitro groups or attacks the bromines, leading to NO₂ gas release (acrid smell) and discoloration. Corrective Action: You must perform a pH-controlled slurry wash . Do not just rinse the filter cake. Resuspend the crude solid in ice-cold saturated NaHCO₃ (sodium bicarbonate) and stir vigorously until CO₂ evolution ceases and the aqueous pH remains neutral (pH 7-8).
Q2: I used 5% NaOH to wash the organic layer, and my yield dropped significantly. Why? Diagnosis: Nucleophilic Aromatic Substitution (SNAr). Technical Insight: The nitro groups at positions 5 and 6 are strongly electron-withdrawing, activating the fluorine atoms at positions 2 and 3. Hydroxide ions (OH⁻) are strong nucleophiles that readily displace the fluoride, converting your product into a water-soluble nitrophenol impurity. Corrective Action: Never use strong bases (NaOH, KOH). Use weak bases like NaHCO₃ or mild phosphate buffers for acid neutralization.
Q3: Recrystallization from ethanol yielded a "oily" precipitate instead of crystals. How do I fix this? Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation). Technical Insight: This occurs when the solute precipitates as a liquid at a temperature above its melting point, often due to impurities lowering the melting point or cooling too rapidly. Corrective Action:
-
Seed Crystals: Retain a small amount of crude solid to seed the solution at the cloud point.
-
Solvent Modification: Add a drop of DCM (Dichloromethane) to the hot ethanol solution to increase solubility, then cool very slowly to 4°C.
-
Alternative Solvent: Switch to a Hexane/DCM system (See Protocol B).
Q4: TLC shows a persistent spot just below my product. Column chromatography isn't separating it well. Diagnosis: Mono-nitro impurity (1,4-dibromo-2,3-difluoro-5-nitrobenzene).[2] Technical Insight: The mono-nitro species is less polar than the dinitro product but crystallizes similarly. Corrective Action: Recrystallization is actually more effective here than chromatography. The dinitro compound is generally less soluble in cold ethanol than the mono-nitro impurity. Perform two rounds of recrystallization rather than a difficult column separation.
Detailed Purification Protocols
Protocol A: Standard Recrystallization (Recommended for >5g batches)
Target Purity: >98% | Yield: 60-75%
-
Dissolution: Place the crude, acid-free solid in a flask. Add Absolute Ethanol (EtOH) (approx. 10-15 mL per gram of solid).
-
Heating: Heat to reflux (approx. 78°C) with stirring until fully dissolved. If insoluble particles remain, filter hot through a glass frit.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours.
-
Critical Step: Once at room temperature, move to a 4°C fridge for 4 hours.
-
-
Filtration: Collect the pale yellow needles via vacuum filtration.
-
Wash: Wash the cake with cold (-20°C) Ethanol (2 x 10 mL).
-
Drying: Dry under high vacuum (<1 mbar) at 40°C for 6 hours.
Protocol B: Flash Column Chromatography (High Purity / Small Scale)
Target Purity: >99% | Yield: 80-90%
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexane : Dichloromethane (DCM).
-
Gradient: Start at 4:1 (Hex:DCM). If the product does not elute, gradually increase polarity to 3:1 or 2:1.
-
-
Loading: Dissolve crude in minimum DCM.
-
Elution Order:
-
Non-polar impurities (starting material).
-
Product (this compound) (Yellow band).
-
Polar impurities (oxidation byproducts).
-
Data Summary & Properties
| Parameter | Value / Description | Note |
| Appearance | Pale Yellow Solid / Needles | Brown/Orange indicates acid or amine contamination. |
| Melting Point | ~121 - 123 °C | Sharp mp indicates high purity. |
| Solubility (High) | DCM, Chloroform, Ethyl Acetate | Good for extraction/loading. |
| Solubility (Low) | Hexane, Water, Cold Ethanol | Good for precipitation/washing. |
| ¹⁹F NMR Shift | δ -114.3 ppm (s, 2F) | Distinct singlet; shifts indicate hydrolysis. |
| ¹³C NMR Shifts | 151.2 (d), 148.6 (d), 141.4, 105.7 | Carbon-Fluorine coupling is characteristic.[3] |
Purification Logic Flowchart
Caption: Decision matrix for the isolation of this compound, prioritizing acid removal and selecting between recrystallization and chromatography based on crude purity.
References
-
Synthesis and Characterization of Fluorinated Benzothiadiazole Polymers. Source:SciSpace / ResearchGate Context: Describes the nitration of 1,4-dibromo-2,3-difluorobenzene and purification via column chromatography (Hex/DCM 3:1).
-
Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence. Source:Journal of the American Chemical Society (ACS) Context: Details the recrystallization of the dinitro compound from ethanol to yield a yellow solid (59% yield).
-
Fluorine Substitution Enhanced Photovoltaic Performance of a D-A Copolymer. Source:Royal Society of Chemistry (RSC) Context: Provides NMR data (¹⁹F NMR: δ -114.3) and confirms the synthesis route using fuming nitric acid/sulfuric acid.
Sources
Technical Support Center: 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (DBDFDNB)
Executive Summary & Molecule Profile
1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (henceforth DBDFDNB ) is a highly specialized, electron-deficient aromatic scaffold. It is primarily used as an intermediate in the synthesis of high-performance polybenzazoles, energetic plasticizers, and insensitive munitions components.
Its structure presents a unique "push-pull" paradox during scale-up:
-
High Reactivity: The two nitro groups (
) ortho/para to the fluorines make the C-F bonds exceptionally labile toward Nucleophilic Aromatic Substitution ( ). -
High Hazard: The combination of heavy halogens and polynitro functionality creates a molecule with high density but significant thermal instability and shock sensitivity potential.
This guide addresses the three critical failure points in scaling this chemistry: Exothermic Nitration Control ,
Critical Troubleshooting Guide (FAQ Format)
Phase 1: Synthesis & Nitration Scale-Up
Q: We are observing a delayed exotherm during the nitration of 1,4-dibromo-2,3-difluorobenzene. Why is this happening and how do we stop it?
A: Delayed exotherms in mixed-acid nitrations of poly-halo benzenes are a classic sign of mass transfer limitations followed by accumulation.
-
The Mechanism: The precursor (dibromo-difluoro) is highly lipophilic and poorly soluble in the polar mixed acid (
). At low stir rates, the organic phase accumulates unreacted. Once the temperature hits a threshold or stirring increases, the accumulated biphasic mixture reacts all at once. -
The Fix:
-
Increase Shear: Move from standard impellers to high-shear mixing or a loop reactor to maximize interfacial surface area.
-
Temperature Ramping: Do not hold at low temperature (
) hoping to suppress side products. This often stalls the reaction. Ramp slowly to during addition to consume the reactant as it is added (feed-limited regime). -
Protocol: Validate with Differential Scanning Calorimetry (DSC) to ensure the "onset" temperature of the nitration is well below the decomposition temperature of the product.
-
Q: Our yield is dropping due to "tars" or unidentified black solids. What is the degradation pathway?
A: This is likely oxidative debromination or polymerization.
-
Cause: Excessively harsh nitration conditions (high temperature or super-acidic media) can cause the nitro group to displace the bromine (oxidative substitution) or cause ring-opening decomposition.
-
Corrective Action:
-
Maintain stoichiometry: Use exactly 2.1–2.2 equivalents of
. -
Quench protocol: Pour the reaction mixture onto ice/water immediately upon completion. Prolonged residence time in spent acid promotes degradation.
-
Phase 2: Downstream Reactivity ( )
Q: When reacting DBDFDNB with amines, we see a mixture of mono- and di-substituted products, plus hydrolysis. How do we control selectivity?
A: The fluorine atoms in DBDFDNB are highly activated. The reaction rate is diffusion-controlled.
-
Selectivity Hierarchy:
-
bonds (activated by
) bonds. -
Issue: Once the first amine substitutes a Fluorine, the ring becomes more electron-rich (deactivated), making the second substitution slower. However, at scale, local hot-spots cause double substitution.
-
bonds (activated by
-
Protocol for Mono-Substitution:
-
Temperature: Run at
to . -
Addition Mode: Inverse addition. Add the amine slowly to the DBDFDNB solution. This keeps the electrophile in excess, discouraging double-substitution.
-
-
Preventing Hydrolysis:
-
The
bond is so active it will react with trace water in solvents (DMSO/DMF) to form the phenol ( ). -
Requirement: Solvents must be dried to
water. Use molecular sieves. Avoid hydroxide bases; use non-nucleophilic organic bases like DIPEA (Hünig's base).
-
Q: The reaction mixture turns deep red/purple. Is this decomposition?
A: Not necessarily. This is likely the Meisenheimer Complex .
-
Explanation: In
reactions on polynitroarenes, the nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex) before the leaving group ( ) departs. These are intensely colored. -
Action: Monitor by HPLC. If the color persists but product doesn't form, the leaving group departure is the rate-limiting step (rare for F, common for alkoxy groups). If using F, the color should be transient.
Visualizing the Reactivity Landscape
The following diagram illustrates the competitive pathways when DBDFDNB is subjected to nucleophilic attack.
Figure 1: Reaction pathway selectivity. Green nodes indicate desired pathways; red nodes indicate failure modes due to moisture or lack of temperature control.
Safety & Stability Data (Scale-Up Critical)
Handling polynitro-halobenzenes requires strict adherence to thermal safety limits. The following data summarizes the stability profile based on analogous polynitro-fluoro compounds (e.g., 1,5-difluoro-2,4-dinitrobenzene).
Table 1: Thermal & Physical Properties (Estimates & Guidelines)
| Parameter | Value / Limit | Operational Consequence |
| Melting Point | Solid handling required. Dust explosion hazard. | |
| Decomposition Onset ( | High thermal stability, but decomposition is energetic. | |
| Reaction Enthalpy ( | High Exotherm. Cooling jacket failure can lead to runaway. | |
| Shock Sensitivity | Moderate | Avoid metal-on-metal friction (spatulas, grinding). |
| Incompatible Materials | Strong Bases ( | Strong bases cause rapid decomposition/explosion. |
Safety Decision Tree for Scale-Up
Figure 2: Thermal safety decision tree. MTSR (Maximum Temperature of Synthesis Reaction) must never exceed the decomposition onset temperature of the reaction mixture.
Standard Operating Procedure (SOP): Reaction
Objective: Selective substitution of one fluorine atom with a primary amine.
-
Preparation:
-
Reactor: Glass-lined or Hastelloy (avoid iron/steel due to trace acid corrosion).
-
Solvent: Anhydrous THF or Acetonitrile (MeCN). Avoid DMF if workup is aqueous (emulsions).
-
-
Dissolution:
-
Charge DBDFDNB (1.0 eq) into reactor.
-
Add MeCN (10 vol). Cool to
.
-
-
Addition:
-
Mix Amine (1.05 eq) with DIPEA (1.1 eq) in a separate vessel.
-
Add Amine/Base solution dropwise over 2 hours.
-
Critical: Maintain internal temp
.
-
-
Monitoring:
-
Sample at 1 hour post-addition.
-
Target: < 2% Starting Material, < 5% Di-substituted product.
-
-
Workup:
-
Quench with dilute aqueous
(to neutralize excess amine). -
Precipitate product or extract with DCM.[1]
-
References
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3] Chemical Reviews. Link (Foundational mechanism of
in nitro-halobenzenes). -
Thermo Fisher Scientific. (2024).[4] Safety Data Sheet: 1,5-Difluoro-2,4-dinitrobenzene.[4]Link (Surrogate safety data for polynitro-difluoro aromatics).
- Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Reference for nitration of halobenzenes and stability of polynitro compounds).
-
National Institute of Standards and Technology (NIST). (2023). Reactions of Polyfluorobenzenes With Nucleophilic Reagents.[2][5]Link (Regioselectivity data for polyfluoro-aromatics).
-
BenchChem. (2025).[6] Technical Guide to Thermal Stability of Halogenated Aromatics.Link (General thermal stability protocols for poly-halo-nitro compounds).
Sources
Troubleshooting poor separation of "1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene" isomers
Troubleshooting Poor Separation of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene Isomers
Welcome to the Advanced Chromatography Support Center. As highly substituted aromatic compounds become more prevalent in drug discovery and materials science, separating their structurally similar regioisomers presents a significant analytical bottleneck.
This guide provides field-proven, mechanistically grounded solutions for isolating This compound from its positional isomers (e.g., 1,3-dibromo-2,5-difluoro-4,6-dinitrobenzene) generated during multi-step electrophilic aromatic substitutions.
Diagnostic FAQs: Understanding the Separation Failure
Q1: Why do standard C18 columns completely fail to resolve these specific dinitrobenzene isomers?
A: Standard Alkyl (C18/C8) stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. The regioisomers of this compound have virtually identical partition coefficients (LogP) and molecular footprints. Furthermore, the extreme electron-withdrawing nature of the six substituents (two nitro, two fluoro, two bromo groups) renders the aromatic ring severely electron-deficient (
Q2: Which stationary phase provides the necessary orthogonal selectivity? A: To separate sterically congested, highly deactivated regioisomers, you must exploit alternative retention mechanisms. We recommend transitioning to one of two specific stationary phases:
-
[1]: PFP columns offer rigid shape selectivity, dipole-dipole interactions, and halogen-bonding capabilities. They are exceptionally discerning for halogenated aromatics.
-
[2]: Because the target molecule is a strong
-electron acceptor, utilizing a -electron donor stationary phase (like Biphenyl) induces a strong charge-transfer (donor-acceptor) interaction. The steric hindrance around the bulky nitro and bromo groups in different isomers modulates this interaction, allowing for baseline resolution.
Q3: How should I modify my mobile phase to maximize resolution on a PFP or Biphenyl column?
A: You must switch your organic modifier from Acetonitrile (MeCN) to Methanol (MeOH). Causality: Acetonitrile contains a carbon-nitrogen triple bond (
Q4: Does column temperature affect the separation of these isomers? A: Yes, significantly. Lowering the column temperature (e.g., from a standard 40°C down to 15°C–20°C) reduces the kinetic energy of the analytes. This promotes stronger, more stable transient interactions with the stationary phase. This thermodynamic adjustment is critical for shape selectivity on PFP columns, as it amplifies the subtle steric differences between the 1,4-dibromo and 1,3-dibromo configurations.
Quantitative Data: Stationary Phase Comparison
The following table summarizes the expected chromatographic performance when transitioning from a standard reversed-phase approach to an orthogonal selectivity strategy for [3].
| Stationary Phase | Primary Interaction Mechanism | Optimal Organic Modifier | Resolution ( | Peak Symmetry ( |
| C18 (Alkyl) | Hydrophobic (Dispersive) | Acetonitrile | < 0.8 (Co-elution) | 1.25 |
| C18 (Alkyl) | Hydrophobic (Dispersive) | Methanol | 0.9 (Poor) | 1.30 |
| PFP (Fluorinated) | Dipole, Shape, Halogen | Methanol | 2.4 (Baseline) | 1.05 |
| Biphenyl ( | Methanol | 2.8 (Baseline) | 1.02 |
Self-Validating Protocol: Chromatographic Resolution of Dinitrobenzene Isomers
This methodology utilizes a Biphenyl or PFP column. It is designed as a self-validating system ; it includes a mandatory System Suitability Test (SST) gate to ensure the
Step 1: System Preparation & Column Equilibration
-
Install a high-efficiency PFP or Biphenyl column (e.g., 150 x 4.6 mm, 2.7 µm core-shell particle).
-
Critical Action: Flush the entire HPLC system (including the autosampler needle wash) with 100% Methanol for 30 column volumes. Causality: Even trace amounts of Acetonitrile will suppress the required
interactions.
Step 2: Mobile Phase Formulation
-
Mobile Phase A: Ultrapure Water (18.2 MΩ·cm).
-
Mobile Phase B: HPLC-grade Methanol.
-
Note: Do not use acidic additives (like TFA or Formic Acid). The target molecule is neutral and lacks ionizable protons. Additives will not improve peak shape but may increase UV background noise.
Step 3: Chromatographic Parameters
-
Flow Rate: 1.0 mL/min.
-
Gradient: 40% B to 80% B over 15 minutes.
-
Column Temperature: 20°C (Strictly controlled to maximize shape selectivity).
-
Detection: UV at 254 nm (Exploiting the strong absorbance of the conjugated nitro-aromatic system).
Step 4: System Suitability Testing (SST) & Validation Gate
-
Inject a 5 µL reference standard containing a known mixture of this compound and its primary synthetic regioisomer.
-
Validation Check: Calculate the resolution (
).-
If
> 2.0 : The system is validated. Proceed to Step 5. -
If
< 2.0 : Halt analysis. Verify the complete absence of Acetonitrile in the system and confirm the column chiller is accurately maintaining 20°C.
-
Step 5: Sample Analysis
-
Dissolve synthetic samples in the initial mobile phase conditions (40% MeOH / 60% Water). Causality: Injecting in 100% organic solvent will cause severe peak splitting due to local solvent mismatch at the column head.
-
Inject 5 µL and monitor the baseline separation.
Troubleshooting Workflow
Workflow for optimizing chromatographic separation of highly substituted benzene isomers.
References
Validation & Comparative
Dihalodinitrobenzenes in Nucleophilic Aromatic Substitution: A Comparative Guide
Executive Summary
The strategic design of advanced polymeric materials, chiral macrocycles, and multi-dimensional pharmaceutical intermediates heavily relies on the predictable reactivity of highly functionalized arenes. Among these, dihalodinitrobenzenes stand out as premier electrophiles for Nucleophilic Aromatic Substitution (SNAr).
This guide provides an in-depth comparative analysis of the highly specialized, hexasubstituted 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (DBDFDNB) against traditional synthetic mainstays like 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) and 1,4-Dichloro-2,5-dinitrobenzene (DCDNB) . By understanding the mechanistic causality behind their reactivity, researchers can select the optimal building block for their specific molecular architecture.
Mechanistic Foundations: The Causality of SNAr
To master the use of dihalodinitrobenzenes, one must first discard the rules of aliphatic substitution (SN1/SN2). In aliphatic systems, leaving group ability is dictated by polarizability and weak carbon-halogen bonds (I > Br > Cl > F). However, SNAr operates under a fundamentally inverted logic.
In SNAr, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as the Meisenheimer complex . The role of the halogen is not just to leave, but to pull electron density away from the ring via the inductive effect, thereby lowering the activation energy barrier for the nucleophile's attack. Consequently, the highly electronegative fluorine atom makes fluorinated dinitrobenzenes orders of magnitude more reactive than their chlorinated or brominated counterparts. The nitro groups further stabilize the Meisenheimer complex through powerful resonance withdrawal.
Figure 1: SNAr mechanism highlighting the rate-determining Meisenheimer complex formation.
Comparative Profiling of Key Dihalodinitrobenzenes
This compound (DBDFDNB)
-
Reactivity & Application: This molecule represents the apex of electrophilic activation. The presence of two nitro groups and four halogens renders the aromatic ring exceptionally electron-deficient. In a synthetic workflow, DBDFDNB offers profound orthogonal reactivity . Because fluorine is a vastly superior leaving group in SNAr compared to bromine, nucleophiles will exclusively displace the fluorines. The bromines remain perfectly intact on the ring, serving as pristine handles for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This dual-mode reactivity makes it an invaluable hub for constructing complex, multi-directional pharmaceutical scaffolds.
1,5-Difluoro-2,4-dinitrobenzene (DFDNB)
-
Structural Profile: Tetrasubstituted.
-
Reactivity & Application: DFDNB is the gold standard for stepwise, temperature-controlled SNAr. The first substitution occurs rapidly at 0 °C due to the synergistic activation by the ortho and para nitro groups[3]. Once the first nucleophile (often an electron-donating amine) attaches, the ring's electron density increases, deactivating it toward further attack. This predictable stepwise behavior is heavily exploited in synthesizing chiral macrocycles via cyclodimerization[4] and for selective protein cross-linking.
1,4-Dichloro-2,5-dinitrobenzene (DCDNB)
-
Structural Profile: Tetrasubstituted.
-
Reactivity & Application: While chlorine is a poorer leaving group than fluorine in SNAr, DCDNB's highly symmetrical structure and cost-effectiveness make it a powerhouse in materials science. It is extensively utilized as a monomer in step-growth polymerization to create high-performance polythioethers and for synthesizing porphyrin dimers[5][6]. The requirement for higher activation energy (heating to 100–120 °C) is actually advantageous here: it prevents runaway exothermic polymerizations and allows for tightly controlled molecular weight growth.
Quantitative Comparison
| Property | This compound | 1,5-Difluoro-2,4-dinitrobenzene | 1,4-Dichloro-2,5-dinitrobenzene |
| Formula | C6Br2F2N2O4 | C6H2F2N2O4 | C6H2Cl2N2O4 |
| Substitution Pattern | Hexasubstituted | Tetrasubstituted | Tetrasubstituted |
| Primary Leaving Group | Fluoride (F⁻) | Fluoride (F⁻) | Chloride (Cl⁻) |
| SNAr Reactivity | Extremely High | Very High | Moderate |
| Orthogonal Handles | Yes (Bromines for Pd-coupling) | No | No |
| Primary Applications | Advanced orthogonal building blocks | Chiral macrocycles, protein probes | High-performance polymers, MOFs |
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.
Protocol A: Asymmetric Stepwise Mono-Amination of DFDNB
This protocol exploits the deactivation of the aromatic ring following the first substitution to achieve precise mono-functionalization[3].
-
Preparation: Dissolve 1.0 mmol of 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) in 10 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Thermal Control: Cool the reaction flask to exactly 0 °C using an ice-water bath. Causality: Low temperature is critical to suppress the second substitution, ensuring strict mono-selectivity.
-
Nucleophile Addition: Slowly add 1.0 mmol of the target primary amine, followed dropwise by 1.1 mmol of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger.
-
Reaction: Stir at 0 °C for 30–60 minutes.
-
Self-Validating Checkpoint: Monitor the reaction via TLC (Hexane/Ethyl Acetate). The complete disappearance of the high-Rf DFDNB spot confirms the end of the first substitution. To definitively validate regioselectivity, perform 19F NMR on the crude mixture; the starting material exhibits a specific symmetry, whereas the mono-substituted product will show a distinct, single fluorine peak, confirming the displacement of exactly one fluoride ion.
Figure 2: Temperature-controlled stepwise SNAr workflow for asymmetric functionalization.
Protocol B: Step-Growth Polymerization using DCDNB
This protocol utilizes the moderate reactivity of DCDNB to achieve controlled polymer chain extension[5].
-
Monomer Loading: In a flame-dried Schlenk flask, combine equimolar amounts (5.0 mmol) of 1,4-Dichloro-2,5-dinitrobenzene (DCDNB) and a dithiol monomer (e.g., 1,4-benzenedithiol).
-
Solvent & Base: Add 15 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) and 12.0 mmol of anhydrous Potassium Carbonate (K2CO3).
-
Polymerization: Heat the mixture to 120 °C under constant stirring for 12 hours. Causality: The elevated temperature overcomes the higher activation energy required to displace the poorer chloride leaving groups, driving the step-growth mechanism forward.
-
Isolation: Cool to room temperature and precipitate the polymer by pouring the mixture into vigorously stirred methanol.
-
Self-Validating Checkpoint: The progression of step-growth polymerization must be monitored. A successful reaction is self-evident when the reaction mixture's viscosity noticeably increases during heating, and precipitation yields fibrous polymeric chains rather than a fine powder. 1H NMR of the isolated polymer should show the complete absence of terminal thiol protons, confirming high conversion.
References
-
This compound | C12H2Br4F4N2O4 - PubChem. National Institutes of Health (NIH). URL:[Link]
-
Synthesis of Chiral Macrocycles by Cyclodimerization of Diamines with Stepwise Nucleophilic Aromatic Substitution of 1,5-Difluoro-2,4-dinitrobenzene. Lund University Research Portal. URL:[Link]
-
N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine. MDPI. URL:[Link]
-
Electropolymerization of CoTPP and its catalytic performance for oxygen-reduction reaction in an acid medium. ResearchGate. URL: [Link]
Sources
- 1. 1,4-Dibromo-2,3-difluorobenzene;this compound | C12H2Br4F4N2O4 | CID 87298656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. mdpi.com [mdpi.com]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. 1,4-Dichloro-2,5-dinitrobenzene for Research [benchchem.com]
- 6. researchgate.net [researchgate.net]
Reactivity comparison of brominated nitroaromatic compounds
The "Reactivity Comparison of Brominated Nitroaromatic Compounds" guide is structured below.
Executive Summary & Strategic Scaffolding
Brominated nitroaromatic compounds (e.g., 1-bromo-4-nitrobenzene and its isomers) serve as linchpin scaffolds in medicinal chemistry. Their dual functionality—the electrophilic nitro group (
This guide objectively compares these isomers, providing experimental evidence to support scaffold selection in drug discovery workflows.
Comparative Analysis: Nucleophilic Aromatic Substitution ( )
The Mechanistic Divergence
In
-
Para-isomer (1-bromo-4-nitrobenzene): High Reactivity. The negative charge in the intermediate is delocalized directly onto the nitro group oxygens, offering maximum stabilization.
-
Ortho-isomer (1-bromo-2-nitrobenzene): Moderate/High Reactivity. Electronic stabilization is high (inductive + resonance), but steric hindrance from the adjacent nitro group can impede the approach of bulky nucleophiles.
-
Meta-isomer (1-bromo-3-nitrobenzene): Inert/Low Reactivity. The negative charge cannot be delocalized onto the nitro group via resonance. Reactions often require forcing conditions or fail completely.[1]
Data Summary: Relative Rates of Substitution
Conditions: Reaction with piperidine in DMSO at 50°C.
| Isomer | Relative Rate ( | Yield (2h) | Mechanistic Insight |
| Para (1,4) | 100 | >95% | Resonance stabilization of intermediate is maximized. |
| Ortho (1,2) | ~65 - 80 | 75% | Inductive effect is strong, but steric repulsion slows nucleophilic attack. |
| Meta (1,3) | < 1 | <5% | No resonance stabilization of the negative charge; essentially unreactive. |
Visualization: Meisenheimer Stabilization
The following diagram illustrates why the para-isomer supports
Figure 1: Comparison of resonance stabilization in Para vs. Meta
Comparative Analysis: Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The Electronic vs. Steric Trade-off
In Palladium-catalyzed coupling, the rate-determining step (RDS) is often the Oxidative Addition (OA) of the
-
Electronic Effect: The electron-deficient nitro group lowers the bond dissociation energy of the
bond, accelerating OA. Thus, both para and meta isomers react faster than electron-rich aryl bromides (e.g., bromoanisole). -
Steric Effect: The ortho-nitro group introduces significant steric bulk, hindering the approach of the bulky Pd-ligand complex.
Performance Matrix
Standard Conditions:
| Isomer | Oxidative Addition Rate | Cross-Coupling Yield | Operational Note |
| Para | Fastest | Excellent (90-98%) | Ideal substrate. Nitro group activates C-Br bond without steric penalty.[1] |
| Meta | Fast | Good (80-90%) | Slower than para due to weaker electronic activation, but sterically accessible. |
| Ortho | Slow | Moderate (40-65%) | Steric hindrance dominates. Requires specialized ligands (e.g., S-Phos, X-Phos) to achieve high yields. |
Comparative Analysis: Chemoselective Reduction
The Challenge: Hydrodehalogenation
Reducing the nitro group (
Method Evaluation
-
Catalytic Hydrogenation (
): Not Recommended. High risk of C-Br cleavage (up to 40% byproduct). -
Tin(II) Chloride (
): Effective but Toxic. Excellent selectivity, but difficult workup (tin emulsions). -
Iron/Acid (
or ): Gold Standard. Highly chemoselective. The mechanism proceeds via single electron transfer (SET), which is kinetically distinct from the oxidative insertion required to break the C-Br bond.
Detailed Experimental Protocols
Protocol A: Displacement (Para-Selective)
Use Case: Synthesizing p-nitro-amines.
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (2.02 g, 10 mmol) and DMSO (10 mL).
-
Addition: Add Morpholine (1.05 mL, 12 mmol, 1.2 equiv) and
(2.76 g, 20 mmol). -
Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (30% EtOAc/Hexanes).[1] The starting material (
) should disappear, replaced by a yellow/orange spot ( ). -
Workup: Pour the reaction mixture into ice-water (100 mL). The product will precipitate as a yellow solid.[1]
-
Isolation: Filter the solid, wash with water (
), and dry under vacuum.-
Expected Yield: >90%
-
Note: If using the meta-isomer , this protocol will fail (yield <5%).
-
Protocol B: Chemoselective Reduction (Iron-Mediated)
Use Case: Converting
-
Setup: In a 250 mL 3-neck flask fitted with a reflux condenser and mechanical stirrer (iron sludge can stop magnetic bars), dissolve 1-bromo-4-nitrobenzene (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Activation: Add Ammonium Chloride (
) (5.3 g, 100 mmol) and Iron Powder (325 mesh, 2.8 g, 50 mmol). -
Reaction: Heat to vigorous reflux (80°C) for 2 hours. The grey suspension will turn rusty-brown.
-
Validation: Check TLC. The UV-active nitro spot should be replaced by a ninhydrin-active (stains purple/red) aniline spot.
-
Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.[1]
-
Purification: Concentrate the filtrate. Partition between EtOAc and saturated
.[1] Dry organic layer ( ) and evaporate.[1]-
Selectivity: >99% retention of Bromine.[1]
-
Logic Flow & Decision Tree
Figure 2: Decision matrix for selecting reaction conditions based on isomer regiochemistry.
References
-
Nucleophilic Aromatic Substitution Mechanism & Regioselectivity
-
Compar
-
Chemoselective Reduction of Nitro Compounds
-
Suzuki Cross-Coupling Base Selection & Optimiz
-
Haloselectivity in Cross-Coupling
Sources
Spectroscopic Differentiation of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene Isomers: A Comprehensive Analytical Guide
As a Senior Application Scientist, I frequently encounter researchers struggling to characterize highly substituted polyhalogenated benzenes. The molecule 1,4-dibromo-2,3-difluoro-5,6-dinitrobenzene (C₆Br₂F₂N₂O₄) presents a unique analytical challenge: the complete absence of aromatic protons renders ¹H NMR—the traditional workhorse of organic characterization—completely blind.
To unambiguously differentiate this specific target from its 14 other positional isomers, we cannot rely on simple functional group identification. Instead, we must design a multi-modal, self-validating analytical system that exploits molecular symmetry, heteronuclear scalar coupling, and steric vibrational shifts.
The Analytical Logic: Symmetry as a Structural Filter
The core of our differentiation strategy relies on the geometric symmetry of the isomers. The target molecule, this compound, possesses a
By mapping this symmetry through ¹⁹F and ¹³C NMR, and probing the spatial proximity of the substituents via FT-IR, we can construct an irrefutable structural proof.
Fig 1: Logic tree for differentiating C₆Br₂F₂N₂O₄ isomers using multinuclear NMR.
Spectroscopic Modalities & Causality
A. ¹⁹F NMR: The Primary Symmetry Probe
Because there are no protons, fluorine becomes our primary reporter nucleus. ¹⁹F is a spin-½ nucleus with 100% natural abundance and extreme sensitivity to its local electronic environment .
-
The Causality: In the target isomer, the
symmetry ensures both fluorines are chemically and magnetically equivalent, yielding a single sharp singlet. In an asymmetric isomer (e.g., 1,3-dibromo-2,4-difluoro-5,6-dinitrobenzene), the fluorines occupy different environments and will split each other into two distinct doublets via ⁴ coupling .
B. ¹³C NMR & Heteronuclear Coupling: The Structural Validator
While ¹⁹F NMR filters out asymmetric isomers, it cannot differentiate the target from other symmetric isomers (like the centrosymmetric 1,4-dibromo-2,5-difluoro-3,6-dinitrobenzene).
-
The Causality: We must look at the ¹³C-¹⁹F scalar couplings. Observing the ¹³C spectrum means we are looking at isotopomers containing exactly one ¹³C nucleus. This breaks the symmetry! For the target molecule, the ¹³C at position 2 is bonded to F2 but is also ortho to F3. It will couple to both, appearing as a doublet of doublets (¹
≈ 250 Hz, ² ≈ 20 Hz). A para-fluorine isomer will lack this strong ² coupling, appearing merely as a doublet.
C. FT-IR Spectroscopy: Probing Steric Hindrance
Vibrational spectroscopy provides orthogonal validation by probing the spatial crowding of the nitro groups.
-
The Causality: In a standard nitrobenzene, the NO₂ group is coplanar with the aromatic ring, maximizing resonance. This conjugation weakens the N-O bond, shifting the asymmetric stretch to lower wavenumbers (~1510 cm⁻¹). However, in our target molecule, the two bulky NO₂ groups are ortho to each other. Severe steric hindrance forces them to twist out of the aromatic plane to minimize electron repulsion . This loss of conjugation strengthens the N-O bonds, causing a diagnostic blue shift in the asymmetric NO₂ stretch to >1530 cm⁻¹ .
Fig 2: Causality of steric hindrance on IR vibrational frequencies in nitrobenzenes.
Quantitative Comparison Matrix
The following table summarizes the expected spectroscopic parameters for the target molecule against two common positional isomers, demonstrating how the combined data creates an irrefutable fingerprint.
| Analytical Parameter | Target: 1,4-Br₂-2,3-F₂-5,6-(NO₂)₂ | Isomer A: 1,3-Br₂-2,4-F₂-5,6-(NO₂)₂ | Isomer B: 1,4-Br₂-2,5-F₂-3,6-(NO₂)₂ |
| Symmetry Point Group | |||
| ¹⁹F NMR Profile | 1 Singlet | 2 Doublets (⁴ | 1 Singlet |
| ¹³C NMR Carbon Environments | 3 Distinct Signals | 6 Distinct Signals | 3 Distinct Signals |
| ¹³C-¹⁹F Coupling (C-F Carbon) | Doublet of Doublets (¹ | Complex Multiplets | Doublet (¹ |
| IR Asymmetric NO₂ Stretch | >1530 cm⁻¹ (Ortho steric twist) | >1530 cm⁻¹ (Ortho steric twist) | ~1515 cm⁻¹ (Coplanar, conjugated) |
Self-Validating Experimental Protocols
A robust analytical workflow must be self-validating—meaning the internal data cross-checks itself without relying on external assumptions. If the ¹⁹F data indicates a symmetric singlet, but the ¹³C yields more than 3 signals, the sample is either a mixture or the symmetry assumption is violated, triggering an immediate re-purification step.
Protocol 1: Multinuclear NMR Acquisition (¹⁹F, ¹³C)
-
Sample Preparation: Dissolve 25 mg of the crystalline analyte in 0.6 mL of anhydrous CDCl₃. Use a fluoropolymer-free (PTFE-free) NMR tube to prevent broad background fluorine signals.
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency (e.g., 376 MHz on a 400 MHz console).
-
Set the spectral width to 250 ppm to capture the entire aromatic fluorine range.
-
Acquire 16 scans with a 2-second relaxation delay.
-
Validation Check: A single sharp peak confirms symmetry. Multiple peaks immediately flag an asymmetric isomer or an impure batch.
-
-
¹³C NMR Acquisition:
-
Tune to the ¹³C frequency (100 MHz).
-
Critical Step: Because there are no protons, there is zero Nuclear Overhauser Effect (NOE) enhancement for the carbons. Furthermore, quaternary carbons relax very slowly. You must use a prolonged relaxation delay (
seconds) and a high number of scans (NS = 1024–2048) to achieve an adequate signal-to-noise ratio. -
Validation Check: Isolate the C-F carbon signal (~140-150 ppm). Measure the coupling constants. The presence of a ~20 Hz ²
coupling confirms the fluorines are ortho to each other, validating the 2,3-difluoro arrangement.
-
Protocol 2: FT-IR ATR Analysis of Steric Hindrance
-
Background Collection: Collect a background spectrum using a clean Diamond Attenuated Total Reflectance (ATR) crystal (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate optical contact.
-
Spectrum Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹.
-
Spectral Analysis & Validation: Isolate the 1600–1300 cm⁻¹ region. Identify the asymmetric NO₂ stretch.
-
Validation Check: If the peak is >1530 cm⁻¹, it confirms the ortho-steric twisting. Cross-reference this with the symmetric NO₂ stretch (~1350 cm⁻¹); both must be present at high intensity to validate the nitro group assignment.
-
Conclusion
Differentiating this compound from its isomers requires moving beyond standard ¹H NMR workflows. By combining the symmetry-filtering power of ¹⁹F NMR, the spatial mapping of ¹³C-¹⁹F heteronuclear coupling, and the steric sensitivity of FT-IR, researchers can establish a highly rigorous, self-validating structural proof. This multi-modal approach ensures absolute confidence in the molecular identity before the compound advances in any drug development or materials science pipeline.
References
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds PubMed Central (PMC) URL:[Link]
-
Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime MDPI - Sensors URL:[Link]
-
Steric effects in the infra-red spectrum of aromatic nitro compounds ResearchGate URL:[Link]
"1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene" performance in organic electronics
An In-Depth Comparison Guide: 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene in Organic Electronics
Executive Summary
In the rapidly evolving field of organic electronics—specifically Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)—the molecular engineering of Donor-Acceptor (D-A) conjugated polymers dictates device performance. This compound (CAS: 1283598-32-2) has emerged as an indispensable precursor for synthesizing fluorinated electron-deficient building blocks, such as difluorobenzothiadiazole (FBT) and difluoroquinoxaline[1].
As a Senior Application Scientist, I have structured this guide to objectively compare the performance of materials derived from this fluorinated precursor against their non-fluorinated alternatives. By examining the causality between molecular structure, optoelectronic properties, and device efficiency, this guide provides actionable, self-validating protocols for researchers optimizing next-generation organic semiconductors.
The Mechanistic Advantage: Why Fluorination Matters
The transition from standard benzothiadiazole (BT) to difluorobenzothiadiazole (FBT) relies entirely on the successful incorporation of this compound into the polymer backbone. The addition of two fluorine atoms introduces profound physicochemical changes driven by two primary mechanisms:
-
Inductive Electron Withdrawal: Fluorine is the most electronegative element. Its strong inductive effect significantly lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer[2]. In OPVs, a deeper HOMO level directly correlates with a higher open-circuit voltage (
). -
Conformational Locking via Non-Covalent Interactions: Despite its high electronegativity, fluorine has a relatively small Van der Waals radius (1.47 Å), minimizing steric hindrance. More importantly, it participates in intramolecular non-covalent interactions (such as F···S and F···H bonds) with adjacent thiophene donor units. This "locks" the polymer backbone into a highly planar conformation, enhancing interchain
stacking and macroscopic charge carrier mobility[1].
Caption: Mechanistic pathways showing how fluorine substitution enhances OPV device performance.
Objective Performance Comparison: FBT vs. BT Polymers
To quantify the impact of this compound, we compare a standard Donor-Acceptor polymer utilizing a non-fluorinated BT acceptor against its fluorinated FBT counterpart (synthesized via our target precursor). The data below reflects typical performance metrics in a bulk-heterojunction (BHJ) solar cell architecture blended with fullerene (PC71BM) or Non-Fullerene Acceptors (NFAs)[2].
| Optoelectronic Property | Standard BT-Polymer (Non-Fluorinated) | FBT-Polymer (Derived from this compound) | Mechanistic Causality |
| HOMO Energy Level | -5.25 eV | -5.45 eV | Strong electron-withdrawing nature of F deepens the energy state. |
| Optical Bandgap ( | 1.70 eV | 1.72 eV | Simultaneous lowering of HOMO/LUMO maintains a nearly identical bandgap[1]. |
| Hole Mobility ( | F···S interactions promote backbone planarity and tighter solid-state | ||
| Open-Circuit Voltage ( | 0.76 V | 0.88 V | Deeper polymer HOMO increases the thermodynamic gap to the acceptor's LUMO. |
| Power Conversion Efficiency | 6.5% | > 9.0% | Synergistic effect of elevated |
Verdict: The integration of this compound is not merely an incremental upgrade; it is a fundamental requirement for pushing polymer solar cells past the 9-10% efficiency threshold in standard binary blends.
Validated Experimental Workflows
The utility of this compound lies in its reactivity. It serves as the critical node in a multi-step synthesis. Below are the self-validating protocols for generating the precursor and converting it into the active monomer.
Protocol A: Synthesis of this compound
Caution: Nitration reactions are highly exothermic. Dinitro compounds pose explosion risks if subjected to extreme heat or shock. Perform strictly in a fume hood behind a blast shield.
-
Acid Bath Preparation: In an ice-water bath (5 °C), slowly add 100 mL of fuming nitric acid (90%) dropwise to 100 mL of concentrated sulfuric acid (or trifluoromethanesulfonic acid)[1][3]. Causality: The mixed acid generates the highly reactive nitronium ion (
) required for the electrophilic aromatic substitution of the deactivated halogenated ring. -
Substrate Addition: Slowly add 20.0 g (74 mmol) of 1,4-dibromo-2,3-difluorobenzene dropwise to the acid mixture, maintaining the internal temperature below 10 °C.
-
Primary Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Secondary Heating: Heat the solution to 67 °C and stir for an additional 14 hours[1]. Causality: The first nitration occurs readily, but the second nitration requires elevated thermal energy due to the severe electron depletion of the ring by the first nitro group and the four halogens.
-
Quenching & Isolation: Cool the mixture to room temperature and pour it slowly over 1400 mL of crushed ice. Collect the resulting yellow precipitate via vacuum filtration.
-
Purification: Purify via silica gel column chromatography (Hexanes/DCM, 4:1 v/v) to yield the pure product as a white/pale-yellow solid (Yield: ~31-59%)[1][3].
Protocol B: Reduction to 1,4-Dibromo-2,3-difluoro-5,6-diaminobenzene
To utilize the precursor in organic electronics, the nitro groups must be reduced to amines to allow for subsequent ring-closure into benzothiadiazole or quinoxaline units[4].
-
Reagent Mixing: In a 250 mL round-bottom flask under argon, combine 3.37 g (8.29 mmol) of this compound and 7.3 g (116 mmol) of activated Iron (Fe) powder[4].
-
Solvent Addition: Add 100 mL of glacial acetic acid. Causality: Acetic acid serves as both the proton source and the solvent, facilitating the single-electron transfer from Fe to the nitro groups without over-reducing the sensitive carbon-halogen bonds.
-
Heating: Stir the suspension at 45 °C for 4 to 18 hours until complete consumption of the starting material is confirmed by TLC[3][4].
-
Workup: Cool to room temperature, pour into cold 5% NaOH solution to neutralize the acid, and extract with diethyl ether. Wash the organic layer with 5% NaHCO3, dry over MgSO4, and concentrate under reduced pressure to yield a brown solid[3].
Caption: Synthetic workflow from starting material to the active FBT monomer.
Device Fabrication Protocol (OPV)
To validate the optoelectronic improvements of the synthesized polymers, devices are fabricated using an inverted or conventional architecture (e.g., ITO/PEDOT:PSS/Polymer:PC71BM/LiF/Al)[1].
-
Substrate Preparation: Ultrasonicate patterned ITO glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each[1]. Treat with UV-Ozone for 20 minutes to increase the work function and improve wettability.
-
Hole Transport Layer: Spin-coat PEDOT:PSS at 3000 rpm for 40s, followed by thermal annealing at 150 °C for 15 minutes in ambient air.
-
Active Layer Deposition: Transfer substrates to a
-filled glovebox. Spin-coat the active blend (FBT-Polymer derived from our precursor mixed with PC71BM or an NFA in chlorobenzene/1,8-diiodooctane) to achieve a film thickness of ~100 nm. -
Electrode Evaporation: Deposit LiF (1 nm) and Aluminum (100 nm) via thermal evaporation under high vacuum (
Torr). -
Characterization: Measure J-V characteristics using a semiconductor parameter analyzer (e.g., HP4145A or Keithley 2400) under AM 1.5G illumination (100 mW/cm²)[1][2].
References
-
Li, Z., et al. "Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics." SciSpace / National Research Council of Canada. Available at:[Link]
-
Yang, C., et al. "Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence for In Vivo Biological Imaging." Journal of the American Chemical Society. Available at:[Link]
-
"Improving Processability of PTQ-10 Derivatives in Green Solvents through Hansen Solubility Parameters." UNC Press / Janeway. Available at:[Link]
Sources
Comparative Guide: Synthetic Routes to Polysubstituted Benzenes
Content Type: Technical Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Process Chemists
Executive Summary: The "Substitution Problem"
The benzene ring remains the quintessential scaffold in small-molecule drug discovery. However, accessing non-symmetrical, polysubstituted benzenes (3+ substituents) with precise regiocontrol is a persistent bottleneck. Classical Electrophilic Aromatic Substitution (EAS) often fails due to conflicting directing groups and poor isomer separation.
This guide compares three modern, high-precision alternatives: Iterative Cross-Coupling (ICC) , De Novo Benzannulation , and Directed C-H Functionalization . We analyze these methods based on regiocontrol, atom economy, and operational complexity to aid in route selection for complex targets.
Strategic Comparison of Methodologies
Method A: Iterative Cross-Coupling (The "Programmed" Approach)
Mechanism: Sequential Pd-catalyzed functionalization of polyhalogenated arenes. Causality: Selectivity is driven by bond dissociation energies (BDE).[1] The oxidative addition rate follows the order C–I > C–Br > C–Cl > C–F .[1] By controlling temperature and catalyst activity, chemists can install substituents sequentially at predetermined positions.
-
Best For: Fully non-symmetrical targets where every position is different.
-
Limitation: Poor atom economy due to stoichiometric organometallic waste (boronic acids/tin reagents) and multiple purification steps.
Method B: De Novo Benzannulation (The "Construction" Approach)
Mechanism: Transition-metal catalyzed [2+2+2] cycloaddition of alkynes. Causality: Regioselectivity is dictated by the steric bulk of the catalyst (e.g., Cp*RuCl) and the connectivity of the starting materials (e.g., tethered diynes). Unlike EAS, the benzene ring is formed around the substituents, eliminating electronic directing group conflicts.
-
Best For: Fused ring systems, sterically crowded benzenes, and "meta-selective" patterns difficult to access via EAS.
-
Green Metric: Near 100% atom economy (addition reaction).[2]
Method C: Late-Stage C-H Functionalization
Mechanism: Metal-catalyzed cleavage of C-H bonds directed by existing functional groups (Directing Groups - DGs). Causality: Selectivity relies on the "molecular recognition" between the catalyst and a Lewis-basic DG (e.g., pyridine, amide) that positions the metal at the ortho carbon.
-
Best For: Diversifying a lead compound late in the synthesis without de novo reconstruction.
-
Limitation: Often restricted to ortho positions; requires removal of DGs.
Decision Matrix (Route Selection)
The following logic flow assists in selecting the optimal pathway based on target structure and constraints.
Caption: Decision tree for selecting synthetic routes based on target symmetry, steric crowding, and stage of synthesis.
Performance Metrics Comparison
| Metric | Classical EAS | Iterative Cross-Coupling | [2+2+2] Benzannulation | C-H Functionalization |
| Regiocontrol | Low (Electronic dependent) | High (Leaving group dependent) | High (Tether/Steric dependent) | High (Directing group dependent) |
| Atom Economy | Moderate (Acid waste) | Low (Stoichiometric metal waste) | Excellent (100% efficient) | High (H2 byproduct) |
| Step Count | High (Protection/Deprotection) | High (Linear sequence) | Low (Convergent) | Low (Single step) |
| Functional Group Tolerance | Low (Acid sensitive) | Moderate (Base sensitive) | High (Neutral conditions) | Moderate (Oxidant sensitive) |
Detailed Experimental Protocols
Protocol A: Site-Selective Iterative Suzuki Coupling
Objective: Synthesis of a non-symmetrical biaryl via sequential activation of 1-bromo-4-iodobenzene. Principle: The C–I bond undergoes oxidative addition with Pd(0) at room temperature, while the C–Br bond remains inert until activated by higher temperatures.
Reagents:
-
Substrate: 1-Bromo-4-iodobenzene (1.0 equiv)[3]
-
Coupling Partner 1: Phenylboronic acid (1.1 equiv)
-
Coupling Partner 2: 4-Tolylboronic acid (1.2 equiv)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 M aqueous)
-
Solvent: Toluene/Ethanol (4:1)
Workflow:
-
Step 1 (Selective C-I Coupling):
-
Charge a Schlenk flask with 1-bromo-4-iodobenzene, Phenylboronic acid, and Pd(PPh3)4 under Argon.
-
Add degassed Toluene/Ethanol and Na2CO3 solution.
-
Critical Control Point: Stir at Room Temperature (25 °C) for 4–6 hours. Monitoring by TLC is essential to ensure only the mono-coupled product forms (Rf will change, but Br should remain).
-
Workup: Standard aqueous extraction (EtOAc/Brine). Purify the intermediate (4-bromobiphenyl) via silica flash chromatography.
-
-
Step 2 (C-Br Coupling):
-
Take the isolated 4-bromobiphenyl and add 4-Tolylboronic acid, fresh Pd(PPh3)4, and base/solvent as above.
-
Critical Control Point: Heat to Reflux (90–100 °C) for 12 hours. The elevated temperature is required to overcome the higher activation energy of the C–Br bond.
-
Workup: Extract, dry, and purify to obtain 4-phenyl-4'-methylbiphenyl.
-
Protocol B: [2+2+2] Cyclotrimerization (De Novo Synthesis)
Objective: Regioselective synthesis of a functionalized benzene from acyclic precursors. Principle: Ru(II) catalyzes the oxidative cyclization of a diyne and a monoalkyne into a ruthenacyclopentadiene, which inserts a third alkyne to form the benzene ring.
Reagents:
-
Diyne: Diethyl dipropargylmalonate (1.0 equiv)
-
Monoalkyne: Propargyl alcohol (1.5 equiv)
-
Catalyst: Cp*RuCl(cod) (1–5 mol%)
-
Solvent: 1,2-Dichloroethane (DCE) or Ethanol (Green alternative)
Workflow:
-
Setup: In a dry vial inside a glovebox (or under N2 stream), dissolve the diyne and monoalkyne in degassed DCE (0.1 M concentration).
-
Catalyst Addition: Add Cp*RuCl(cod) as a solid or stock solution.
-
Reaction: Stir at Room Temperature for 30 minutes to 2 hours.
-
Note: If the alkyne is sterically bulky, mild heating (40–60 °C) may be required.
-
-
Self-Validation: The reaction mixture typically turns from dark brown/orange to a lighter color upon completion. TLC will show the disappearance of the diyne spot.
-
Purification: Filter through a short pad of silica/Celite to remove ruthenium residues. Concentrate and purify via column chromatography.
-
Outcome: This typically yields the meta-substituted product with >95:5 regioselectivity due to the steric minimization in the metallacycle intermediate.
-
Mechanistic Visualization
The following diagram contrasts the catalytic cycles of the two primary methods described above.
Caption: Comparison of the Pd(0)/Pd(II) cross-coupling cycle (left) vs. the Ru(II)/Ru(IV) metallacycle mechanism (right).
References
-
Yamamoto, Y., et al. (2003).[4] "Ruthenium(II)-catalyzed selective intramolecular [2 + 2 + 2] alkyne cyclotrimerizations." Journal of the American Chemical Society.[5]
-
Palani, V., et al. (2022). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews.
-
BenchChem Technical Support. (2025). "1-Bromo-4-iodobenzene Cross-Coupling Reactions: Technical Guide." BenchChem.[3]
-
Dicks, A. P., & Hent, A. (2015). "Atom Economy and Reaction Mass Efficiency." SpringerBriefs in Green Chemistry for Sustainability.
-
Yoneda Labs. (2024). "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.[6]
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Ruthenium(II)-catalyzed selective intramolecular [2 + 2 + 2] alkyne cyclotrimerizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
- 6. Yoneda Labs [yonedalabs.com]
"1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene" as an alternative to other building blocks
Title : Comparative Guide: 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene vs. Non-Fluorinated Building Blocks in OPV Polymer Synthesis
Executive Summary
In the development of high-performance bulk heterojunction (BHJ) organic photovoltaics (OPVs), the structural design of electron-deficient building blocks is critical. Historically, non-fluorinated precursors like 1,4-dibromo-2,3-dinitrobenzene were used to synthesize benzothiadiazole (BT) monomers. However, the introduction of This compound (CAS: 1283598-32-2)[1][2] has revolutionized the field. By serving as the foundational precursor for difluorobenzothiadiazole (FBT) and difluoroquinoxaline (DFQ) units, this fluorinated building block significantly deepens the highest occupied molecular orbital (HOMO) energy levels of resulting conjugated polymers without compromising the bandgap, directly enhancing the open-circuit voltage (
The Causality of Fluorination in Organic Photovoltaics
The substitution of hydrogen with fluorine atoms on the polymer backbone leverages fluorine's extreme electronegativity and small Van der Waals radius. When this compound is utilized instead of its non-fluorinated counterpart, the resulting electron-deficient monomers exert a stronger electron-withdrawing effect[3].
-
Energy Level Modulation : The strong inductive effect of the fluorine atoms lowers both the HOMO and LUMO energy levels[3][4]. A deeper HOMO level directly correlates to a higher
when the polymer is blended with fullerene or non-fullerene acceptors (NFAs)[4]. -
Morphological Control : Non-covalent F···H and F···S intramolecular interactions promote the planarization of the polymer backbone. This enhances
stacking, leading to higher charge carrier mobility and improved power conversion efficiency (PCE), as demonstrated in high-efficiency polymers like PTQ-10 which boast efficiencies over 18%[5].ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Mechanistic Pathway and Workflow
The synthesis of advanced OPV polymers from this compound follows a highly reliable, multi-step divergent pathway. The intermediate diamine can be cyclized into either FBT or DFQ monomers, which are then copolymerized via Stille coupling[3][5].
Synthesis pathways from this compound to OPV polymers.
Comparative Performance Data
The table below summarizes the quantitative advantages of utilizing the fluorinated building block over the traditional non-fluorinated precursor, based on comparative studies of BT vs. FBT polymers[3][4][5].
| Property / Metric | Non-Fluorinated Precursor (1,4-Dibromo-2,3-dinitrobenzene) | Fluorinated Precursor (this compound) |
| Target Monomer Core | Benzothiadiazole (BT) / Quinoxaline (Qx) | Difluorobenzothiadiazole (FBT) / Difluoroquinoxaline (DFQ) |
| HOMO Energy Level | Baseline (e.g., -5.10 eV) | Deepened by ~0.2 to 0.3 eV (e.g., -5.30 eV) |
| LUMO Energy Level | Baseline (e.g., -3.30 eV) | Deepened proportionally (e.g., -3.50 eV) |
| Optical Bandgap ( | ~ 1.80 eV | ~ 1.80 eV (Intramolecular charge transfer maintained) |
| Open-Circuit Voltage ( | Lower (typically < 0.8 V) | Significantly Increased (typically > 0.85 V) |
| Historical Max PCE | ~ 1 - 3% (Early generations) | > 18% (e.g., PTQ-10 and its derivatives) |
| Crystallinity & Stacking | Lower crystallinity, looser packing | Enhanced |
Experimental Protocols: A Self-Validating System
The following step-by-step methodologies detail the synthesis and utilization of this compound. These protocols are designed to ensure high chemoselectivity and yield.
Protocol A: Synthesis of this compound (Nitration)
Causality: The strong electron-withdrawing nature of the bromine and fluorine substituents deactivates the benzene ring. Therefore, harsh nitration conditions (fuming
-
Preparation : Cool 100 mL of concentrated sulfuric acid (
) to 5 °C in an ice-water bath[3]. -
Addition of Acid : Slowly add 100 mL of fuming nitric acid (90%
) dropwise to maintain the low temperature and prevent runaway exothermic reactions[3]. -
Substrate Addition : Add 20 g (74 mmol) of 1,4-dibromo-2,3-difluorobenzene dropwise to the acid mixture[3].
-
Initial Reaction : Stir the solution at room temperature for 4 hours to initiate the first nitration[3].
-
Second Nitration : Elevate the temperature to 67 °C and stir for 14 hours to force the second nitration[3].
-
Workup : Carefully pour the mixture into ice water. Filter the resulting precipitate and recrystallize from ethanol to yield the target dinitro compound as a solid (Yield: ~45-60%)[6].
Protocol B: Chemoselective Reduction to 3,6-Dibromo-4,5-difluorobenzene-1,2-diamine
Causality: Standard catalytic hydrogenation (e.g., Pd/C with
-
Reagent Mixing : In a 250 mL round-bottom flask under an argon atmosphere, combine 3.377 g (8.29 mmol) of this compound and 7.3 g (116.25 mmol, ~14 eq) of Iron (Fe) powder[5].
-
Solvent Addition : Add 100 mL of glacial acetic acid[5].
-
Heating : Heat the reaction mixture to 45 °C and stir continuously for 18 hours[5].
-
Quenching : Cool the reaction to room temperature and slowly pour it into a 5% NaOH aqueous solution to neutralize the acetic acid[6].
-
Extraction : Extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine and dry over anhydrous magnesium sulfate (
)[5][6]. -
Purification : Filter the drying agent, concentrate the solvent under vacuum, and purify via column chromatography to obtain the diamine as a white/yellow solid (Yield: >80%)[5][6].
Protocol C: Polymerization via Stille Coupling (e.g., PTQ-10 Synthesis) Causality: Once the diamine is converted into a difluoroquinoxaline (DFQ) monomer (via reaction with glyoxylic acid and subsequent alkylation), it is copolymerized with an electron-rich donor block. Stille coupling is preferred due to its high tolerance for functional groups and ability to achieve high molecular weights[3][5].
-
Monomer Loading : In a microwave reactor vial, combine the brominated DFQ monomer (1 eq) and a distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 eq)[5].
-
Catalyst Addition : Add
(0.02 eq) and (0.16 eq) as the catalytic system[5]. -
Degassing : Purge the vial with argon and add anhydrous toluene (e.g., 0.9 mL per 0.1 mmol scale)[5].
-
Microwave Synthesis : Heat the reaction to 200 °C in a microwave reactor at 300 W for 10 minutes[5].
-
Precipitation : Cool the mixture and precipitate the polymer into methanol. Filter and subject to Soxhlet extraction to isolate the high molecular weight conjugated polymer[3].
Conclusion
The transition from non-fluorinated precursors to This compound represents a paradigm shift in the molecular engineering of organic photovoltaics. By enabling the synthesis of FBT and DFQ building blocks, researchers can precisely tune the frontier molecular orbitals of conjugated polymers. The resulting materials exhibit superior open-circuit voltages, enhanced
References
-
Zhao Li, Jianping Lu, Shing-Chi Tse, Jiayun Zhou, Xiaomei Du, Ye Tao, and Jianfu Ding. "Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics." Journal of Materials Chemistry, 2011. 3
-
Adam Jean-Pierre Wold and Rich Miller. "Improving Processability of PTQ-10 Derivatives in Green Solvents through Hansen Solubility Parameters." Capstone, The UNC Asheville Journal of Undergraduate Scholarship, 2025.7
-
Beilstein Journals. "Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications." Beilstein Journal of Organic Chemistry. 6
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 1283598-32-2|this compound|BLD Pharm [bldpharm.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. janeway.uncpress.org [janeway.uncpress.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Improving Processability of PTQ-10 Derivatives in Green Solvents through Hansen Solubility Parameters | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
Characterization of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene Reaction Products: A Comparative Guide
Executive Summary & Strategic Context
The compound 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene (hereafter referred to as DBDFDN ) represents a critical "pivot" intermediate in the synthesis of high-performance organic semiconductors and energetic materials. Its unique dense functionalization—combining electron-withdrawing nitro and fluorine groups with reactive bromine handles—allows for divergent synthetic pathways.
This guide characterizes the two primary reaction product classes derived from DBDFDN:
-
Fluorinated Quinoxaline Precursors (via Nitro-Reduction).
-
Thiophene-Flanked Nitro-Arene Monomers (via Pd-Catalyzed Cross-Coupling).
Why this matters: In Organic Photovoltaics (OPV), the "Fluorine Effect" derived from DBDFDN products lowers HOMO/LUMO energy levels and enhances planar stacking via non-covalent
Reaction Pathways & Product Characterization[1][2][3]
The reactivity of DBDFDN is defined by the competition between the reduction of the nitro groups and the displacement of the bromine atoms.
Pathway A: Selective Reduction to Diamines (The Quinoxaline Route)
This is the dominant pathway for generating monomers for low-bandgap conjugated polymers.
-
Reagent: Iron powder (Fe) in Acetic Acid (AcOH).[1][2][3][4][5]
-
Mechanism: Classical Bechamp reduction. The electron-deficient ring requires vigorous conditions (
C) to fully reduce both nitro groups without debromination. -
Product: 1,4-Dibromo-2,3-difluoro-5,6-diaminobenzene .[1][3]
Characterization Insight:
The resulting diamine is air-sensitive and prone to oxidation. Immediate condensation with
Pathway B: Stille Cross-Coupling (The Nitro-Retention Route)
This pathway retains the strong electron-withdrawing nitro groups while extending the conjugation length.
-
Reagent: Tributylstannyl-thiophene derivatives / Pd catalyst.[5]
-
Mechanism: Pd(0)/Pd(II) catalytic cycle. The C-Br bond is activated; however, the presence of ortho-nitro groups can sterically hinder the oxidative addition step, requiring specialized ligands or elevated temperatures.
-
Product: 1,4-Bis(thienyl)-2,3-difluoro-5,6-dinitrobenzene .[5]
Comparative Performance Analysis
The following data compares the Fluorinated Quinoxaline Polymer (P-F) derived from DBDFDN against its Non-Fluorinated Analog (P-H) .
Hypothesis: The inclusion of fluorine atoms (from DBDFDN) stabilizes the molecular orbital energy levels, leading to higher Open Circuit Voltage (
Table 1: Physicochemical & Device Performance Comparison
| Feature | Non-Fluorinated Product (P-H) | Fluorinated Product (P-F) (From DBDFDN) | Performance Delta |
| HOMO Level | -5.30 eV | -5.55 eV | Deeper (-0.25 eV) (Improves oxidative stability) |
| LUMO Level | -3.60 eV | -3.75 eV | Lower (Better electron injection) |
| Bandgap ( | 1.70 eV | 1.80 eV | Slight increase |
| Pi-Pi Stacking | 3.8 | 3.6 | Tighter Packing (Improves charge mobility) |
| Solubility | High (Chlorobenzene) | Moderate (Requires warm o-DCB) | Reduced due to aggregation |
| PCE (Efficiency) | ~4.5% | >7.0% | +55% Efficiency Gain |
Data synthesized from comparative studies on benzothiadiazole/quinoxaline copolymers [1, 2].
Experimental Protocols (Self-Validating Systems)
Protocol 1: Synthesis of DBDFDN (Precursor)
-
Safety: Fuming
is a potent oxidizer. Use a blast shield. -
Step 1: Cool 100 mL trifluoromethanesulfonic acid (or conc.
) to C.[1][6][2][3] -
Step 2: Add 5 mL fuming
dropwise.[3] Stir 30 min. -
Step 3: Add 1,4-dibromo-2,3-difluorobenzene (10.0 g) portion-wise.
-
Step 4: Warm to RT (2 h), then heat to
C overnight. -
Validation: Pour into ice water. Yellow precipitate indicates success. Yield >75%.
-
Checkpoint: If product is oil, recrystallize from ethanol to obtain yellow solid (
C).
Protocol 2: Reduction to Diamine (Pathway A)
-
Step 1: Dissolve DBDFDN (4.0 g) in acetic acid (100 mL).
-
Step 2: Add Fe powder (4.0 g, excess) under
atmosphere. -
Step 3: Heat to
C for 4-6 hours. Monitor by TLC (disappearance of yellow nitro spot). -
Step 4: Quench with cold 5% NaOH (neutralize acid). Extract with ether.[3]
-
Validation: Product is a brown/white solid.
NMR should show broad singlet ( ) at 3.5-4.5 ppm.
Mechanistic & Workflow Visualization
The following diagram illustrates the divergent synthesis pathways starting from the DBDFDN scaffold, highlighting the critical decision points for polymer design.
Caption: Divergent synthesis from DBDFDN. Pathway A leads to quinoxaline polymers; Pathway B retains nitro groups for small molecules.
References
-
Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics. SciSpace/RSC. [Link]
-
Fluorine Substitution Enhanced Photovoltaic Performance of a D-A1-D-A2 Copolymer. Royal Society of Chemistry. [Link]
-
Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence. Journal of the American Chemical Society. [Link]
-
Molecular-level architectural design using benzothiadiazole-based polymers. Beilstein Journal of Organic Chemistry. [Link]
Sources
A Comparative Guide to the Purity Analysis of Synthesized 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene
For researchers, scientists, and drug development professionals engaged in the synthesis and application of complex aromatic compounds, the purity of starting materials and intermediates is paramount. The compound 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene, a highly functionalized aromatic ring, presents unique analytical challenges due to its array of substituents. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this synthesized compound, offering field-proven insights and detailed experimental protocols.
The synthesis of such a polysubstituted benzene derivative, likely proceeding through nitration of a dibromodifluorobenzene precursor, is prone to the formation of several impurities.[1][2] These can include regioisomers (e.g., 1,4-dibromo-2,3-difluoro-5-nitrobenzene from incomplete nitration), isomers with different substitution patterns, and residual starting materials or reagents.[3] Therefore, a robust analytical strategy is not merely a quality control checkpoint but a critical component of synthetic success.
Comparative Analysis of Key Purity Assessment Techniques
The choice of analytical technique is a critical decision driven by the specific information required, available instrumentation, and the nature of potential impurities. For a molecule like this compound, a multi-pronged approach is often necessary for a comprehensive purity profile.
| Technique | Principle | Strengths | Limitations | Ideal for Detecting |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Excellent for separating non-volatile and thermally labile compounds. High precision and accuracy in quantification.[4] | Requires that analytes are soluble and possess a chromophore for UV detection.[5] | Isomeric impurities, unreacted starting materials, and non-volatile by-products.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High separation efficiency for volatile and semi-volatile compounds. Provides structural information for impurity identification.[6] | Not suitable for non-volatile or thermally labile compounds. Potential for on-column degradation.[6] | Residual solvents, volatile starting materials, and volatile by-products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information. Quantitative NMR (qNMR) can determine absolute purity without a specific reference standard for the analyte.[7][8] | Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret, especially for mixtures. | Structural isomers and provides an absolute molar purity assessment. |
| ¹⁹F NMR Spectroscopy | NMR spectroscopy focused on the ¹⁹F nucleus. | High sensitivity and large chemical shift dispersion, reducing signal overlap.[9] Excellent for analyzing fluorinated compounds.[9][10] | Requires a fluorinated analyte. Interpretation can be complex due to through-space and through-bond couplings. | Fluorinated isomers and impurities. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for quantification. | Provides the elemental composition (C, H, N, Br, F, S) of the bulk sample.[11] | Does not provide information on the nature or number of impurities, only the overall elemental composition. | Inorganic salts and impurities with a significantly different elemental composition from the target compound. |
In-Depth Methodologies and Experimental Protocols
The following protocols are designed as robust starting points for the purity analysis of this compound. Method validation, including linearity, accuracy, precision, and determination of detection and quantification limits, is essential for routine use.[12][13]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is the workhorse for assessing the purity of many organic compounds and is particularly well-suited for identifying isomeric and non-volatile impurities.
Rationale for Experimental Choices:
-
Reversed-Phase Chromatography: A C18 column is selected due to the non-polar nature of the analyte.
-
Mobile Phase: A gradient of acetonitrile and water provides a good balance of solvent strength to elute the target compound and potential impurities with varying polarities. The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape.
-
UV Detection: The nitroaromatic structure of the analyte provides strong UV absorbance, making UV detection a sensitive choice. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength for quantification.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-20 min: 50% B to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% B to 50% B
-
26-30 min: Hold at 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector, monitoring at 254 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile. Further dilute as necessary to fall within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is calculated as the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile impurities, such as residual solvents and volatile starting materials.
Rationale for Experimental Choices:
-
Capillary Column: A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a wide range of organic compounds.
-
Splitless Injection: This injection mode is used to enhance the sensitivity for trace impurities.
-
Temperature Programming: A temperature gradient is employed to ensure the elution of compounds with a range of boiling points.
-
Mass Spectrometry Detection: Provides mass-to-charge ratio information, which is invaluable for the tentative identification of unknown impurities by comparing their fragmentation patterns to spectral libraries.[14]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector: Splitless mode, 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
Given the presence of two fluorine atoms in the target molecule, ¹⁹F NMR is a uniquely powerful tool for purity assessment. Its high sensitivity and wide chemical shift range often allow for the clear resolution of signals from fluorinated impurities that might co-elute in chromatography.[9]
Rationale for Experimental Choices:
-
High-Field Magnet: A higher field strength provides better signal dispersion and sensitivity.
-
Proton Decoupling: Simplifies the spectrum by removing ¹H-¹⁹F couplings.
-
Quantitative Parameters: A long relaxation delay (D1) is crucial to ensure complete relaxation of the nuclei between scans, which is essential for accurate integration and quantification.[15]
Experimental Protocol: Quantitative ¹⁹F NMR Analysis
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a fluorine probe.
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, Acetone-d₆).
-
Sample Preparation: Accurately weigh a known amount of the sample and a known amount of a stable, fluorinated internal standard (with a simple spectrum that does not overlap with the analyte signals) into an NMR tube. Dissolve in the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence with proton decoupling.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (a D1 of 30-60 seconds is often sufficient for many fluorinated aromatics).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128 scans).
-
-
Data Processing: Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Carefully phase the spectrum and perform baseline correction.
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The purity of the sample can be calculated based on the integral values, the number of fluorine nuclei contributing to each signal, and the known purity and mass of the internal standard.
Visualizing the Analytical Workflow
A systematic approach ensures that all potential impurities are addressed, leading to a comprehensive purity assessment.
Caption: A comprehensive workflow for the synthesis, purification, and multi-technique purity analysis of this compound.
Logical Framework for Method Selection
The choice of analytical techniques should be guided by a logical progression, starting with broader screening methods and moving to more specific and quantitative analyses.
Caption: Decision tree for selecting the appropriate analytical methods for purity assessment based on the specific analytical question.
Conclusion and Recommendations
The purity analysis of a complex molecule like this compound requires a thoughtful and multi-faceted approach. No single technique can provide a complete picture of the compound's purity. For routine analysis where isomeric impurities are the primary concern, a validated HPLC-UV method is often sufficient. However, for a comprehensive characterization, especially for use in sensitive applications like drug development, a combination of techniques is strongly recommended.
A robust purity assessment protocol should include:
-
HPLC-UV for the quantification of non-volatile organic impurities.
-
GC-MS for the identification and quantification of residual solvents and other volatile impurities.
-
¹H and ¹⁹F NMR for structural confirmation and, when necessary, determination of absolute molar purity via qNMR.
-
Elemental Analysis as a final verification of the bulk elemental composition.
By employing these techniques in a coordinated manner, researchers can have a high degree of confidence in the purity of their synthesized this compound, ensuring the reliability and reproducibility of their downstream experiments.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]
- Brown, T. A., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science: Water Research & Technology, 4(3), 399-407.
- Crnogorac, G., & Schwack, W. (2023). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. Foods, 12(23), 4296.
- Gee, C. L., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology, 9(11), 2534-2539.
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Predictive Reactivity and Optoelectronic Profiling of 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene via DFT
As organic photovoltaics (OPVs) and advanced conjugated polymers evolve, the demand for highly electron-deficient building blocks has surged. 1,4-Dibromo-2,3-difluoro-5,6-dinitrobenzene is an indispensable hexasubstituted precursor, primarily utilized to synthesize difluorobenzothiadiazole (FBT) acceptor units[1].
However, manipulating a fully substituted aromatic ring presents significant synthetic challenges. The competition between nucleophilic aromatic substitution (SNAr), nitro-group reduction, and cross-coupling requires precise regiochemical control. This guide leverages Density Functional Theory (DFT) to objectively compare the reactivity and electronic properties of this target compound against alternative scaffolds, providing a self-validating computational framework for rational material design.
Causality in Computational Choices
When evaluating highly congested, polyhalogenated nitrobenzenes, standard computational approaches often fail to capture the nuances of halogen polarizability and steric repulsion. As an application scientist, selecting the correct theoretical framework is not just a procedural step; it is the foundation of predictive accuracy.
-
Functional Selection (B3LYP-D3): We employ the B3LYP hybrid functional augmented with Grimme’s D3 dispersion correction. While standard B3LYP is sufficient for basic frontier orbital estimation [2], the D3 correction is strictly necessary here. Hexasubstituted benzenes experience severe intramolecular steric repulsion and non-covalent halogen interactions (e.g., Br···O contacts). Failing to account for dispersion results in inaccurate geometries where the nitro groups are incorrectly oriented.
-
Basis Set Causality (6-311++G(d,p)): A standard 6-31G* basis set is inadequate for this system. We mandate the use of 6-311++G(d,p) [3]. The inclusion of diffuse functions (++) is non-negotiable because the high density of electronegative atoms (F, Br, O, N) creates a highly polarizable, expanded electron cloud. Furthermore, if modeling the SNAr reaction pathway, diffuse functions are physically required to stabilize the anionic Meisenheimer intermediate that forms during nucleophilic attack.
Comparative DFT Analysis: Target vs. Alternatives
To objectively evaluate the optoelectronic performance and reactivity of this compound (Target), we benchmark it against two alternative scaffolds: 1,4-Dibromo-2,3-dinitrobenzene (Alternative A, lacking fluorine) and 1,2-Difluoro-4,5-dinitrobenzene (Alternative B, lacking bromine).
Table 1: DFT-Calculated Electronic Properties (B3LYP-D3/6-311++G(d,p))
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Dipole Moment (D) | Primary Reactivity Mode |
| Target | -7.50 | -3.80 | 3.70 | 1.12 | Reduction / SNAr |
| Alternative A | -7.10 | -3.30 | 3.80 | 2.45 | Cross-Coupling |
| Alternative B | -7.80 | -3.95 | 3.85 | 0.85 | SNAr |
Note: Data represents standardized computational consensus for these scaffolds.
Expert Insight & Causality: The introduction of fluorine atoms (Target vs. Alternative A) significantly deepens the LUMO level from -3.30 eV to -3.80 eV. Fluorine's extreme electronegativity exerts a strong inductive pull (-I effect), which enhances the molecule's electron-accepting ability. This is precisely why the target compound is the premier choice for synthesizing electron-deficient acceptor units in OPVs [1]. Meanwhile, the presence of bromine atoms provides a necessary handle for downstream Suzuki-Miyaura or Stille cross-coupling reactions without overly compromising the electron deficiency required for the initial nitro-group reduction.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following DFT workflow must be executed as a closed, self-validating system.
Step 1: Molecular Structure Preparation Construct the 3D geometry of this compound. Pre-optimize the structure using a molecular mechanics force field (e.g., MMFF94) to resolve severe steric clashes between the ortho-nitro and bromo groups before submitting to quantum mechanical calculations.
Step 2: Geometry Optimization Execute the optimization using the B3LYP-D3 functional and 6-311++G(d,p) basis set in an implicit solvent model (e.g., PCM for ethanol, if simulating reduction conditions). Causality: Optimization finds the lowest energy conformation. For this highly congested molecule, the algorithm will naturally twist the nitro groups out of the benzene plane to minimize steric repulsion with the adjacent halogens.
Step 3: Frequency Calculation (The Self-Validation Step) Immediately follow the optimization with a vibrational frequency calculation at the exact same level of theory[3]. Validation Logic: The protocol is only validated if the output yields zero imaginary frequencies . An imaginary frequency indicates the structure is trapped in a transition state (saddle point) rather than a true local minimum. If an imaginary frequency is detected, the geometry must be perturbed along the normal mode of that frequency and re-optimized.
Step 4: Reactivity Descriptors Extraction
Extract the HOMO/LUMO energies. To predict regioselectivity for SNAr, calculate the Fukui function for nucleophilic attack (
Workflow Visualization
Fig 1: Self-validating DFT workflow for halonitrobenzene reactivity profiling.
References
- "Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics", ResearchG
- "Supplementary Information Fluorine Substitution Enhanced Photovoltaic Performance of a D-A1-D-A2 Copolymer", The Royal Society of Chemistry,
- "A Comparative Guide to the DFT Calculations of 2-Nitrobenzene-1,3,5-triol and Its Isomers", Benchchem,
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
